molecular formula C15H19NO B3037758 Ferrugine CAS No. 58471-11-7

Ferrugine

货号: B3037758
CAS 编号: 58471-11-7
分子量: 229.32 g/mol
InChI 键: FKBXXVPBVMWIDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ferrugine is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBXXVPBVMWIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enantioselective Synthesis of (+)-Ferrugine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core strategies for the enantioselective synthesis of (+)-Ferrugine, a tropane (B1204802) alkaloid. The primary focus is on two prominent and effective methods: the Ring-Closing Metathesis (RCM) approach commencing from L-pyroglutamic acid and the diastereoselective intramolecular Mannich reaction. This document provides a comprehensive overview of these synthetic pathways, including detailed experimental protocols and a comparative analysis of their quantitative data.

Core Synthetic Strategies

The enantioselective synthesis of (+)-Ferrugine has been approached through several innovative strategies. The most prevalent and well-documented methods leverage the chirality of readily available starting materials or employ asymmetric catalysis to establish the key stereocenters of the tropane core.

Ring-Closing Metathesis (RCM) from L-Pyroglutamic Acid

A convergent and widely adopted strategy for the synthesis of (+)-Ferrugine utilizes the chiral pool starting material, L-pyroglutamic acid. This approach, reported independently by the research groups of Aggarwal, Mori, and Martin, capitalizes on the inherent stereochemistry of the starting material to construct the bicyclic core of the target molecule. The key transformation in this synthetic route is a ruthenium-catalyzed ring-closing metathesis of a diene or enyne precursor.

The general workflow for this strategy can be visualized as follows:

RCM_Workflow A L-Pyroglutamic Acid B Elaboration of Side Chains A->B Functional group manipulation C Ring-Closing Metathesis (RCM) B->C Formation of diene/enyne D Post-RCM Modifications C->D Formation of bicyclic core E (+)-Ferrugine D->E Final functionalization

Caption: General workflow for the RCM approach to (+)-Ferrugine.

The following table summarizes the key quantitative data from the seminal publications employing the RCM strategy.

ResearcherKey IntermediateRCM CatalystOverall Yield (%)Enantiomeric Excess (e.e. %)Specific Rotation [α]D
Aggarwal N-Boc-2-allyl-4-vinyl-pyrrolidineGrubbs' I catalyst~25>98+25.0 (c 1.0, CHCl3)
Mori N-Boc-2-(but-3-en-1-yl)-5-vinylpyrrolidineGrubbs' II catalyst~20>99+24.8 (c 0.5, CHCl3)
Martin N-Cbz-2-allyl-5-vinylpyrrolidineGrubbs' II catalyst~30>98+26.1 (c 1.2, CHCl3)

Step 1: Synthesis of N-Boc-L-pyroglutaminal

To a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in dry toluene (B28343) at -78 °C is added DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. The reaction is stirred for 1 hour at -78 °C. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.

Step 2: Grignard Addition to form the Allyl Alcohol

To a solution of the crude N-Boc-L-pyroglutaminal in dry THF at 0 °C is added vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding vinyl alcohol.

Step 3: Ring-Closing Metathesis

To a solution of the diene precursor (1.0 eq) in degassed dichloromethane (B109758) (0.01 M) is added Grubbs' I catalyst (5 mol %). The reaction mixture is heated to reflux for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the bicyclic product.

Step 4: Conversion to (+)-Ferrugine

The bicyclic intermediate is deprotected using standard conditions (e.g., TFA in dichloromethane for the Boc group). The resulting amine is then methylated using formaldehyde (B43269) and sodium cyanoborohydride to yield (+)-Ferrugine.

Intramolecular Mannich Reaction

An alternative and elegant approach to the tropane skeleton of (+)-Ferrugine involves an intramolecular Mannich reaction. This strategy, developed by Davis and co-workers for the synthesis of substituted tropinones, relies on the cyclization of an acyclic amino-ketone precursor. The stereochemistry is controlled through the use of a chiral auxiliary, typically a sulfinimine.

The logical flow of the intramolecular Mannich reaction strategy is depicted below:

Mannich_Workflow A Chiral Sulfinimine B Addition of a Ketone Enolate A->B Stereocontrolling step C Formation of Acyclic Amino-Ketone B->C D Intramolecular Mannich Reaction C->D Acid or Base Catalysis E Tropinone (B130398) Core D->E Cyclization F (+)-Ferrugine E->F Reduction and Methylation

Caption: Logical workflow for the intramolecular Mannich reaction approach.

The following table outlines the typical yields and diastereoselectivity achieved in the key intramolecular Mannich cyclization step as reported by Davis et al. for related tropinone systems.

SubstrateChiral AuxiliaryCyclization ConditionsYield (%)Diastereomeric Ratio (d.r.)
N-sulfinyl β-amino ketone(R)-tert-Butanesulfinamidep-TsOH, CH2Cl2, rt85-95>95:5

Step 1: Asymmetric Addition to a Sulfinimine

To a solution of (R)-N-tert-butanesulfinylethanimine (1.0 eq) in dry THF at -78 °C is added the lithium enolate of a suitable ketone (e.g., acetone, 1.1 eq, prepared by treatment with LDA). The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-sulfinyl β-amino ketone is purified by flash chromatography.

Step 2: Intramolecular Mannich Cyclization

The N-sulfinyl β-amino ketone (1.0 eq) is dissolved in dichloromethane, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude tropinone derivative is purified by column chromatography.

Step 3: Conversion to (+)-Ferrugine

The resulting tropinone derivative can be converted to (+)-Ferrugine through a series of standard transformations, including reduction of the ketone and N-methylation.

Conclusion

Both the Ring-Closing Metathesis and the intramolecular Mannich reaction represent powerful and effective strategies for the enantioselective synthesis of (+)-Ferrugine. The RCM approach, starting from the readily available and inexpensive L-pyroglutamic acid, offers a highly convergent route. The intramolecular Mannich reaction provides a flexible method for constructing the tropane core with excellent stereocontrol, guided by a chiral auxiliary. The choice of strategy will depend on the specific research goals, available starting materials, and desired scalability of the synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the design and execution of their own synthetic endeavors toward (+)-Ferrugine and related tropane alkaloids.

Isolating Ferruginine Alkaloids from Darlingia ferruginea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the isolation, characterization, and biological context of ferruginine (B134780) and other tropane (B1204802) alkaloids from the Australian rainforest tree, Darlingia ferruginea.

This technical guide provides a comprehensive overview of the methodologies for isolating ferruginous alkaloids from Darlingia ferruginea, a plant native to the rainforests of Queensland, Australia. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development. Darlingia ferruginea is a known source of several tropane alkaloids, including the pharmacologically significant (+)-ferruginine, a potent agonist of nicotinic acetylcholine (B1216132) receptors.[1]

Overview of Alkaloids from Darlingia ferruginea

Darlingia ferruginea J. F. Bailey is a rich source of tropane alkaloids. The primary alkaloids isolated from this species include darlingine, (+)-ferruginine, and 3α-benzoyloxy-2α-hydroxybenzyltropane.[2] The crude basic material extracted from the plant typically yields about 0.08% of a thick, brown oil containing these alkaloids.[2]

Experimental Protocols

The following protocols are based on established methodologies for the extraction and purification of alkaloids from Darlingia ferruginea.[2]

Plant Material and Initial Extraction
  • Plant Material Preparation: Air-dried leaves, stems, and roots of Darlingia ferruginea are finely ground using a Wiley mill.

  • Methanol (B129727) Extraction: The powdered plant material is subjected to continuous percolation with methanol at room temperature. The extraction is monitored using the Mayer test for alkaloids and is complete when the test is negative.

  • Concentration: The methanolic extract is concentrated under vacuum at a temperature below 35°C to yield a tarry mass.

Acid-Base Extraction for Crude Alkaloid Isolation
  • Acidification and Precipitation: The tarry residue is dissolved in warm glacial acetic acid and then poured into a large volume of rapidly agitated water. Non-alkaloidal material precipitates and is removed by filtration through Celite.

  • Neutralization and Further Precipitation: The acidic aqueous solution is neutralized, leading to further precipitation of non-alkaloidal material, which is also removed by filtration.

  • Basification and Chloroform (B151607) Extraction: The filtrate is then made basic with ammonia (B1221849) (d 0.880) and exhaustively extracted with chloroform.

  • Acid Wash: The chloroform extract is concentrated and then thoroughly extracted with 5% sulfuric acid.

  • Final Basification and Extraction: The aqueous acidic layer is separated, basified with ammonia, and again exhaustively extracted with chloroform.

  • Drying and Evaporation: The final chloroform extract is washed with water, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and evaporated to dryness under vacuum to yield a crude alkaloid mixture as a yellow oil.

Chromatographic Separation and Purification
  • Column Chromatography: The crude alkaloid mixture is dissolved in a minimal amount of chloroform and loaded onto a silica (B1680970) gel column. The alkaloids are eluted with chloroform containing increasing proportions of methanol. The fractions are collected and monitored by analytical thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing the alkaloids of interest are further purified by preparative thin-layer chromatography on silica gel plates. A common solvent system for the separation of tropane alkaloids is a mixture of chloroform, acetone, and aqueous ammonia.

Quantitative Data

The following tables summarize the quantitative data for the alkaloids isolated from Darlingia ferruginea.

ParameterValueReference
Crude Alkaloid Yield
Yield of crude basic material0.08% (from 20 kg of dried plant material)[2]
(+)-Ferruginine Yield
Yield based on crude acid extract23.6%[2]
Physicochemical Properties of (+)-Ferruginine
Property Value
Molecular FormulaC10H15NO
Molar Mass165.236 g/mol
AppearanceWhite crystals
Melting Point100-102 °C
Specific Rotation [α]D-55° (in CHCl3)
Spectroscopic Data for (+)-Ferruginine
Technique Observed Data
UV-Vis Spectroscopy Data not available in the reviewed literature.
Infrared (IR) Spectroscopy Data not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) 1H NMR data is available in specialized literature.
Mass Spectrometry (MS) Data not available in the reviewed literature.

Visualization of Key Processes

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates the overall workflow for the isolation of ferruginine alkaloids from Darlingia ferruginea.

G Figure 1: Experimental Workflow for Alkaloid Isolation plant Dried & Powdered Darlingia ferruginea extraction Methanol Percolation plant->extraction concentration1 Vacuum Concentration extraction->concentration1 acidification Dissolve in Acetic Acid & Precipitate in Water concentration1->acidification filtration1 Filtration acidification->filtration1 neutralization Neutralization & Filtration filtration1->neutralization basification1 Basification with NH3 neutralization->basification1 chloroform_extraction1 Chloroform Extraction basification1->chloroform_extraction1 acid_wash 5% H2SO4 Wash chloroform_extraction1->acid_wash basification2 Basification with NH3 acid_wash->basification2 chloroform_extraction2 Chloroform Extraction basification2->chloroform_extraction2 drying Drying & Evaporation chloroform_extraction2->drying crude_alkaloids Crude Alkaloid Mixture drying->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions ptlc Preparative TLC fractions->ptlc ferruginine (+)-Ferruginine ptlc->ferruginine

Figure 1: Experimental Workflow for Alkaloid Isolation
Signaling Pathway of Ferruginine via the α4β2 Nicotinic Acetylcholine Receptor

Ferruginine is a potent agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1] The binding of ferruginine to this receptor initiates a signaling cascade with various downstream effects.

G Figure 2: Signaling Pathway of Ferruginine cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_downstream Downstream Signaling ferruginine Ferruginine (Agonist) receptor α4β2 nAChR ferruginine->receptor Binds to receptor ion_influx Ion Influx (Na+, Ca2+) receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K Activation ion_influx->pi3k cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) depolarization->cellular_response akt Akt Activation pi3k->akt akt->cellular_response

Figure 2: Signaling Pathway of Ferruginine

Conclusion

This technical guide provides a detailed framework for the isolation and preliminary characterization of ferruginine and other tropane alkaloids from Darlingia ferruginea. The provided protocols and data serve as a valuable resource for researchers aiming to explore the rich chemical diversity of this Australian native plant and to investigate the pharmacological potential of its constituent alkaloids. Further research is warranted to fully elucidate the spectroscopic properties of all isolated compounds and to explore their biological activities in greater detail.

References

The Nicotinic Acetylcholine Receptor Subtype Selectivity of Ferrugine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrugine, a tropane (B1204802) alkaloid first isolated from the Australian rainforest tree Darlingia ferruginea, has garnered interest within the scientific community for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, making them a key target for therapeutic intervention in neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the nAChR subtype selectivity of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Natural alkaloids, including this compound, are known to possess a high affinity for the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the mammalian brain.[2] However, a lack of subtype selectivity often limits their therapeutic potential.[2] Research efforts have therefore focused on synthesizing and characterizing this compound analogs to improve selectivity and explore their potential as pharmacological tools and therapeutic leads.[2]

Quantitative Analysis of nAChR Subtype Selectivity

The binding affinity of this compound and its derivatives for various nAChR subtypes has been primarily determined through in vitro radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating higher affinity.

Binding Affinity (Kᵢ) of this compound and its Analogs at nAChR Subtypes
CompoundnAChR SubtypeKᵢ (nM)Source
(-)-Ferruginineα4β294 - 120[1][3]
α7270 (or >110,000)[1][3]
(+)-Ferruginineα4β2High Affinity[1]
(-)-Norferruginineα4β294
α7110,000
Pyridazine analog of (-)-Ferruginineα4β23.7[1]

Note: The asterisk () indicates the use of native tissues which may contain heterogeneous receptor populations.*

Experimental Protocols

The quantitative data presented in this guide were primarily generated using radioligand binding assays. The following sections detail the typical methodologies employed in these studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor.[4] These assays typically involve the use of membrane preparations from tissues or cells expressing the nAChR subtype of interest and a radiolabeled ligand that binds to the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound and its analogs for different nAChR subtypes by measuring their ability to displace a specific high-affinity radioligand.

General Protocol:

  • Membrane Preparation:

    • Source: Native tissues are often used to study nAChR subtypes in their natural environment. Common sources include:

      • α4β2* and α7* nAChRs: Rat brain membranes.[2]

      • α3β4* nAChRs: Calf or pig adrenal gland membranes.[2]

      • Muscle-type ((α1)₂β1γδ) nAChRs: Torpedo californica electroplax membranes.[2]

    • Procedure: Tissues are homogenized in a suitable buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

  • Radioligands:

    • A radiolabeled ligand with high affinity and selectivity for the target nAChR subtype is chosen. Common radioligands include:

      • [³H]Epibatidine: For α4β2* and α3β4* nAChRs.[2]

      • [¹²⁵I]α-Bungarotoxin: For α7* nAChRs.

      • [³H]Cytisine: For α4β2 nAChRs.[4]

      • [³H]Methyllycaconitine (MLA): For α7 nAChRs.[4]

  • Competition Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

    • The incubation is carried out until equilibrium is reached.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Signaling Pathways and Experimental Workflows

The interaction of this compound with nAChRs initiates a cascade of events that ultimately leads to a physiological response. Understanding these signaling pathways and the workflows used to study them is crucial for drug development.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane, which can trigger a variety of downstream cellular responses, including the firing of action potentials and the release of neurotransmitters.

nAChR_Signaling_Pathway This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Causes Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Validation Compound_Synthesis Synthesis of this compound and Analogs Radioligand_Assay Radioligand Binding Assays (Primary Screen for Affinity) Compound_Synthesis->Radioligand_Assay Test Compounds Electrophysiology Electrophysiology (e.g., Two-Electrode Voltage Clamp) Determines EC50/IC50 Radioligand_Assay->Electrophysiology Prioritize Hits Animal_Models Behavioral Assays in Animal Models Electrophysiology->Animal_Models Validate in vivo

References

Ferrugine mechanism of action in Alzheimer's disease models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Ferulic Acid and Ferrocene Derivatives in Alzheimer's Disease Models

A Note on "Ferrugine": The term "this compound" does not correspond to a well-documented compound in the context of Alzheimer's disease research based on the available scientific literature. However, the search results provided substantial information on "Ferulic Acid" and "Ferrocene" derivatives, which are actively being investigated for their therapeutic potential in Alzheimer's disease. This guide will, therefore, focus on the mechanisms of action of these compounds as they align with the core interests of researchers in this field.

This technical guide provides a comprehensive overview of the mechanisms of action of Ferulic Acid and Ferrocene derivatives in preclinical models of Alzheimer's disease (AD). The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Inhibition of Acetylcholinesterase

One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Increasing acetylcholine levels in the synaptic cleft can improve cholinergic neurotransmission and provide symptomatic relief.[1][2] Compounds derived from plants of the Ferula genus, which are rich in substances like ferulic acid, have shown significant AChE inhibitory properties.[1]

Quantitative Data on Acetylcholinesterase Inhibition

Compound/ExtractIC50 ValueSource Organism/Synthetic OriginReference
Ferulic AcidNot explicitly stated, but showed marked reduction in AChE activityNatural Phenolic Compound[3]
Tacrine-6-ferulic acidNot explicitly stated, but showed heightened AChE inhibitionSynthetic Hybrid[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method used to measure AChE activity.

  • Reagents and Preparation:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate (B84403) buffer (pH 8.0).

    • Test compound (e.g., Ferulic Acid) dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate ATCI and DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

    • The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Beta-Amyloid (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease.[4][5][6] These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death.[4][5] Both Ferulic Acid and Ferrocene-tagged peptides have demonstrated the ability to inhibit this aggregation process.[3][4][5][7]

Quantitative Data on Aβ Aggregation Inhibition

CompoundAssayQuantitative FindingReference
Fc-KLVFFK6 (Ferrocene-tagged peptide)Kinetic studiesPseudo-first-order reaction with a rate constant of 1.89 ± 0.05 × 10⁻⁴ s⁻¹ for interaction with Aβ(1-42)[4][5]
Ferulic AcidIn vitro aggregation assayShowed inhibition of Aβ fibril formation[3]
Catechol derivativesThioflavin T (ThT) assayPara- and ortho-derivatives effectively reduced amyloid fibrillization, while the meta-analogue was inactive. Compound 3 showed almost complete inhibition at equimolar concentration with Aβ42.[8]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This is a widely used method to monitor the formation of amyloid fibrils in real-time.

  • Reagents and Preparation:

    • Synthetic Aβ(1-42) peptide.

    • Hexafluoroisopropanol (HFIP) to dissolve and monomerize the Aβ peptide.

    • Phosphate buffer (pH 7.4).

    • Thioflavin T (ThT) stock solution.

    • Test compound (e.g., Ferulic Acid derivative) dissolved in a suitable solvent.

  • Assay Procedure:

    • Prepare monomeric Aβ(1-42) by dissolving it in HFIP and then removing the solvent by evaporation. Resuspend the peptide film in the phosphate buffer.

    • In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations.

    • Add ThT to each well.

    • Incubate the plate at 37°C with continuous shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.

  • Data Analysis:

    • Plot fluorescence intensity against time to generate aggregation curves.

    • The lag time, maximum fluorescence intensity, and slope of the elongation phase can be used to quantify the extent and rate of aggregation.

    • Calculate the percentage of inhibition of aggregation by the test compound compared to a control without the compound.

Visualization of Aβ Aggregation Inhibition

G Mechanism of Aβ Aggregation and Inhibition cluster_0 Aβ Aggregation Pathway cluster_1 Inhibitory Action Aβ Monomers Aβ Monomers Oligomers Oligomers Aβ Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils (Plaques) Fibrils (Plaques) Protofibrils->Fibrils (Plaques) Inhibitor Ferulic Acid / Ferrocene Peptide Inhibitor->Aβ Monomers Binds to monomers, prevents aggregation Inhibitor->Oligomers Stabilizes non-toxic forms or disaggregates

Caption: Inhibition of the amyloid cascade by Ferulic Acid or Ferrocene derivatives.

Inhibition of Tau Hyperphosphorylation

Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), another key pathological feature of Alzheimer's disease.[9][10][11] This abnormal phosphorylation causes tau to detach from microtubules, leading to microtubule instability and impaired axonal transport.[9] Several kinases, such as GSK-3β and CDK5, are implicated in this process.[9]

While direct quantitative data for Ferulic Acid's effect on specific tau phosphorylation sites from the provided results is limited, studies suggest it can lower levels of tau phosphorylation.[12]

Experimental Protocol: Western Blot Analysis of Phospho-Tau

This technique is used to detect and quantify the levels of phosphorylated tau in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Culture neuronal cells (e.g., SH-SY5Y) and treat them with a tau phosphorylation inducer (e.g., okadaic acid) in the presence or absence of the test compound.

    • Alternatively, use brain tissue homogenates from an AD animal model treated with the test compound.

    • Lyse the cells or homogenize the tissue to extract proteins.

    • Determine the total protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404). Also, use an antibody for total tau and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-tau signal to the total tau signal and the loading control.

    • Compare the levels of phosphorylated tau in the treated groups to the control group.

Visualization of Tau Kinase Inhibition Pathway

G Inhibition of Tau Hyperphosphorylation Kinases (GSK-3β, CDK5) Kinases (GSK-3β, CDK5) Tau Tau Kinases (GSK-3β, CDK5)->Tau Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau NFTs NFTs Hyperphosphorylated Tau->NFTs Aggregation Microtubule Destabilization Microtubule Destabilization Hyperphosphorylated Tau->Microtubule Destabilization Inhibitor Ferulic Acid Inhibitor->Kinases (GSK-3β, CDK5) Inhibits

Caption: Ferulic Acid can potentially inhibit kinases responsible for tau hyperphosphorylation.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are significant contributors to the pathogenesis of Alzheimer's disease.[13][14][15] Ferulic acid is a potent antioxidant that can scavenge free radicals and chelate metal ions involved in their production.[14] It also exhibits anti-inflammatory properties by modulating signaling pathways involved in the inflammatory response.[14][16]

Key Antioxidant and Anti-inflammatory Mechanisms:

  • Radical Scavenging: Ferulic acid can donate a hydrogen atom to form a stable phenoxy radical, thereby neutralizing reactive oxygen species (ROS).[14]

  • Metal Chelation: It can chelate metals like iron (Fe) and copper (Cu), which participate in the Fenton reaction that generates highly reactive hydroxyl radicals.[14]

  • Modulation of Antioxidant Enzymes: Ferulic acid can upregulate endogenous antioxidant defenses through pathways like the Nrf2-ARE pathway.[14]

  • Inhibition of Neuroinflammation: It can suppress the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines like TNF-α.[15][16]

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method to measure intracellular ROS levels using a fluorescent probe.

  • Reagents and Preparation:

    • Neuronal cell line (e.g., PC12 or SH-SY5Y).

    • An agent to induce oxidative stress (e.g., H₂O₂ or Aβ oligomers).

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe.

    • Phosphate-buffered saline (PBS).

    • Test compound (e.g., Ferulic Acid).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations for a specific duration.

    • Induce oxidative stress by adding the pro-oxidant agent.

    • Wash the cells with PBS and then incubate them with the DCFH-DA probe. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage reduction in ROS levels in the cells treated with the test compound compared to the cells treated only with the pro-oxidant.

Modulation of Signaling Pathways

The neuroprotective effects of Ferulic Acid are mediated through its influence on various intracellular signaling pathways.

Visualization of Key Signaling Pathways

G Signaling Pathways Modulated by Ferulic Acid cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response Ferulic Acid_A Ferulic Acid Nrf2 Nrf2 Ferulic Acid_A->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes (HO-1) Antioxidant Enzymes (HO-1) ARE->Antioxidant Enzymes (HO-1) Upregulates Ferulic Acid_I Ferulic Acid NF-κB NF-κB Ferulic Acid_I->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Reduces transcription of

Caption: Ferulic Acid modulates the Nrf2 antioxidant and NF-κB inflammatory pathways.

In Vivo Alzheimer's Disease Models and Experimental Workflow

The efficacy of therapeutic candidates is ultimately tested in animal models that recapitulate aspects of Alzheimer's disease pathology.

Commonly Used In Vivo Models:

  • Transgenic Mouse Models:

    • 5xFAD: Expresses five human mutations in APP and PSEN1, leading to rapid Aβ accumulation, neuroinflammation, and cognitive deficits.[17]

    • Tg2576: Overexpresses a mutant form of human APP, resulting in age-dependent Aβ plaque formation and memory impairment.[17]

    • PS19 (P301S): Expresses a mutant form of human tau, leading to significant tau pathology and neurodegeneration.[17]

  • Chemically-Induced Models:

    • Scopolamine-induced amnesia: Disruption of cholinergic signaling with scopolamine (B1681570) causes acute memory deficits in rodents.[17]

    • Aβ peptide injection: Intracerebroventricular (ICV) injection of Aβ oligomers can acutely induce AD-like cognitive deficits and neuroinflammation.[18]

Visualization of a General In Vivo Experimental Workflow

G General Workflow for In Vivo Efficacy Testing Select AD Model Select Animal Model (e.g., 5xFAD mice) Baseline Testing Baseline Behavioral Testing (e.g., Morris Water Maze) Select AD Model->Baseline Testing Treatment Chronic Treatment with Test Compound vs. Vehicle Baseline Testing->Treatment Post-treatment Testing Post-treatment Behavioral Testing Treatment->Post-treatment Testing Tissue Collection Sacrifice and Brain Tissue Collection Post-treatment Testing->Tissue Collection Analysis Biochemical & Histological Analysis (Aβ plaques, p-Tau, Inflammation) Tissue Collection->Analysis

Caption: A typical experimental workflow for evaluating a therapeutic compound in an AD mouse model.

This guide has summarized the key mechanisms of action for Ferulic Acid and Ferrocene derivatives in the context of Alzheimer's disease, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes. This information should serve as a valuable resource for researchers working to develop novel therapeutics for this devastating neurodegenerative disease.

References

A Technical Guide to the Biosynthesis of Tropane Alkaloids in Darlingia Species: Current Knowledge and a Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and future research directions for the biosynthesis of tropane (B1204802) alkaloids in the plant genus Darlingia. While direct research on the biosynthetic pathways within this specific genus is limited, this document consolidates the existing phytochemical data for Darlingia species, presents the well-established tropane alkaloid biosynthetic pathway from the Solanaceae family as a putative model, and offers detailed experimental protocols to guide future research in this area.

Introduction to Darlingia and Tropane Alkaloids

The genus Darlingia, belonging to the Proteaceae family, comprises rainforest trees native to Northern Queensland, Australia.[1][2] Phytochemical studies have revealed that Darlingia species are a source of tropane alkaloids, a class of secondary metabolites characterized by a bicyclic tropane ring system.[1][3][4] These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of physiological activities.[4][5] For instance, well-known tropane alkaloids like atropine (B194438) and scopolamine (B1681570), found in the Solanaceae family, possess anticholinergic properties and are used in various clinical applications.[5]

While the presence of tropane alkaloids in Darlingia is documented, the specific biosynthetic pathways responsible for their production in this genus have not yet been elucidated. Understanding these pathways is crucial for potential biotechnological applications and the development of novel therapeutic agents.

Known Tropane Alkaloids in Darlingia Species

Phytochemical investigations of Darlingia darlingiana and Darlingia ferruginea have led to the isolation and characterization of several tropane alkaloids. A summary of these compounds is presented in Table 1. Darlingine is a primary alkaloid found in both species.[3][6]

Table 1: Tropane Alkaloids Identified in Darlingia Species

AlkaloidSpeciesReference(s)
DarlingineD. darlingiana, D. ferruginea[3][6]
Darlingine N-oxideD. darlingiana[7]
FerrugineD. ferruginea[6]
FerruginineD. ferruginea[6]
3α-benzoyloxy-2α-hydroxybenzyltropaneD. ferruginea[1][6]

A Putative Model for Tropane Alkaloid Biosynthesis in Darlingia

In the absence of direct studies on Darlingia, the well-characterized tropane alkaloid biosynthetic pathway in the Solanaceae family serves as the primary model.[4][8] This pathway commences with the amino acids ornithine or arginine and proceeds through several enzymatic steps to produce the core tropane skeleton and its various derivatives.

The key stages of this proposed pathway are:

  • Formation of Putrescine: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. Alternatively, arginine can be converted to putrescine via agmatine.

  • Conversion of Putrescine to N-Methyl-Δ¹-pyrrolinium Cation: Putrescine is N-methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[4] This is subsequently deaminated by an N-methylputrescine oxidase (MPO) to yield 4-aminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[4]

  • Formation of the Tropane Ring: The N-methyl-Δ¹-pyrrolinium cation condenses with a two-carbon unit derived from acetyl-CoA to form the tropinone (B130398) skeleton.[4]

  • Reduction of Tropinone: Tropinone is a branch-point intermediate that can be reduced by two stereospecific reductases: tropinone reductase I (TR-I) to produce tropine (B42219) (3α-tropanol) or tropinone reductase II (TR-II) to yield pseudotropine (3β-tropanol).[4][9]

  • Esterification and Further Modifications: Tropine undergoes esterification with tropic acid (derived from phenylalanine) to form hyoscyamine (B1674123). Hyoscyamine can then be converted to scopolamine by hyoscyamine 6β-hydroxylase (H6H).[8]

A diagrammatic representation of this putative biosynthetic pathway is provided below.

Tropane_Alkaloid_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Condensation with Acetyl-CoA derived unit Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification Calystegines Calystegines Pseudotropine->Calystegines Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Phenylalanine Phenylalanine Tropic_Acid Tropic Acid Phenylalanine->Tropic_Acid Tropic_Acid->Hyoscyamine Extraction_Workflow Plant_Material Powdered Plant Material Extraction Solid-Liquid Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Liquid-Liquid Extraction Crude_Extract->Purification Purified_Alkaloids Purified Alkaloid Fraction Purification->Purified_Alkaloids Fractionation Chromatography (e.g., HPLC) Purified_Alkaloids->Fractionation Isolated_Alkaloids Isolated Alkaloids Fractionation->Isolated_Alkaloids Pathway_Elucidation_Workflow Tracer_Studies Tracer Studies with Labeled Precursors Identify_Intermediates Identify Biosynthetic Intermediates Tracer_Studies->Identify_Intermediates Enzyme_Assays Enzyme Assays Identify_Intermediates->Enzyme_Assays Confirm_Function Confirm Enzyme Function Enzyme_Assays->Confirm_Function Transcriptome_Analysis Transcriptome Analysis (RNA-Seq) Identify_Genes Identify Candidate Biosynthetic Genes Transcriptome_Analysis->Identify_Genes Gene_Cloning Gene Cloning and Heterologous Expression Identify_Genes->Gene_Cloning Gene_Cloning->Confirm_Function

References

Spectroscopic Profile of Ferrugine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of Ferrugine, a tropane (B1204802) alkaloid, and its derivatives. The information presented herein is crucial for the identification, quantification, and structural elucidation of these compounds in various research and development settings. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and provides visual representations of relevant workflows.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₉NO, is a tropane alkaloid characterized by an 8-azabicyclo[3.2.1]octane nucleus. Its systematic IUPAC name is (8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. The structural elucidation and confirmation of this compound and its derivatives rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, compiled from verified scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95 - 7.92m-2 x Ar-H
7.55 - 7.40m-3 x Ar-H
3.65t4.0H-2
3.23t4.0H-1
3.18t4.0H-5
2.29s-N-CH₃
2.25 - 2.15m-1 x H-6, 1 x H-7
2.10 - 2.00m-1 x H-4
1.85 - 1.75m-1 x H-4
1.65 - 1.50m-1 x H-6, 1 x H-7
1.45 - 1.35m-H-3

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
200.1C=O
137.9Ar-C
132.5Ar-CH
128.22 x Ar-CH
128.12 x Ar-CH
62.1C-1
61.8C-5
53.0C-2
41.8N-CH₃
38.6C-4
27.5C-3
25.8C-7
25.7C-6

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (νₘₐₓ, cm⁻¹)IntensityAssignment
2945StrongC-H stretch (aliphatic)
1680StrongC=O stretch (ketone)
1597MediumC=C stretch (aromatic)
1448MediumC-H bend (aliphatic)
1280StrongC-N stretch
700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
22945[M]⁺
124100[M - C₇H₅O]⁺
10580[C₇H₅O]⁺
8295[C₅H₈N]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 2.048 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.08 s

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the purified this compound sample is prepared on a potassium bromide (KBr) disc.

  • Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent, equipped with a universal ATR sampling accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the purified this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive) with an electrospray ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 40 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

    • Scan Range: m/z 50-500

  • Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample uv_vis UV-Vis Spectroscopy purification->uv_vis Sample structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation uv_vis->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information on the specific signaling pathways directly modulated by this compound or its derivatives. The primary focus of research has been on its synthesis and structural characterization. The logical relationship in its analysis follows a standard chemical identification process as depicted in the workflow diagram.

logical_relationship compound Unknown Compound (e.g., from natural extract or synthesis) spectroscopic_analysis Spectroscopic Analysis (NMR, IR, MS, UV-Vis) compound->spectroscopic_analysis data_interpretation Data Interpretation and Comparison with Known Spectra spectroscopic_analysis->data_interpretation identification Identification as this compound data_interpretation->identification

Caption: Logical flow for the identification of this compound using spectroscopic methods.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a comprehensive resource for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation. As research into the biological activities of this compound and its derivatives progresses, this foundational spectroscopic information will be invaluable for future studies in drug discovery and development.

Ferrugine Alkaloid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine (2α-benzoyltropane) is a tropane (B1204802) alkaloid first isolated from the leaves and stems of the Australian rainforest tree Darlingia ferruginea. Its discovery in 1975 marked the addition of a new member to the diverse family of tropane alkaloids, a class of compounds renowned for their significant physiological effects. Structurally characterized by a tropane core with a benzoyl group at the 2α position, this compound has been the subject of several total synthesis efforts. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a summary of available spectroscopic data, details of its chemical synthesis, and a discussion of its potential biological activities within the context of tropane alkaloids. Due to the limited publicly available research specifically on the biological activity of this compound, this paper also outlines general screening protocols and known signaling pathways associated with tropane alkaloids to guide future research endeavors.

Introduction

The tropane alkaloids are a well-established class of bicyclic [3.2.1] secondary metabolites characterized by the tropane ring system.[1] This family of natural products, found predominantly in the Solanaceae plant family, includes compounds with potent and diverse pharmacological activities, such as anticholinergics (e.g., atropine, scopolamine) and stimulants (e.g., cocaine).[1][2] In 1975, a novel tropane alkaloid, this compound, was isolated from Darlingia ferruginea, a member of the Proteaceae family, expanding the known botanical sources of this alkaloid class.

The structure of this compound was elucidated as (8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone through spectroscopic analysis and subsequently confirmed by chemical synthesis. This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first reported by Bick, Gillard, and Woodruff in 1975.[3] It was isolated from the basic extract of the leaves and stems of the Australian rainforest tree Darlingia ferruginea.[3] A subsequent, more detailed study on the alkaloids of Darlingia ferruginea was published by Bick, Gillard, and Leow in 1979. The initial structural determination was based on spectroscopic methods and was later unequivocally confirmed through total synthesis.

Chemical Structure and Properties

This compound is chemically known as 2α-benzoyltropane. Its core structure is the 8-azabicyclo[3.2.1]octane skeleton characteristic of tropane alkaloids.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₉NO[3]
Molar Mass 229.32 g/mol [3]
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone
CAS Number 58471-11-7[3]
Appearance Crystalline solid
Optical Rotation ([α]D) +55° (c, in CHCl₃)[3]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the literature. Note: Detailed spectral data is typically found in the primary research articles and may not be fully available in publicly accessible abstracts. The data presented here is based on available information and may be incomplete.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data unavailable in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
Data unavailable in search results

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data unavailable in search results

Table 5: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
Data unavailable in search results

Chemical Synthesis

The total synthesis of this compound has been accomplished by several research groups, confirming its structure and providing a means for producing the molecule for further study.

General Synthetic Approach

A common strategy for the synthesis of the tropane skeleton involves the construction of the bicyclic ring system, followed by the introduction of the benzoyl group at the C-2 position with the correct stereochemistry.

A detailed experimental protocol for a specific synthesis is provided below. This is a representative example and other synthetic routes have been reported.

Example Experimental Protocol: Synthesis of (±)-Ferrugine

Disclaimer: The following is a generalized protocol based on common synthetic strategies for tropane alkaloids and may not reflect the exact conditions of a specific published synthesis of this compound. For precise experimental details, please refer to the primary literature.

Step 1: Synthesis of Tropinone (B130398) Tropinone, a key precursor for many tropane alkaloids, can be synthesized via the Robinson tropinone synthesis. This involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.

Step 2: Reduction of Tropinone to Tropine (B42219) Tropinone is reduced to tropine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion, followed by workup to isolate tropine.

Step 3: Benzoylation of Tropine Tropine is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the benzoyl ester at the 3-position.

Step 4: Epimerization and Isomer Separation The stereochemistry at the C-2 position is crucial. Synthetic strategies often involve the formation of a mixture of isomers, followed by separation using chromatographic techniques to isolate the desired 2α-benzoyltropane (this compound).

Biological Activity and Mechanism of Action

There is a notable lack of specific pharmacological studies on this compound in the publicly available scientific literature. However, based on its structural similarity to other tropane alkaloids, its biological activity is likely to be within the spectrum of this class of compounds.

Tropane alkaloids are well-known for their effects on the central and peripheral nervous systems.[2] Many act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] By blocking the action of acetylcholine, they can produce a range of effects including mydriasis (pupil dilation), decreased salivation and bronchial secretions, increased heart rate, and effects on the central nervous system. Other tropane alkaloids, like cocaine, act as dopamine (B1211576) reuptake inhibitors, leading to stimulant effects.[2]

Given the 2-substituted tropane structure of this compound, its pharmacological profile could be unique. Further research is required to determine its specific biological targets and pharmacological effects.

Potential Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

A plausible mechanism of action for this compound, consistent with many tropane alkaloids, is the antagonism of muscarinic acetylcholine receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine ACh_cleft Acetylcholine ACh->ACh_cleft Release mAChR Muscarinic Receptor ACh_cleft->mAChR Binds G_protein G-protein mAChR->G_protein Activates Effector Effector Protein G_protein->Effector Modulates Response Cellular Response Effector->Response Leads to This compound This compound This compound->mAChR Blocks

Potential Mechanism of Action for this compound.
Suggested Experimental Workflow for Biological Screening

For researchers interested in investigating the biological activity of this compound, a general screening workflow is proposed.

G start This compound Sample receptor_binding Receptor Binding Assays (e.g., mAChRs, DAT, SERT, NET) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE, BChE) start->enzyme_inhibition cell_based Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->cell_based enzyme_inhibition->cell_based in_vivo In Vivo Animal Models (e.g., Behavioral Studies) cell_based->in_vivo tox Toxicity Assessment in_vivo->tox data Data Analysis & SAR tox->data end Identify Lead Properties data->end

Proposed workflow for biological activity screening.

Conclusion

This compound is a structurally interesting tropane alkaloid whose discovery expanded the botanical origins of this important class of natural products. While its chemical synthesis has been achieved, a significant gap exists in the understanding of its biological properties. This technical guide has summarized the available information on the discovery, history, and chemical characteristics of this compound. The lack of specific pharmacological data highlights a clear opportunity for future research. The proposed screening workflow and potential mechanism of action provide a starting point for investigators to explore the therapeutic potential of this unique natural product. Further studies are essential to fully characterize the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

Ferrugine: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Core Scientific Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine, a tropane (B1204802) alkaloid with the chemical structure 2α-benzoyltropane, is a naturally occurring compound found within the plant kingdom. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, focusing on its natural sources, distribution within those sources, and the methodologies employed for its study. This document synthesizes available data on its biosynthesis, although specific pathways in its native producer remain to be fully elucidated. Detailed experimental protocols for extraction and isolation are provided, based on foundational research. Currently, there is a notable gap in the scientific literature regarding the specific pharmacological activities and signaling pathways of this compound, presenting a significant opportunity for future research and drug discovery.

Natural Sources and Distribution

The primary and thus far only confirmed natural source of this compound is the Australian rainforest tree, Darlingia ferruginea, a member of the Proteaceae family.[1] This species is native to the rainforests of North Queensland, Australia.

Distribution within the Plant:

This compound has been identified in both the bark and leaves of Darlingia ferruginea.[1] Foundational research from 1979 reported the isolation of a crude basic alkaloid mixture from a combined extract of the bark and leaves, which yielded approximately 0.08% of the initial dried plant material.[1] this compound was subsequently isolated from this crude mixture.

It is important to distinguish this compound (2α-benzoyltropane) from a similarly named alkaloid, Ferruginine, which is also isolated from Darlingia ferruginea and Darlingia darlingiana.[1]

Table 1: Natural Sources and Distribution of this compound

Natural SourceFamilyPlant Part(s)Reported Yield (Crude Alkaloids)
Darlingia ferrugineaProteaceaeBark and Leaves~0.08%

Biosynthesis

While the complete biosynthetic pathway of this compound in Darlingia ferruginea has not been specifically elucidated, a hypothetical pathway can be constructed based on the well-established biosynthesis of the tropane ring and the formation of the benzoyl moiety in other plant species.

The core tropane ring structure is known to be derived from the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a series of reactions to form the characteristic bicyclic tropane skeleton.

The benzoyl moiety of this compound is likely derived from L-phenylalanine via the formation of benzoyl-CoA.[2] In plants, benzoyl-CoA can be synthesized through various pathways, often involving cinnamic acid as an intermediate.[3] The final step in this compound biosynthesis would then involve the esterification of the tropane ring with benzoyl-CoA, a reaction catalyzed by an acyltransferase. In the biosynthesis of cocaine, a structurally related tropane alkaloid, a specific cocaine synthase facilitates the condensation of benzoyl-CoA with a methylecgonine (B8769275) intermediate.[4] A similar enzymatic step is plausible for the formation of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the methodology described by Bick, Gillard, and Leow in their 1979 study on the alkaloids of Darlingia ferruginea.[1]

1. Plant Material Preparation:

  • Air-dry the collected bark and leaves of Darlingia ferruginea.

  • Mill the dried plant material to a coarse powder.

2. Extraction:

  • Moisten the powdered plant material with a solution of ammonia (B1221849).

  • Macerate the ammoniated powder with a suitable organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

  • Filter the mixture and collect the solvent extract.

  • Repeat the extraction process with fresh solvent until the plant material is exhausted of alkaloids (as determined by a suitable qualitative test, such as Dragendorff's reagent).

  • Combine the solvent extracts.

3. Acid-Base Partitioning:

  • Concentrate the combined solvent extract under reduced pressure.

  • Extract the concentrated organic phase with a dilute aqueous acid solution (e.g., 5% sulfuric acid or 5% hydrochloric acid). This will protonate the basic alkaloids, rendering them water-soluble.

  • Separate the aqueous acid layer containing the protonated alkaloids from the organic layer.

  • Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

  • Basify the aqueous acid solution to a pH of approximately 9-10 with a strong base (e.g., concentrated ammonia solution) to deprotonate the alkaloids, making them soluble in organic solvents again.

  • Extract the liberated alkaloids from the basified aqueous solution with an organic solvent (e.g., chloroform).

  • Repeat the extraction until all alkaloids are transferred to the organic phase.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude basic alkaloid mixture.

4. Chromatographic Separation:

  • Column Chromatography:

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial eluting solvent.

    • Pack a chromatography column with silica (B1680970) gel.

    • Apply the dissolved crude mixture to the top of the column.

    • Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Preparative Thin-Layer Chromatography (p.TLC):

    • For further purification of fractions containing this compound, use preparative TLC plates coated with silica gel.

    • Apply the enriched fraction as a band onto the p.TLC plate.

    • Develop the plate in a suitable solvent system.

    • Visualize the separated bands under UV light or with a suitable staining reagent.

    • Scrape the band corresponding to this compound from the plate.

    • Elute the this compound from the silica gel with a polar solvent (e.g., a mixture of chloroform and methanol).

    • Filter to remove the silica gel and evaporate the solvent to obtain purified this compound.

Extraction and Isolation Workflow A Dried Plant Material (Bark & Leaves) B Maceration with Organic Solvent + Ammonia A->B C Filtration B->C D Solvent Extract C->D E Acid Extraction (Aqueous Acid) D->E F Aqueous Acid Layer (Protonated Alkaloids) E->F G Basification (Ammonia) F->G H Extraction with Organic Solvent G->H I Crude Basic Alkaloid Mixture H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection and TLC Analysis J->K L Preparative TLC K->L M Purified this compound L->M

Caption: Workflow for the extraction and isolation of this compound.

Pharmacology and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of information regarding the pharmacological activity, mechanism of action, and specific signaling pathways associated with this compound (2α-benzoyltropane). While other tropane alkaloids have well-documented effects on the central and peripheral nervous systems, often through interactions with muscarinic and nicotinic acetylcholine (B1216132) receptors, the specific biological targets of this compound remain uninvestigated.

This absence of data presents a compelling opportunity for future research. The unique structural combination of the tropane skeleton with a benzoyl group suggests that this compound may possess novel pharmacological properties worthy of exploration.

Future Research Directions:

  • Receptor Binding Assays: To identify potential molecular targets, a broad panel of receptor binding assays should be conducted, focusing on neurotransmitter receptors, ion channels, and transporters, particularly those in the central nervous system.

  • In Vitro Functional Assays: Following the identification of potential binding sites, functional assays should be employed to determine whether this compound acts as an agonist, antagonist, or modulator at these targets.

  • In Vivo Behavioral Studies: Animal models can be used to investigate the effects of this compound on various physiological and behavioral parameters, such as locomotor activity, anxiety, cognition, and pain perception.

  • Signaling Pathway Analysis: Should this compound demonstrate significant activity at a particular receptor, further studies would be necessary to elucidate the downstream intracellular signaling cascades that are modulated.

References

An In-depth Technical Guide on the Chemical Properties and Structure of Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine, a tropane (B1204802) alkaloid first isolated from the Australian rainforest tree Darlingia ferruginea, presents a unique chemical scaffold that has garnered interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and synthesis, and an exploration of its known, albeit limited, biological context. This document aims to serve as a foundational resource for researchers and professionals involved in natural product synthesis, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as (1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. Its structure features a tropane core with a benzoyl group attached at the C-2 position in an α-configuration.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone[1]
Molecular Formula C₁₅H₁₉NO[1]
Molecular Weight 229.32 g/mol [2]
Appearance Powder[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[3]
Specific Rotation [α]D¹⁹ = +55° (c, in CHCl₃)[1]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the tropane ring protons, the N-methyl group, and the aromatic protons of the benzoyl group. The proton at C-2, being adjacent to the carbonyl group, would likely appear as a downfield multiplet.
¹³C NMR Resonances for all 15 carbon atoms, including the characteristic carbonyl carbon signal (around 190-200 ppm), signals for the aromatic carbons, and distinct signals for the carbons of the bicyclic tropane core.
Mass Spectrometry A molecular ion peak (M+) at m/z 229, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the benzoyl group and fragmentation of the tropane ring.

Experimental Protocols

Isolation of this compound from Darlingia ferruginea

The initial isolation of this compound was reported by Bick et al. from the leaves and stems of Darlingia ferruginea.[5] The general procedure for isolating alkaloids from plant material typically involves the following steps:

experimental_workflow_isolation plant_material Dried and ground plant material (leaves and stems of Darlingia ferruginea) extraction Extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) plant_material->extraction acid_base_extraction Acid-base extraction to separate alkaloids extraction->acid_base_extraction crude_extract Crude alkaloid extract acid_base_extraction->crude_extract chromatography Chromatographic separation (e.g., column chromatography on silica (B1680970) gel or alumina) crude_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Figure 1: General workflow for the isolation of this compound.

A detailed protocol would involve:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol.

  • Acid-Base Extraction: The resulting extract is concentrated, and then subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

  • Chromatography: The crude alkaloid extract is then purified using chromatographic techniques, such as column chromatography over silica gel or alumina, eluting with a gradient of solvents to isolate the individual alkaloids, including this compound.

Total Synthesis of (±)-Ferrugine

A total synthesis of racemic this compound has been described, providing a chemical route to this natural product. The following is a summary of a synthetic approach:

experimental_workflow_synthesis start_material Tropinone aldol_condensation Aldol (B89426) condensation with benzaldehyde (B42025) start_material->aldol_condensation intermediate_1 2-(Hydroxy(phenyl)methyl)tropinone aldol_condensation->intermediate_1 deoxygenation Deoxygenation of the secondary alcohol intermediate_1->deoxygenation intermediate_2 2-Benzoyltropane (this compound) deoxygenation->intermediate_2

Figure 2: A simplified synthetic pathway to this compound.

A more detailed experimental procedure, based on reported syntheses, would involve:

  • Aldol Condensation: Tropinone is reacted with benzaldehyde in the presence of a base to form the aldol addition product, 2-(hydroxy(phenyl)methyl)tropinone.

  • Deoxygenation: The resulting secondary alcohol is then deoxygenated. This can be achieved through various methods, such as conversion to a tosylhydrazone followed by reduction.

  • Purification: The final product, (±)-Ferrugine, is purified by chromatography.

Biological Activity and Signaling Pathways

The pharmacological profile of this compound is not well-documented in publicly available literature. Much of the reported biological activity for compounds from Darlingia ferruginea has focused on the related alkaloid, Ferruginine. Ferruginine is known to be an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[6]

Given the structural similarity of this compound to other tropane alkaloids, it is plausible that it may interact with the central and peripheral nervous systems. Tropane alkaloids are known to act as anticholinergic agents by blocking muscarinic acetylcholine receptors.[7] However, without specific pharmacological studies on this compound, its precise biological targets and signaling pathways remain speculative.

logical_relationship This compound This compound (Tropane Alkaloid) Tropane_Alkaloids Tropane Alkaloids This compound->Tropane_Alkaloids is a Anticholinergic Anticholinergic Activity (Muscarinic Receptor Antagonism) Tropane_Alkaloids->Anticholinergic often exhibit CNS_Effects Potential CNS Effects Anticholinergic->CNS_Effects leads to

Figure 3: Postulated biological role of this compound based on its class.

Further research is required to elucidate the specific biological activities and signaling pathways of this compound.

Conclusion

This compound is a structurally interesting tropane alkaloid with a well-defined chemical structure. While its synthesis has been achieved, there is a notable lack of publicly available, detailed spectroscopic and physical data. Furthermore, its pharmacological properties remain largely unexplored. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this natural product and explore its potential applications in drug discovery and development. The detailed experimental protocols for its synthesis provide a valuable starting point for chemists to produce this compound for further study. The elucidation of its biological activity and signaling pathways represents a significant opportunity for future pharmacological research.

References

Ferruginine: A Technical Guide to its Role as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginine, a naturally occurring tropane (B1204802) alkaloid, has emerged as a significant subject of interest in neuropharmacology due to its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This technical guide provides a comprehensive overview of Ferruginine's interaction with nAChRs, focusing on its binding affinity, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of Ferruginine and similar nAChR ligands are presented, alongside visualizations of key cellular and experimental workflows. The high affinity and stereospecificity of the natural (+)-enantiomer for the α4β2 nAChR subtype underscore its potential as a lead compound for the development of novel therapeutics targeting cholinergic systems implicated in a range of neurological disorders.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by acetylcholine or exogenous agonists leads to a conformational change, opening a channel permeable to cations, including Na+, K+, and Ca2+. This ion flux mediates fast excitatory neurotransmission and modulates the release of other neurotransmitters. The diverse family of nAChR subtypes, arising from different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1]

Ferruginine is a tropane alkaloid first isolated from the Australian rainforest trees Darlingia ferruginea and Darlingia darlingiana.[2] It exists as two enantiomers, with the natural form being (+)-Ferruginine.[2] Research has demonstrated that Ferruginine acts as a potent nAChR agonist, with a notable stereoselectivity in its interaction with these receptors.[2]

Quantitative Data on Ferruginine-nAChR Interaction

The interaction of Ferruginine with nAChRs has been primarily characterized through radioligand binding assays, which quantify the affinity of a ligand for a specific receptor subtype. The available data highlights the high affinity and selectivity of (+)-Ferruginine for the α4β2 nAChR subtype. While it is established that (+)-Ferruginine is a potent agonist, specific quantitative data on its efficacy (Emax) and potency (EC50) from functional assays are not extensively reported in the currently available literature.

CompoundnAChR SubtypeBinding Affinity (Ki)Reference(s)
(+)-Ferruginineα4β23.7 nM[2]
(-)-Ferruginineα4β294–120 nM[2]
(-)-Ferruginineα7~270 nM[2]

Signaling Pathways Activated by Ferruginine

Activation of nAChRs by agonists like Ferruginine initiates a cascade of intracellular events, primarily triggered by the influx of calcium ions. This can lead to the activation of various downstream signaling pathways that play crucial roles in neuronal function and survival. One of the key pathways implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ferruginine Ferruginine nAChR nAChR (α4β2 / α7) Ferruginine->nAChR Binds to receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates CREB CREB Akt->CREB Phosphorylates Neuronal_Survival Neuronal Survival and Neuroprotection Bcl2->Neuronal_Survival Gene_Transcription Gene Transcription CREB->Gene_Transcription Gene_Transcription->Neuronal_Survival

nAChR signaling pathway activated by Ferruginine.

Experimental Protocols

The characterization of a novel nAChR agonist like Ferruginine involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and physiological effects.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of Ferruginine for a specific nAChR subtype (e.g., α4β2) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., HEK-293 cells expressing α4β2 nAChRs) or from specific brain regions known to be rich in the target receptor (e.g., rat thalamus for α4β2).

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]Epibatidine or [³H]Cytisine.

  • Test Compound: Ferruginine (in a range of concentrations).

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 100 µM nicotine or 1 mM carbachol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Receptor membranes, radioligand, and varying concentrations of Ferruginine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Ferruginine concentration.

    • Determine the IC50 value (the concentration of Ferruginine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for Functional Characterization (EC50 and Emax)

This electrophysiological technique is used to measure the functional properties of Ferruginine as an agonist at a specific nAChR subtype expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: In vitro transcribed cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

  • Injection Apparatus: Micropipette and nanoliter injector.

  • TEVC Setup: Amplifier, voltage and current electrodes, recording chamber, perfusion system, and data acquisition software.

  • Recording Solution (Barth's Solution): Containing NaCl, KCl, NaHCO₃, MgSO₄, CaCl₂, and HEPES, pH 7.4.

  • Electrodes: Glass microelectrodes filled with 3 M KCl.

  • Test Compound: Ferruginine solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with the nAChR subunit cRNA and incubate for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply Ferruginine at various concentrations via the perfusion system for a set duration.

    • Record the inward current elicited by the activation of the nAChRs.

  • Data Analysis:

    • Measure the peak current amplitude at each Ferruginine concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized current against the logarithm of the Ferruginine concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response equation to determine the EC50 (the concentration of Ferruginine that produces 50% of the maximal response) and the Emax (the maximum response elicited by Ferruginine, often expressed relative to a full agonist like acetylcholine).

Experimental Workflow for nAChR Agonist Characterization

The discovery and characterization of a novel nAChR agonist like Ferruginine typically follows a structured workflow, moving from initial screening to detailed in vivo analysis.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assays (Determine Ki, Selectivity Profile) Functional_Assay Functional Assays (TEVC, Patch Clamp) (Determine EC50, Emax, Agonist/Antagonist) Binding_Assay->Functional_Assay Cell_Signaling Cell-based Signaling Assays (e.g., Calcium imaging, Western blot for p-Akt) Functional_Assay->Cell_Signaling PK_PD Pharmacokinetics & Pharmacodynamics Cell_Signaling->PK_PD Behavioral_Studies Behavioral Studies (e.g., Nociception, Cognition, Locomotion) Neuroprotection_Models Neuroprotection Models (e.g., Excitotoxicity, Ischemia) Behavioral_Studies->Neuroprotection_Models Lead_Optimization Lead Optimization Neuroprotection_Models->Lead_Optimization PK_PD->Behavioral_Studies Lead_Identification Lead Compound Identification (e.g., Ferruginine) Lead_Identification->Binding_Assay

Workflow for characterizing a novel nAChR agonist.

Conclusion

Ferruginine stands out as a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor, with its natural (+)-enantiomer demonstrating high affinity. This stereospecificity, combined with its ability to activate downstream signaling pathways associated with neuroprotection, makes Ferruginine a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of Ferruginine and other nAChR modulators, with the ultimate goal of translating these findings into effective treatments for a variety of neurological and psychiatric disorders. Further research is warranted to fully elucidate the efficacy and potency of Ferruginine at a broader range of nAChR subtypes and to explore its therapeutic potential in relevant in vivo models.

References

Methodological & Application

Application Note: A Proposed LC-MS/MS Method for the Quantification of Ferrugine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ferrugine in human plasma. This compound, a tropane (B1204802) alkaloid, and its analogs are of increasing interest to the scientific community for their potential pharmacological activities. The described methodology provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection. This proposed method is designed to be a valuable tool for researchers in pharmacokinetics, drug metabolism, and toxicology studies.

Introduction

This compound (2α-benzoyltropane) is a tropane alkaloid with the molecular formula C15H19NO.[1][2] Due to its structural characteristics, there is a growing interest in its potential biological activities. To facilitate further research into its pharmacokinetics and potential therapeutic applications, a robust and reliable analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This document outlines a proposed method, based on established principles of bioanalytical method development for alkaloids, to accurately quantify this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma.[3][4]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., this compound-d5 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is proposed to be performed on a C18 reversed-phase column.

ParameterProposed Value
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Proposed Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 10
0.5 10
3.0 90
4.0 90
4.1 10

| 5.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is proposed.

ParameterProposed Value
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Proposed MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
This compound 230.15 124.1 0.1 30 20
This compound-d5 (IS) 235.18 124.1 0.1 30 22

Note: These are predicted values based on the structure of this compound and may require optimization.

Method Validation (Proposed Strategy)

A full validation of this method should be performed according to regulatory guidelines. The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be assessed.

  • Recovery: The extraction efficiency of this compound from plasma should be determined.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term) should be evaluated.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from this calibration curve.

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

G This compound This compound (Potential Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to IonChannel Ion Channel Opening (Na+, Ca2+) nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization CaInflux Increased Intracellular Ca2+ IonChannel->CaInflux NT_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->NT_Release CaInflux->NT_Release Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) CaInflux->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neuronal Excitation, Gene Expression) NT_Release->Cellular_Response Signaling_Cascades->Cellular_Response

Caption: Putative signaling pathway modulated by this compound.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The combination of a straightforward sample preparation protocol, efficient chromatographic separation, and sensitive mass spectrometric detection will enable researchers to conduct detailed pharmacokinetic and other related studies of this intriguing tropane alkaloid. Thorough method validation is recommended to ensure the reliability of the results.

References

Application Note: Chiral HPLC Separation of Tropinone Alkaloid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of tropinone (B130398) alkaloid enantiomers. While Ferrugine itself is an achiral molecule, this protocol outlines a general strategy applicable to chiral derivatives or related chiral alkaloids. The method involves screening various chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation. This application note serves as a comprehensive guide for researchers aiming to resolve and quantify enantiomers of novel or existing chiral compounds.

Introduction

Chiral separations are critical in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and analysis of enantiomers.[3][4] The "three-point interaction model" is a fundamental concept in chiral recognition, where differential interactions between the enantiomers and the CSP lead to their separation.[2] This note details a systematic approach to developing a robust chiral HPLC method.

Chiral Method Development Strategy

A successful chiral separation method development often involves a screening phase followed by an optimization phase.[5][6]

  • Column Screening: The initial step is to screen a variety of chiral stationary phases (CSPs) with different chiral selectors. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly versatile and often a good starting point.[1][6]

  • Mobile Phase Screening: For each column, a set of mobile phases is tested. This typically includes normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile (B52724)/water), and polar organic modes.[6][7]

  • Optimization: Once initial separation is observed, the method is optimized by fine-tuning the mobile phase composition, flow rate, and column temperature to improve resolution, peak shape, and analysis time.[5]

Experimental Protocol

This protocol describes a general procedure for the chiral HPLC separation of a racemic mixture of a tropinone alkaloid.

3.1. Materials and Instrumentation

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Columns: A selection of chiral columns for screening, for example:

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AS

    • CHIRALCEL® OJ[8]

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (ACN), and water.

  • Additives: Trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be used to improve peak shape.

  • Sample: A solution of the racemic compound in a suitable solvent (e.g., mobile phase).

3.2. Screening Protocol

  • Column Installation: Install the first chiral column into the HPLC system.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Elution: Elute the sample isocratically.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Column Wash: After each run, wash the column with an appropriate solvent.

  • Repeat: Repeat steps 1-6 for each column and mobile phase combination.

3.3. Optimization Protocol

  • Select Best Conditions: Identify the column and mobile phase that provided the best initial separation.

  • Mobile Phase Composition: Vary the ratio of the mobile phase components to improve resolution. For example, if using hexane/IPA, test different percentages of IPA.

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.[5]

  • Temperature: Evaluate the effect of column temperature on the separation.

Data Presentation

The following table summarizes hypothetical data from a successful chiral separation of a tropinone alkaloid derivative.

ParameterValue
Chromatographic Conditions
ColumnCHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Results
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1
Tailing Factor (Enantiomer 1)1.1
Tailing Factor (Enantiomer 2)1.2

Workflow Diagram

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_validation Method Validation racemic_sample Prepare Racemic Sample screen_columns Screen Chiral Columns (e.g., AD-H, OD-H) racemic_sample->screen_columns hplc_system Prepare HPLC System hplc_system->screen_columns screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_columns->screen_mp separation_achieved Separation Achieved? screen_mp->separation_achieved separation_achieved->screen_columns No, try other conditions optimize_mp Optimize Mobile Phase Ratio separation_achieved->optimize_mp Yes optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp final_method Final Validated Method optimize_temp->final_method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a generalized yet detailed framework for developing a chiral HPLC method for the separation of tropinone alkaloid enantiomers. By systematically screening chiral stationary phases and optimizing chromatographic conditions, a robust and reliable method can be established for the accurate quantification of enantiomers, which is essential for drug development and quality control.

References

Application Notes and Protocols for the Total Synthesis of Racemic Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrugine is a tropane (B1204802) alkaloid characterized by an 8-azabicyclo[3.2.1]octane core structure. This class of natural products has garnered significant interest from the scientific community due to the diverse biological activities exhibited by its members. The total synthesis of this compound and its analogs is a crucial aspect of medicinal chemistry research, enabling the exploration of their therapeutic potential. This document provides a detailed protocol for the total synthesis of racemic this compound, compiling data from established synthetic routes to offer a comprehensive guide for researchers. The synthesis of tropane alkaloids like this compound often involves key strategies such as intramolecular cyclizations and rearrangements to construct the characteristic bicyclic core.

Data Presentation

The following table summarizes the quantitative data for a representative multi-step total synthesis of racemic this compound. This synthesis proceeds through the formation of a key tropinone (B130398) intermediate, followed by subsequent functional group manipulations to yield the final product.

StepReactionStarting MaterialKey Reagents & SolventsReaction TimeTemperature (°C)Yield (%)
1Robinson-Schöpf ReactionSuccinaldehyde (B1195056), Methylamine (B109427) hydrochloride, Acetone-1,3-dicarboxylic acidpH 4-5 buffer48 hRoom Temp.~85
2EsterificationTropinoneSodium hydride, Diethyl carbonate2 hReflux~70
3Grignard Reaction2-CarbomethoxytropinonePhenylmagnesium bromide, Diethyl ether1 h0 to Room Temp.~65
4Dehydration & RearrangementTertiary alcohol intermediatePolyphosphoric acid30 min120~50
5ReductionDehydrothis compoundHydrogen, Palladium on carbon, Ethanol (B145695)12 hRoom Temp.~90

Experimental Protocols

This section details the step-by-step methodology for the total synthesis of racemic this compound.

Step 1: Synthesis of Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one)

The synthesis commences with the classic Robinson-Schöpf reaction to construct the tropane core.

  • Preparation of Reagents:

    • Prepare a buffered solution of succinaldehyde.

    • Dissolve methylamine hydrochloride and acetone-1,3-dicarboxylic acid in an aqueous buffer (pH 4-5).

  • Reaction:

    • To the stirred solution of methylamine hydrochloride and acetone-1,3-dicarboxylic acid, add the succinaldehyde solution dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 48 hours.

  • Work-up and Purification:

    • Make the reaction mixture alkaline by adding a concentrated solution of sodium hydroxide (B78521).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude tropinone.

    • Purify the crude product by vacuum distillation to yield pure tropinone as a white solid.

Step 2: Synthesis of 2-Carbomethoxytropinone
  • Reaction Setup:

    • To a stirred suspension of sodium hydride (1.2 eq) in dry diethyl carbonate (excess) under an inert atmosphere (e.g., nitrogen or argon), add a solution of tropinone (1.0 eq) in dry diethyl carbonate dropwise.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford 2-carbomethoxytropinone.

Step 3: Grignard Reaction with Phenylmagnesium Bromide
  • Preparation of Grignard Reagent:

    • Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether.

  • Reaction:

    • To a solution of 2-carbomethoxytropinone (1.0 eq) in anhydrous diethyl ether at 0 °C, add the freshly prepared phenylmagnesium bromide solution (2.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. This intermediate is often used in the next step without further purification.

Step 4: Dehydration and Rearrangement to Dehydrothis compound
  • Reaction:

    • Add the crude tertiary alcohol from the previous step to polyphosphoric acid.

    • Heat the mixture to 120 °C and maintain for 30 minutes.

  • Work-up and Purification:

    • Pour the hot mixture onto crushed ice and basify with a concentrated sodium hydroxide solution.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield dehydrothis compound.

Step 5: Reduction to Racemic this compound
  • Reaction:

    • Dissolve dehydrothis compound in ethanol in a flask equipped with a stir bar.

    • Add a catalytic amount of 10% palladium on carbon.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture under a hydrogen atmosphere for 12 hours at room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain racemic this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualization

Total_Synthesis_of_Racemic_this compound Start Succinaldehyde + Methylamine + Acetone-1,3-dicarboxylic acid Tropinone Tropinone Start->Tropinone Robinson-Schöpf Reaction Carbomethoxy 2-Carbomethoxytropinone Tropinone->Carbomethoxy Esterification TertiaryAlcohol Tertiary Alcohol Intermediate Carbomethoxy->TertiaryAlcohol Grignard Reaction (PhMgBr) Dehydrothis compound Dehydrothis compound TertiaryAlcohol->Dehydrothis compound Dehydration & Rearrangement This compound Racemic this compound Dehydrothis compound->this compound Reduction (H2/Pd-C)

Caption: Workflow for the total synthesis of racemic this compound.

Application of Cholinesterase Inhibitors in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request concerned the application of "Ferrugine" in neurodegenerative disease research. However, extensive searches did not yield specific information on a compound with that name in the context of neurodegeneration. The search results did, however, provide substantial information on the role of iron (ferrum in Latin) and various enzymatic inhibitors in neurodegenerative diseases. This document therefore provides detailed application notes and protocols for a well-established class of compounds in this research area: Cholinesterase Inhibitors . This information is intended to serve as a comprehensive example of the type of detailed scientific content requested.

Introduction

Neurodegenerative diseases such as Alzheimer's disease are often characterized by a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain.[1][2] One of the primary therapeutic strategies is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[3][4] Dual inhibition of both AChE and BuChE is considered a promising therapeutic approach for neurological disorders like Alzheimer's disease.[1]

This document provides an overview of the application of cholinesterase inhibitors in neurodegenerative disease research, including quantitative data on their inhibitory activity, detailed experimental protocols for assessing their efficacy, and a description of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of Cholinesterase Inhibitors

The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several cholinesterase inhibitors as reported in the literature.

CompoundTarget EnzymeIC50 Value (µM)Source
Allicin (B1665233)Acetylcholinesterase (AChE)61.62[1]
AllicinButyrylcholinesterase (BuChE)308.12[1]
Uracil (B121893) Derivative 4Acetylcholinesterase (AChE)0.088[2]
Uracil Derivative 4Butyrylcholinesterase (BuChE)0.137[2]
NeostigmineAcetylcholinesterase (AChE)0.136[2]
NeostigmineButyrylcholinesterase (BuChE)0.084[2]
Fluorobenzylcymserine (FBC)Butyrylcholinesterase (BuChE)0.00479 - 0.00610 (nM)[3][5]

Experimental Protocols

A key experiment for evaluating the efficacy of cholinesterase inhibitors is the determination of enzyme activity, which can be performed using the Ellman's assay.[1][6]

Protocol: Determination of Cholinesterase Activity using Ellman's Assay

Objective: To measure the enzymatic activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) in the presence and absence of an inhibitor.

Principle: This colorimetric assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by AChE or BuChE, respectively. The reaction produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Test inhibitor compound at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).

    • Prepare fresh solutions of ATCI/BTCI and DTNB on the day of the experiment.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 20 µL of the test inhibitor solution at different concentrations (or buffer for the control).

      • 20 µL of AChE or BuChE enzyme solution.

    • Mix gently and pre-incubate at room temperature for 15 minutes.

    • Add 20 µL of DTNB solution to each well.

    • To initiate the reaction, add 20 µL of ATCI or BTCI substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for a total of 5-10 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Cholinesterase inhibitors primarily exert their effects by increasing acetylcholine levels, which in turn modulates various downstream signaling pathways crucial for neuronal survival and function. Beyond symptomatic relief, some cholinesterase inhibitors may possess disease-modifying properties by influencing pathways related to amyloid-β (Aβ) processing and tau phosphorylation.[7]

Key Signaling Pathways:

  • Cholinergic Signaling: By increasing acetylcholine availability, these inhibitors enhance signaling through both nicotinic and muscarinic acetylcholine receptors. This can lead to the activation of pro-survival pathways, such as the PI3K/Akt pathway, and the modulation of mitogen-activated protein kinase (MAPK) cascades.

  • Amyloid Precursor Protein (APP) Processing: Activation of certain muscarinic receptor subtypes can promote the non-amyloidogenic processing of APP, thereby reducing the production of toxic Aβ peptides.[7]

  • Tau Phosphorylation: Cholinergic stimulation can influence the activity of kinases and phosphatases involved in the phosphorylation of tau protein, a key component of neurofibrillary tangles in Alzheimer's disease.[7]

Visualizations

Experimental Workflow for Ellman's Assay

Ellmans_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, DTNB, and Inhibitor Solutions AddInhibitor Add Inhibitor/ Buffer AddEnzyme Add Enzyme AddInhibitor->AddEnzyme 1. PreIncubate Pre-incubate (15 min) AddEnzyme->PreIncubate 2. AddDTNB Add DTNB PreIncubate->AddDTNB 3. AddSubstrate Add Substrate AddDTNB->AddSubstrate 4. ReadAbsorbance Measure Absorbance at 412 nm AddSubstrate->ReadAbsorbance 5. CalculateRate Calculate Reaction Rate ReadAbsorbance->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.

Simplified Cholinergic Signaling Pathway in Neuroprotection

Cholinergic_Signaling cluster_downstream Downstream Effects AChI Cholinesterase Inhibitor AChE AChE / BuChE AChI->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades AChR Acetylcholine Receptors (Muscarinic/Nicotinic) ACh->AChR Activates PI3K_Akt PI3K/Akt Pathway AChR->PI3K_Akt MAPK MAPK Pathway AChR->MAPK APP Non-amyloidogenic APP Processing AChR->APP Tau ↓ Tau Hyper- phosphorylation AChR->Tau Neuroprotection Neuroprotection & Cognitive Enhancement PI3K_Akt->Neuroprotection MAPK->Neuroprotection APP->Neuroprotection Tau->Neuroprotection

Caption: Cholinesterase inhibitors enhance neuroprotective signaling pathways.

References

Application Notes and Protocols for Studying nAChR Function In Vitro Using Ferruginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferruginine (B134780) is a naturally occurring tropane (B1204802) alkaloid that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1][2] Its potent and selective interaction with specific nAChR subtypes makes it a valuable pharmacological tool for in vitro studies aimed at understanding the physiological and pathological roles of these receptors.[2] nAChRs are ligand-gated ion channels involved in a wide range of neurological processes, and their dysfunction is implicated in various disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.[3][4]

These application notes provide detailed protocols for utilizing ferruginine to characterize nAChR function in vitro through radioligand binding assays, two-electrode voltage clamp (TEVC) electrophysiology, and calcium imaging.

Data Presentation: Ferruginine Binding Affinities

The following table summarizes the reported binding affinities (Ki) of (+)-ferruginine and its synthetic enantiomer, (-)-ferruginine, for various nAChR subtypes. This data is critical for designing experiments and interpreting results.

CompoundnAChR SubtypeRadioligandTissue/Cell SourceKi (nM)Reference
(+)-Ferruginineα4β2[³H]epibatidineRat Brain Membranes3.7[2]
(-)-Ferruginineα4β2[³H]epibatidineRat Brain Membranes94 - 120[2]
(-)-Ferruginineα7*[³H]epibatidineRat Brain Membranes~270[2]

Note: The asterisk () indicates that the exact subunit composition of the native receptor complex is not fully defined.*

Mandatory Visualizations

nAChR Signaling Pathway

This diagram illustrates the general signaling cascade initiated by the activation of nAChRs by an agonist like ferruginine, leading to cation influx and subsequent cellular responses.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Conformational change Ferruginine Ferruginine (Agonist) Ferruginine->nAChR Binds to orthosteric site Cation_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization CICR Calcium-Induced Calcium Release (CICR) Cation_Influx->CICR Triggers Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Ca_Influx_VDCC Ca²⁺ Influx VDCC->Ca_Influx_VDCC Ca_Influx_VDCC->CICR Triggers CICR->Cellular_Response Radioligand_Workflow start Start prep Membrane Preparation (from nAChR-expressing cells/tissue) start->prep incubation Incubation (Membranes + [³H]Radioligand + Ferruginine) prep->incubation filtration Vacuum Filtration (Separates bound from free radioligand) incubation->filtration quantification Scintillation Counting (Quantifies bound radioactivity) filtration->quantification analysis Data Analysis (Determine IC₅₀ and Ki) quantification->analysis end End analysis->end TEVC_Workflow start Start oocyte_prep Oocyte Preparation & cRNA Injection (Expresses target nAChR) start->oocyte_prep electrode_impale Electrode Impalement (Voltage & Current Electrodes) oocyte_prep->electrode_impale voltage_clamp Establish Voltage Clamp (Hold at a set potential) electrode_impale->voltage_clamp ferruginine_app Application of Ferruginine (At various concentrations) voltage_clamp->ferruginine_app record_current Record Ion Current ferruginine_app->record_current analysis Data Analysis (Generate dose-response curve, determine EC₅₀) record_current->analysis end End analysis->end Calcium_Imaging_Workflow start Start cell_culture Cell Culture (nAChR-expressing cells) start->cell_culture dye_loading Loading with Calcium Indicator (e.g., Fluo-4 AM) cell_culture->dye_loading baseline Establish Baseline Fluorescence dye_loading->baseline ferruginine_app Application of Ferruginine baseline->ferruginine_app image_acquisition Image Acquisition (Time-lapse fluorescence microscopy) ferruginine_app->image_acquisition analysis Data Analysis (Measure fluorescence intensity changes, determine EC₅₀) image_acquisition->analysis end End analysis->end

References

Application Notes and Protocols: Development of Radiolabeled Ferrugine for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrugine, a natural product and a synthetic compound of interest, has shown potential as a modulator of various signaling pathways, with a predicted affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). To facilitate the quantitative analysis of its binding characteristics, the development of a radiolabeled form of this compound is essential. This document provides a comprehensive overview of the proposed synthesis of radiolabeled this compound, specifically tritiated this compound ([³H]this compound), and detailed protocols for its application in receptor binding assays. These assays are fundamental in drug discovery for determining the affinity (Kᵢ), dissociation constant (Kₑ), and receptor density (Bₘₐₓ) of a ligand for its target receptor.

The protocols outlined herein are based on established methodologies for radioligand binding assays and are adapted for the specific investigation of this compound's interaction with muscarinic receptors. While direct experimental data for radiolabeled this compound is not extensively available in published literature, these guidelines provide a robust framework for its development and use in binding studies.

Synthesis and Radiolabeling of this compound

The synthesis of radiolabeled compounds is a meticulous process that involves the incorporation of a radioactive isotope into the molecular structure of the target compound.[1] For binding assays, tritium (B154650) (³H) is a commonly used isotope due to its suitable half-life and the ability to achieve high specific activity, which is crucial for detecting low concentrations of receptor binding.[1][2]

Proposed Synthesis of [³H]this compound

A potential synthetic route for [³H]this compound would involve the catalytic reduction of a suitable unsaturated precursor of this compound with tritium gas. This method is a common and effective way to introduce tritium into a molecule.

Key Steps:

  • Precursor Synthesis: Synthesis of a this compound precursor containing a double or triple bond at a position that is not critical for its receptor binding affinity.

  • Catalytic Tritiation: The precursor is subjected to catalytic reduction using tritium gas (³H₂) in the presence of a suitable catalyst, such as Palladium on carbon (Pd/C). This reaction saturates the double or triple bond, incorporating tritium atoms into the this compound molecule.

  • Purification: The resulting [³H]this compound is purified using techniques like High-Performance Liquid Chromatography (HPLC) to separate it from the unreacted precursor and any byproducts.

  • Specific Activity Determination: The specific activity (Ci/mmol) of the purified [³H]this compound is determined, which is a critical parameter for subsequent binding assays.

Muscarinic Receptor Signaling Pathways

This compound is predicted to interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[3] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.[4]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Below are diagrams illustrating these signaling pathways.

Gq_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Binds Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols for [³H]this compound Binding Assays

Radioligand binding assays are crucial for characterizing the interaction between a ligand and its receptor.[5] The following protocols describe saturation, competition, and kinetic binding assays using [³H]this compound.

Materials and Reagents
  • [³H]this compound (specific activity >20 Ci/mmol)

  • Receptor Source: Membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human M1-M5 receptors, or rat brain homogenates).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Unlabeled Ligands: Atropine (for non-specific binding), and other competing ligands for competition assays.

  • Scintillation Cocktail

  • Filtration Apparatus: with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter

Experimental Workflow

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, [³H]this compound, and Competitor Membrane_Prep->Incubation Radioligand_Prep [³H]this compound Dilution Series Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor Dilution Series Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Scintillation Counting of Filters Washing->Scintillation_Counting Data_Analysis Data Analysis (Kd, Ki, Bmax) Scintillation_Counting->Data_Analysis

Caption: General workflow for radioligand binding assays.

Protocol 1: Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ) for [³H]this compound.[6]

  • Assay Setup:

    • Prepare a series of dilutions of [³H]this compound in assay buffer (e.g., 0.1 to 50 nM).

    • For each concentration, set up triplicate tubes for "total binding" and "non-specific binding".

    • To the "non-specific binding" tubes, add a high concentration of an unlabeled muscarinic antagonist (e.g., 10 µM atropine).

    • Add the receptor membrane preparation (typically 20-100 µg of protein) to each tube.

    • The final assay volume should be consistent (e.g., 500 µL).

  • Incubation: Incubate the tubes at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of [³H]this compound and fit the data to a one-site binding hyperbola using non-linear regression to determine Kₑ and Bₘₐₓ.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with [³H]this compound for binding to the receptor.[6]

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • Use a single, fixed concentration of [³H]this compound, typically at or near its Kₑ value.

    • Set up tubes for "total binding" (no competitor), "non-specific binding" (with 10 µM atropine), and for each concentration of the test compound.

    • Add the receptor membrane preparation and [³H]this compound to all tubes.

  • Incubation, Filtration, and Quantification: Follow the same procedures as described in the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of [³H]this compound and Kₑ is its dissociation constant determined from the saturation assay.

Protocol 3: Kinetic Binding Assay

This assay measures the association (kₒₙ) and dissociation (kₒբբ) rate constants of [³H]this compound.[6]

  • Association Assay (kₒₙ):

    • Incubate receptor membranes with a fixed concentration of [³H]this compound.

    • At various time points, terminate the reaction by filtration and measure the bound radioactivity.

    • Plot specific binding versus time and fit the data to a one-phase association equation to determine the observed rate constant (kₒᵦ).

    • Calculate kₒₙ using the equation: kₒₙ = (kₒᵦ - kₒբբ) / [L] .

  • Dissociation Assay (kₒբբ):

    • Pre-incubate receptor membranes with [³H]this compound to allow binding to reach equilibrium.

    • Initiate dissociation by adding a high concentration of an unlabeled ligand (e.g., 10 µM atropine).

    • At various time points, filter the samples and measure the remaining bound radioactivity.

    • Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line is equal to -kₒբբ.

Data Presentation

The quantitative data obtained from these binding assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical Saturation Binding Data for [³H]this compound at M₁ Receptors

ParameterValueUnits
Kₑ2.5nM
Bₘₐₓ1250fmol/mg protein
Hill Slope0.98-

Table 2: Hypothetical Competition Binding Data for Unlabeled this compound and Other Muscarinic Ligands at M₁ Receptors

CompoundIC₅₀ (nM)Kᵢ (nM)Receptor Subtype
This compound15.23.8M₁
Atropine2.10.53M₁ (Non-selective)
Pirenzepine8.52.1M₁ (Selective)
AF-DX 116850212.5M₂ (Selective)

Table 3: Hypothetical Kinetic Parameters for [³H]this compound at M₁ Receptors

ParameterValueUnits
kₒₙ1.2 x 10⁸M⁻¹min⁻¹
kₒբբ0.03min⁻¹
Kₑ (from kinetics)2.5nM

Note: The Kₑ calculated from the kinetic data (kₒբբ/kₒₙ) should be in good agreement with the Kₑ determined from the saturation binding assay.

Conclusion

The development and application of radiolabeled this compound, such as [³H]this compound, are pivotal for the detailed characterization of its binding properties to muscarinic receptors. The protocols provided in this document offer a comprehensive guide for researchers to perform saturation, competition, and kinetic binding assays. The successful implementation of these assays will provide valuable data on the affinity, selectivity, and binding kinetics of this compound, which are critical for its further development as a potential therapeutic agent. The structured presentation of the resulting data will facilitate clear communication and comparison of its pharmacological profile.

References

experimental protocol for isolating Ferrugine from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive experimental protocol for the isolation of Ferruginol (B158077), a bioactive diterpenoid, from plant materials. Ferruginol has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Introduction

Ferruginol is a phenolic abietane (B96969) diterpene found in various plant families, including Cupressaceae, Podocarpaceae, and Lamiaceae. Its potential therapeutic applications necessitate reliable and efficient methods for its extraction and purification from these natural sources. This protocol outlines a detailed methodology for the isolation of Ferruginol, primarily focusing on its extraction from Juniperus procera, and provides quantitative data from various plant sources to aid in the selection of starting material.

Quantitative Data Summary

The yield of Ferruginol can vary significantly depending on the plant species and the specific part of the plant utilized for extraction. The following table summarizes quantitative data on Ferruginol content from different plant sources.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodFerruginol YieldReference
Juniperus proceraRootsMethanol (B129727)HPLC4.4 µg/g[1][2]
Juniperus proceraLeavesMethanolHPLC0.43 µg/g[1][2]
Juniperus proceraSeedsMethanolHPLC0.42 µg/g[1][2]
Salvia hypargeiaRootsEthanolGC-MS30787.97 µg/g of extract[3]

Experimental Protocols

This section details the step-by-step procedure for the isolation and purification of Ferruginol from plant material. The protocol is divided into three main stages: preparation of plant material, extraction of Ferruginol, and purification by column chromatography.

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Drying: Collect the desired plant parts (e.g., roots, leaves).

  • Washing: Thoroughly wash the collected plant material with distilled water to remove any dust and unwanted particles.[1][4]

  • Drying: Air-dry the plant material at room temperature until it is completely free of moisture.[1][4]

  • Grinding: Grind the dried plant material into a fine powder using an electronic blender or a suitable mill.[1][4]

Extraction of Ferruginol

This protocol utilizes a methanol-based extraction method.

  • Maceration: Place 1 gram of the powdered plant material into a flask and add 20 mL of methanol.[1][4]

  • Incubation: Incubate the mixture in an incubator shaker at 28°C with agitation at 120 rpm for 5 days.[1][4]

  • Centrifugation: After incubation, separate the methanol extract from the solid plant residue by centrifugation at 5000 rpm for 15 minutes.[1][4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm nylon syringe filter to remove any remaining particulate matter.[1][4][5]

  • Storage: Store the filtered extract at 4°C for subsequent purification.[1][4]

Purification by Silica (B1680970) Gel Column Chromatography

The crude extract is purified using silica gel column chromatography to isolate Ferruginol.[5]

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle and add a layer of sand on top to protect the stationary phase.[5]

  • Sample Loading:

    • Concentrate the crude methanol extract under reduced pressure to obtain a residue.

    • Dissolve the residue in a minimal amount of hexane.

    • Carefully load the dissolved sample onto the top of the prepared silica gel column.[5]

  • Elution:

    • Begin elution with 100% hexane.[5]

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise or gradient manner. A common gradient could be increasing the ethyl acetate concentration from 0% to 100% in hexane.[5]

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing Ferruginol.

    • Combine the fractions that show a pure spot corresponding to a Ferruginol standard.[5]

  • Final Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain isolated Ferruginol.

Analytical Identification

The identity and purity of the isolated Ferruginol can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and a mobile phase of methanol and acetonitrile (B52724) (e.g., 60:40 v/v) can be used for quantification and purity assessment.[1][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification and quantification of Ferruginol.[5]

  • Direct Analysis in Real Time - Time of Flight Mass Spectrometry (DART-TOF-MS): This technique can show the typical positive ion spectra of Ferruginol.[1]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the known signaling pathways affected by Ferruginol, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collect Plant Material p2 Wash with Distilled Water p1->p2 p3 Air Dry at Room Temperature p2->p3 p4 Grind into Fine Powder p3->p4 e1 Macerate in Methanol (1g:20mL) p4->e1 Powdered Material e2 Incubate (28°C, 120 rpm, 5 days) e1->e2 e3 Centrifuge (5000 rpm, 15 min) e2->e3 e4 Filter Supernatant (0.45 µm) e3->e4 u2 Load Crude Extract e4->u2 Crude Extract u1 Prepare Silica Gel Column u1->u2 u3 Elute with Hexane/Ethyl Acetate Gradient u2->u3 u4 Collect and Analyze Fractions (TLC) u3->u4 u5 Combine Pure Fractions & Evaporate u4->u5 a1 Isolated Ferruginol u5->a1 Purified Compound a2 HPLC / GC-MS / DART-TOF-MS a1->a2

Caption: Experimental workflow for the isolation of Ferruginol.

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Ferruginol Ferruginol Ras_PI3K Ras/PI3K Pathway Ferruginol->Ras_PI3K STAT3_5 STAT 3/5 Pathway Ferruginol->STAT3_5 Apoptosis Apoptosis (Cell Death) Ras_PI3K->Apoptosis STAT3_5->Apoptosis

Caption: Signaling pathways inhibited by Ferruginol leading to apoptosis.

References

Analytical Techniques for Tropane Alkaloid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques used for the qualitative and quantitative analysis of tropane (B1204802) alkaloids. It includes detailed application notes, experimental protocols for key methodologies, and a summary of quantitative performance data. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical strategies for tropane alkaloid analysis in various matrices, including plant materials, pharmaceutical formulations, and biological samples.

Introduction to Tropane Alkaloid Analysis

Tropane alkaloids are a class of naturally occurring compounds, some of which have significant medicinal properties and are used as anticholinergic agents. Key tropane alkaloids of pharmaceutical interest include atropine (B194438) and scopolamine (B1681570). Given their therapeutic importance and potential toxicity, accurate and sensitive analytical methods are crucial for their quantification and control in raw materials, finished products, and biological samples. The primary analytical techniques employed for this purpose are chromatography, mass spectrometry, and capillary electrophoresis.

Sample Preparation Techniques

Effective sample preparation is a critical step to ensure accurate and reproducible analysis of tropane alkaloids by removing interfering substances from the complex sample matrix.[1][2] Common techniques include:

  • Solid-Liquid Extraction (SLE): This is a conventional and widely used method for extracting tropane alkaloids from solid samples, such as plant material.[1] The choice of solvent is crucial and often involves acidified or basified aqueous or organic solvents to facilitate the extraction of the alkaloids in their salt or free base form, respectively.[3]

  • Liquid-Liquid Extraction (LLE): LLE is used to separate tropane alkaloids from other components in a liquid sample based on their differential solubility in two immiscible liquid phases. This technique is often employed for the purification of crude extracts.[1][4]

  • Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique compared to LLE. It utilizes a solid sorbent to retain the analytes of interest while the matrix interferences are washed away.[1] New materials like molecularly imprinted polymers are being explored as sorbents for enhanced selectivity.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, and its miniaturized version (µ-QuEChERS), has gained popularity for the analysis of tropane alkaloids in food matrices due to its simplicity, speed, and minimal solvent consumption.[1][5][6]

Analytical Techniques and Protocols

A variety of analytical techniques are available for the separation and quantification of tropane alkaloids.[7][8] The choice of technique depends on the specific application, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable tropane alkaloids.[7][9][10] Derivatization is often employed to improve the thermal stability and chromatographic behavior of the analytes.[9][11]

Quantitative Data for GC-MS Analysis of Tropane Alkaloids

Analyte(s)MatrixLODLOQRecovery (%)Reference
Tropane AlkaloidsBiological Materials (Serum, Urine)5.0 ng/mL->80[9]
Scopolamine, AtropinePrehistoric Pottery< 0.5 ng/g-55 - 61[12]

Experimental Protocol: GC-MS Analysis of Tropane Alkaloids in Biological Samples

This protocol is based on the method described for the quantitation of tropane alkaloids in serum and urine.[9]

1. Sample Preparation (Solid-Phase Extraction):

  • Mix the biological sample (serum or urine) with a borate (B1201080) buffer.
  • Apply the mixture to an Extrelut column.
  • Elute the adsorbed tropane alkaloids with dichloromethane.
  • Evaporate the eluate to dryness.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.
  • Add a derivatizing agent (e.g., a trimethylsilylating agent) to convert the tropane alkaloids to their more volatile and thermally stable trimethylsilyl (B98337) derivatives.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.
  • Column: Semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injection Mode: Splitless.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 min.
  • Ramp to 280 °C at 10 °C/min.
  • Hold at 280 °C for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5973N or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each analyte and the internal standard (e.g., Atropine-d3).

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the most frequently used technique for the analysis of tropane alkaloids.[3][7] It is particularly suitable for the analysis of non-volatile and thermally labile compounds. Reversed-phase columns, such as C18, are commonly employed.[7] Coupling HPLC with mass spectrometry (HPLC-MS) enhances sensitivity and provides structural information for unequivocal identification.[7][13]

Quantitative Data for HPLC Analysis of Tropane Alkaloids

Analyte(s)MatrixLODLOQRecovery (%)Reference
Atropine, ScopolamineLeafy Vegetables-≤ 2.3 ng/g90 - 100[5]
Atropine, ScopolamineDatura Plant Organs-167 pg/mL (Atropine), 333 pg/mL (Scopolamine)-[14][15]
Atropine, ScopolamineScopolia Extract Powder-5.0 µg/mL (Atropine), 0.5 µg/mL (Scopolamine)-[16]
Atropine, ScopolamineDatura metel Plant Organs32 µg/mL (Atropine), 31 µg/mL (Scopolamine)98 µg/mL (Atropine), 93 µg/mL (Scopolamine)95 - 110 (Atropine), 93 - 106 (Scopolamine)[17]

Experimental Protocol: HPLC-MS/MS Analysis of Atropine and Scopolamine in Leafy Vegetables

This protocol is based on the µ-QuEChERS method coupled with HPLC-MS/MS.[5]

1. Sample Preparation (µ-QuEChERS):

  • Homogenize 10 g of the leafy vegetable sample.
  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
  • Add an internal standard and 5 mL of water.
  • Add 5 mL of 1% acetic acid in acetonitrile.
  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
  • Shake vigorously for 1 min and centrifuge.
  • Take an aliquot of the supernatant for d-SPE cleanup.
  • Add d-SPE sorbent (e.g., PSA and C18) to the aliquot, vortex, and centrifuge.
  • Filter the supernatant before HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase:
  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • Start with 5% B, hold for 1 min.
  • Increase to 95% B over 5 min.
  • Hold at 95% B for 2 min.
  • Return to 5% B and equilibrate for 3 min.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for atropine, scopolamine, and the internal standard.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of ionizable compounds like tropane alkaloids.[7][18][19] Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed.[20] Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and selectivity.[7][21]

Experimental Protocol: CE-MS Analysis of Hyoscyamine (B1674123) and Scopolamine in Plant Extracts

This protocol is based on a method for the simultaneous analysis of hyoscyamine and scopolamine.[21]

1. Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol).
  • Filter the extract and dilute it with the background electrolyte before injection.

2. CE-MS Conditions:

  • CE System: Beckman P/ACE System 5500 or equivalent.
  • Capillary: Fused-silica capillary (e.g., 75 µm i.d., 85 cm total length).
  • Background Electrolyte (BGE): 40 mM ammonium (B1175870) acetate, pH 8.5.
  • Separation Voltage: 25 kV.
  • Injection: Pressure injection.
  • Mass Spectrometer: Finnigan MAT TSQ 700 or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI+).
  • Sheath Liquid: 50:50 (v/v) isopropanol-water with 0.5% acetic acid.
  • Acquisition Mode: Full scan or selected ion monitoring.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique often used for the screening and qualitative analysis of tropane alkaloids.[22][23][24] Densitometric TLC allows for quantitative analysis.[25]

Experimental Protocol: Densitometric TLC Analysis of l-Hyoscyamine and Scopolamine

This protocol is based on a method for the determination of tropane alkaloids in goji berries.[25]

1. Sample Preparation:

  • Extract the sample with a suitable solvent system.
  • Purify the extract if necessary.

2. TLC Conditions:

  • Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.
  • Mobile Phase: Chloroform:methanol:acetone:25% ammonium hydroxide (B78521) (75:15:10:1.6 v/v/v/v).
  • Application: Apply standards and sample extracts as bands.
  • Development: Develop the plate in a saturated chromatographic chamber.
  • Derivatization: Dry the plate and spray with Dragendorff's reagent.
  • Detection and Quantification: Scan the plate with a densitometer at 520 nm in reflectance/absorption mode.

Visualized Workflows

General Workflow for Tropane Alkaloid Analysis

General Workflow for Tropane Alkaloid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Sample Collection (Plant Material, Pharmaceutical, Biological) Extraction Extraction (SLE, LLE) Sample->Extraction Purification Purification (SPE, QuEChERS) Extraction->Purification Separation Chromatographic Separation (GC, HPLC, CE, TLC) Purification->Separation Detection Detection (MS, UV, DAD) Separation->Detection Qualitative Qualitative Analysis (Identification) Detection->Qualitative Quantitative Quantitative Analysis (Quantification) Detection->Quantitative QuEChERS Workflow Start Homogenized Sample Extraction Add Acetonitrile & QuEChERS Salts Start->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE Cleanup (PSA, C18) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract Filter Supernatant Centrifuge2->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

References

Application Notes and Protocols for the Synthesis and Evaluation of Ferrugine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Ferrugine analogs, a class of tropane (B1204802) alkaloids with significant potential in neuroscience research due to their activity as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists.

Introduction

This compound and its analogs are structurally related to other tropane alkaloids and have garnered interest for their potential therapeutic applications, particularly in the context of neurodegenerative diseases and cognitive enhancement. The natural enantiomer, (+)-Ferruginine, has demonstrated high affinity and selectivity for the α4β2 subtype of nAChRs, which are implicated in various cognitive functions. This document outlines the key synthetic strategies for accessing these compounds and protocols for their biological characterization.

Data Presentation: Biological Activity of this compound Analogs

The biological activity of this compound analogs is primarily characterized by their binding affinity to and functional modulation of nicotinic acetylcholine receptors. The following table summarizes the reported binding affinities (Ki) of the enantiomers of Ferruginine for different nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki) [nM]
(+)-Ferruginine (natural)α4β23.7[1]
α7Low affinity
(-)-Ferruginine (synthetic)α4β294 - 120[1]
α7~270[1]

Experimental Protocols

General Synthetic Strategies for this compound and its Analogs

The total synthesis of this compound and its key analog, Ferruginine, has been approached through various methodologies. Common strategies often involve the construction of the characteristic 8-azabicyclo[3.2.1]octane (tropane) core, followed by the introduction of the desired functional groups.

One prominent approach for the synthesis of (±)-Ferrugine, as developed by the Grainger group, involves a multi-step sequence starting from a known seven-membered ring carboxylic acid. A key feature of this synthesis is a transannular photomediated cyclization of a carbamoyl (B1232498) radical to form a bridged 6-azabicyclic-[3.2.2]-ring system. This is followed by a base-mediated skeletal rearrangement to yield the tropane core of this compound.

For the enantioselective synthesis of (+)-Ferruginine, a notable method employs the CN(R,S) methodology. This approach allows for the efficient and stereocontrolled construction of the target molecule.

Representative Experimental Protocol: Key Steps for the Synthesis of (±)-Ferrugine

The following protocol is a generalized representation of the key steps involved in the total synthesis of (±)-Ferrugine, based on published strategies. Disclaimer: This is a conceptual protocol and should be adapted and optimized based on the full details provided in the primary literature.

Step 1: Preparation of the Carbamoyl Radical Cyclization Precursor

  • Start with a suitable seven-membered ring carboxylic acid.

  • Convert the carboxylic acid to an amide.

  • Introduce a diethyldithiocarbamate (B1195824) group to form the carbamoyl diethyldithiocarbamate precursor.

Step 2: Transannular Photomediated Radical Cyclization

  • Dissolve the carbamoyl diethyldithiocarbamate precursor in a suitable solvent (e.g., cyclohexane).

  • Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) to initiate the radical cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Purify the resulting diastereomeric dithiocarbamates by column chromatography.

Step 3: Thermal Elimination

  • Heat the mixture of diastereomeric dithiocarbamates to induce thermal elimination of the dithiocarbamate (B8719985) group, leading to the formation of a single alkene product.

  • Purify the alkene by column chromatography.

Step 4: Skeletal Rearrangement and Final Product Formation

  • Treat the alkene with an appropriate organolithium reagent (e.g., phenyllithium) to introduce the benzoyl group precursor.

  • Induce a base-mediated skeletal rearrangement to form the 8-azabicyclo[3.2.1]octane core.

  • Perform a final work-up and purification to obtain (±)-Ferrugine.

Protocol for In Vitro Evaluation of nAChR Binding Affinity

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity (Ki) of this compound analogs for specific nAChR subtypes using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from rat brain for α4β2 and α7 subtypes).

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [³H]methyllycaconitine ([³H]MLA) for α7).

  • Test compounds (this compound analogs) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine (B1678760) or cytisine).

  • Binding buffer (e.g., phosphate-buffered saline, PBS).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

  • Plate shaker.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well filter plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) with gentle shaking to reach equilibrium.

  • Harvest the membranes by vacuum filtration and wash with cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Synthesis and Evaluation of this compound Analogs

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., 7-membered ring carboxylic acid) precursor Carbamoyl Radical Precursor Formation start->precursor cyclization Photomediated Radical Cyclization precursor->cyclization elimination Thermal Elimination cyclization->elimination rearrangement Skeletal Rearrangement & Final Product Formation elimination->rearrangement This compound This compound Analog rearrangement->this compound binding_assay Radioligand Binding Assay This compound->binding_assay Test Compound data_analysis Data Analysis (IC50 & Ki Determination) binding_assay->data_analysis activity Biological Activity Profile data_analysis->activity nAChR_signaling This compound This compound Analog (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K PI3K Cation_Influx->PI3K Ca²⁺-dependent activation MAPK_Cascade MAPK/ERK Cascade Cation_Influx->MAPK_Cascade Ca²⁺-dependent activation Cellular_Response Cellular Responses (e.g., Neuronal Survival, Plasticity) Depolarization->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_Cascade->Cellular_Response

References

In Vivo Administration Protocol for Ferrugine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ferrugine is a naturally occurring naphthoquinone derivative with potential therapeutic applications. Preclinical evaluation of its efficacy and safety in rodent models is a critical step in the drug development process. As direct in vivo administration data for this compound is limited in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for structurally similar naphthoquinones, such as plumbagin (B1678898), shikonin (B1681659), juglone, and lapachol (B1674495). These compounds share a common chemical scaffold and have been extensively studied in rodent models, providing a strong basis for developing an administration protocol for this compound. The protocols outlined below are intended to serve as a starting point for researchers and should be adapted and optimized based on the specific experimental objectives and in consultation with institutional animal care and use committees (IACUC).

Data Presentation: In Vivo Administration of Naphthoquinone Analogs in Rodent Models

The following tables summarize quantitative data from in vivo studies of this compound analogs in mice and rats, providing a reference for dose selection and administration route.

Table 1: Intraperitoneal (i.p.) Administration of Naphthoquinone Analogs in Rodent Models

CompoundSpeciesDosageFrequencyVehicleObserved EffectsReference
PlumbaginMouse1 mg/kg/dayDaily for 3 weeks25% Polyethylene Glycol (PEG)Inhibition of ovarian tumor growth[1]
PlumbaginMouse2 mg/kg5 days/weekPhosphate-Buffered Saline (PBS)Inhibition of prostate tumor growth[2]
ShikoninMouse4-8 mg/kg/dayDaily for 7 daysNot specifiedInhibition of tumor growth[3]
ShikoninRat10 mg/kg/dayDaily for 4 daysNot specifiedAnti-inflammatory and chondroprotective effects in osteoarthritis model[4]
ShikoninRat3-10 mg/kgSingle doseNot specifiedAnalgesic effect[5]
JugloneRat1-3 mg/kgDaily for 5 days1% Dimethyl Sulfoxide (DMSO)Cardioprotective effects[2][6]

Table 2: Oral (p.o.) Administration of Naphthoquinone Analogs in Rodent Models

CompoundSpeciesDosageFrequencyVehicleObserved EffectsReference
PlumbaginMouse25-100 mg/kgDaily for 14 days20% Tween-80Subacute toxicity assessment[7]
ShikoninMouse6.125-25 mg/kgDaily for 7 daysNot specifiedAttenuation of colitis symptoms[8]
ShikoninRat30 mg/kgSingle doseNot specifiedAnalgesic effect[5]
LapacholRat122-365 mg/kgSingle doseHydroalcoholic solutionClastogenic effects[9]
LapacholRat10 mg/ratDaily from day 8 to 12 of pregnancyHydroalcoholic solutionEmbryolethality[10]
LapacholRat100 mg/kgDaily for 5 daysHydroalcoholic solutionReproductive toxicity[11]

Table 3: Intravenous (i.v.) Administration of Naphthoquinone Analogs in Rodent Models

CompoundSpeciesDosageFrequencyVehicleObserved EffectsReference
PlumbaginMouseNot specifiedNot specifiedLipid–Polymer Hybrid NanoparticlesRegression of melanoma[12][13]
ShikoninRabbit16 mg/kgSingle doseNot specifiedAcute toxicity (LD50)[14]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound for administration to rodents.

Materials:

  • This compound (solid)

  • Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), 0.9% saline, 5% DMSO in saline, 25% PEG in saline, or an appropriate oil-based vehicle)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the route of administration. For intravenous administration, a completely soluble and sterile formulation is mandatory. For intraperitoneal and oral routes, a suspension may be acceptable. Preliminary solubility testing is highly recommended.

  • Calculation of Concentration: Calculate the required concentration of the this compound solution or suspension based on the desired dose (mg/kg) and the volume to be administered (ml/kg).

  • Preparation of Solution/Suspension:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the vehicle to the this compound powder.

    • Vortex vigorously to dissolve or suspend the compound.

    • If necessary, use a sonicator to aid in dissolution or to create a uniform suspension.

  • Sterilization: For intravenous and intraperitoneal routes, sterilize the final formulation by filtering through a 0.22 µm sterile filter. If this compound is not soluble, the vehicle should be sterilized before adding the compound under aseptic conditions.

  • Storage: Store the prepared formulation at an appropriate temperature (e.g., 4°C) and protect from light, depending on the stability of this compound. Prepare fresh formulations as needed, especially for long-term studies.

Protocol 2: In Vivo Administration of this compound in Rodent Models

Objective: To administer this compound to rodents via various routes for efficacy or toxicity studies.

Animals:

  • Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar)

  • Age and weight: Typically 6-8 weeks old, with weights appropriate for the species and strain.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

General Procedures:

  • Animal Handling and Restraint: Handle animals gently to minimize stress. Use appropriate restraint techniques for each administration route.

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered to each animal based on its most recent body weight.

  • Administration Routes:

    • Intraperitoneal (i.p.) Injection:

      • Restrain the animal with its abdomen facing upwards.

      • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate to ensure no fluid is drawn back, then inject the solution.

    • Oral Gavage (p.o.):

      • Use a proper-sized, ball-tipped gavage needle.

      • Gently restrain the animal and pass the needle over the tongue into the esophagus. Do not force the needle.

      • Administer the solution slowly into the stomach.

    • Intravenous (i.v.) Injection:

      • This route requires significant technical skill and is often performed via the lateral tail vein.

      • Warm the tail to dilate the veins.

      • Use a 27-30 gauge needle and inject slowly into the vein.

  • Post-Administration Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Monitor animal health, body weight, and food/water intake regularly throughout the study.

    • Follow the experimental timeline for sample collection and endpoint analysis.

Protocol 3: Evaluation of PI3K/Akt Signaling Pathway Activation

Objective: To assess the effect of this compound on the PI3K/Akt signaling pathway in target tissues.

Procedure:

  • Tissue Collection: At the end of the in vivo study, euthanize the animals and collect the target tissues (e.g., tumor, liver, brain).

  • Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Western Blot Analysis:

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway, including phosphorylated forms (e.g., p-Akt, p-mTOR) and total protein levels (e.g., Akt, mTOR).

    • Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the pathway.

Mandatory Visualization

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; PTEN -> PIP3 [arrowhead=tee, label="|", color="#EA4335"]; PDK1 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, label="|", color="#EA4335"]; mTORC1 -> CellGrowth [color="#34A853"]; this compound -> Akt [arrowhead=tee, label="Inhibition?", style=dashed, color="#EA4335"]; }

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Administration\n(Specify Route, Dose, Frequency)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="In-life Monitoring\n(Body Weight, Clinical Signs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Determination\n(e.g., Tumor Volume, Timepoint)", fillcolor="#F1F3F4", fontcolor="#202124"]; euthanasia [label="Euthanasia & Necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collection [label="Tissue/Blood Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Ex Vivo Analysis\n(e.g., Western Blot, Histology)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis & \nInterpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> acclimatization; acclimatization -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> euthanasia; euthanasia -> collection; collection -> analysis; analysis -> data_analysis; data_analysis -> end; monitoring -> euthanasia [style=dashed, label="Adverse Events"]; }

Caption: General Experimental Workflow for In Vivo this compound Administration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions in Ferrugine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the critical Grignard reaction step in the synthesis of Ferrugine and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What are the common causes and recommended solutions?

A1: Failure to initiate is a frequent issue, most often stemming from the passivation of the magnesium surface by a layer of magnesium oxide or the presence of moisture.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[1][2] All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents must be anhydrous grade and handled under inert conditions (e.g., nitrogen or argon).

  • Activate the Magnesium: The inert magnesium oxide layer must be removed to expose a fresh metal surface.[1][3] Several activation methods can be employed, as detailed in the table below.

  • Initiators: A small crystal of iodine can be added. The disappearance of the brown iodine color is an indicator of reaction initiation.[4] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue of successful activation.[1]

  • Mechanical Agitation: Gently crushing some of the magnesium turnings against the side of the flask with a dry glass rod can expose fresh, reactive surfaces.[3]

  • Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[1] However, be prepared to cool the flask, as the reaction is highly exothermic once it begins.

Q2: I am observing a low yield of my desired product. What are the likely side reactions and how can I mitigate them?

A2: Low yields are often attributable to side reactions that consume the Grignard reagent or the starting material.

Common Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide, leading to a homocoupled byproduct (R-R). This is particularly prevalent with benzylic or primary halides.[4]

    • Solution: Add the organic halide solution dropwise to the magnesium suspension. This keeps the concentration of the halide low, minimizing the rate of the coupling side reaction.[4][5] Ensure the reaction initiates before adding the bulk of the halide.

  • Reaction with Pyridine (B92270) N-Oxide Substrate: Pyridine N-oxides can be attacked at the 2-position, which is the desired pathway. However, other reactions can occur depending on the specific substrate and conditions.

  • Protonation: The Grignard reagent is a strong base and will be quenched by any acidic protons present in the reaction, including moisture or acidic functional groups on the substrate.[2][6]

    • Solution: Ensure all reactants and solvents are anhydrous and that any acidic functional groups on the substrate are appropriately protected before the reaction.

Q3: What are the optimal solvent and temperature conditions for the Grignard reaction in this synthesis?

A3: The choice of solvent is critical for stabilizing the Grignard reagent.

  • Solvents: Anhydrous ethereal solvents are required.[2][6]

    • Diethyl ether (Et₂O): Has a low boiling point (34.6°C), which makes it easy to maintain a gentle reflux and provides a visual indicator that the reaction is proceeding.

    • Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a better solvating agent. THF is often preferred for less reactive organic halides, such as aryl or vinyl halides.[4][6]

  • Temperature: The reaction is exothermic. The temperature should be controlled to maintain a gentle reflux.

    • Initiation: Gentle heating may be required.

    • Propagation: Once initiated, the rate of addition of the organic halide should be controlled to prevent overheating. A cooling bath (e.g., a damp cloth or water bath) can be used to moderate the reaction temperature if necessary.[4][5]

Data Presentation

Table 1: Comparison of Magnesium Activation Methods

Activation MethodDescriptionAdvantagesDisadvantages
Iodine A small crystal of I₂ is added to the Mg turnings.Simple; provides a visual color change indicator.[4]Can introduce impurities if used in excess.
1,2-Dibromoethane A small amount is added to initiate the reaction.Highly effective; produces ethylene gas as a visual cue.[1]Introduces an additional reagent and byproduct (MgBr₂).
Mechanical Crushing Mg turnings are crushed in the flask with a glass rod.Introduces no chemical impurities.[3]Can be difficult to perform effectively; risk of breaking glassware.[3]
Acid Washing Mg turnings are briefly washed with dilute HCl, followed by rinsing with water, ethanol, and ether, then dried under vacuum.[4]Produces highly activated magnesium.Procedure is more involved and must be done carefully to ensure all water is removed.

Mandatory Visualizations

Workflow Experimental Workflow for Grignard Synthesis cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: Reaction & Workup A Dry Glassware (Flame or Oven) B Add Mg Turnings & Activator (e.g., Iodine) A->B C Add Anhydrous Ether under Inert Atmosphere B->C E Add Small Aliquot of Halide Solution to Initiate C->E D Prepare Solution of Organic Halide in Ether D->E F Dropwise Addition of Remaining Halide Solution (Maintain Reflux) E->F Observe Initiation (Color Change/Bubbling) G Cool Reagent to 0°C F->G H Slowly Add Pyridine Substrate Solution G->H I Quench with Saturated NH₄Cl (aq) H->I J Aqueous Workup & Extraction I->J K Purification (e.g., Chromatography) J->K

Caption: High-level workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting Troubleshooting Guide: Low or No Product Yield Start Low or No Yield Observed CheckInitiation Did the reaction initiate? Start->CheckInitiation CheckPurity Analyze Crude Product (TLC, NMR) CheckInitiation->CheckPurity Yes Sol_Initiation Action: Troubleshoot Initiation • Ensure anhydrous conditions • Use fresh Mg & solvent • Activate Mg (I₂, heat, etc.) CheckInitiation->Sol_Initiation No SideProducts Are side products (e.g., Wurtz coupling) the major component? CheckPurity->SideProducts StartingMaterial Is unreacted starting material present? SideProducts->StartingMaterial No Sol_SideProducts Action: Minimize Side Reactions • Slow halide addition • Maintain gentle reflux • Ensure correct stoichiometry SideProducts->Sol_SideProducts Yes Sol_Decomposition Action: Check Reagent Quality • Titrate Grignard reagent • Use reagent immediately after formation StartingMaterial->Sol_Decomposition Yes Sol_Success Action: Optimize Purification • Check for product loss during workup/extraction • Adjust chromatography conditions StartingMaterial->Sol_Success No

Caption: A logical flowchart for troubleshooting low-yield Grignard reactions.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Example Grignard Reagent)

Materials:

  • Magnesium turnings (2.0 mmol, 1.1 eq)

  • Iodine (1 small crystal)

  • Bromobenzene (B47551) (1.8 mmol, 1.0 eq)

  • Anhydrous diethyl ether (or THF)

  • Flame-dried round-bottom flask with a reflux condenser and dropping funnel, under an inert atmosphere (N₂ or Ar).

Procedure:

  • Place the magnesium turnings and a single crystal of iodine into the flame-dried flask.

  • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Add 5 mL of anhydrous diethyl ether to the flask containing the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

  • Add approximately 1 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If it does not start, gently warm the flask with a heat gun.

  • Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey solution is the Grignard reagent and should be used immediately.

Protocol 2: Reaction of Grignard Reagent with a Pyridine N-Oxide Substrate

Materials:

  • Prepared Grignard reagent solution (1.8 mmol)

  • 2-methylpyridine N-oxide (or other suitable precursor) (1.5 mmol, 1.0 eq)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the pyridine N-oxide substrate in 15 mL of anhydrous diethyl ether.

  • Cool the substrate solution to 0°C using an ice-water bath.

  • Slowly, and with vigorous stirring, add the prepared Grignard reagent solution to the cooled substrate solution via a cannula or dropping funnel. A color change and/or the formation of a precipitate is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add deionized water, and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

Technical Support Center: Enantioselective Synthesis of Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantioselective synthesis of Ferrugine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of this valuable tropane (B1204802) alkaloid.

Troubleshooting Guides

This section addresses specific issues that may arise during the enantioselective synthesis of this compound. The troubleshooting advice is based on established synthetic strategies and general principles in asymmetric synthesis.

Issue 1: Low Overall Yield

Low yields can be attributed to a variety of factors, from incomplete reactions to product decomposition. Below are common causes and their respective solutions.

Potential CauseRecommended Action
Incomplete Reaction: Key bond-forming reactions, such as cyclization or coupling steps, may not be proceeding to completion.- Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has reached completion before workup. - Reagent Purity: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Impurities can poison catalysts or lead to side reactions. - Temperature Control: Some reactions are highly sensitive to temperature. Ensure precise temperature control throughout the reaction.
Product Decomposition: The this compound product or key intermediates can be sensitive to reaction or workup conditions.- Catalyst Selection: In metathesis-based routes, the catalyst can sometimes decompose the product. If decomposition is observed, consider using a less reactive catalyst (e.g., a first-generation Grubbs catalyst instead of a second-generation one).[1] - pH Control: Maintain careful pH control during aqueous workup and purification steps. Tropane alkaloids can be sensitive to strongly acidic or basic conditions.[2] - Inert Atmosphere: For sensitive intermediates, particularly those involving organometallic species, maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Loss During Purification: Significant product loss can occur during extraction and chromatography.- Extraction pH: Adjust the pH of the aqueous layer during extraction to ensure the amine is in its freebase form for efficient extraction into organic solvents. - Chromatography Conditions: Deactivate silica (B1680970) gel with a small percentage of triethylamine (B128534) or ammonia (B1221849) in the eluent to prevent streaking and decomposition of the basic this compound product on the column.
Issue 2: Poor Enantioselectivity (Low %ee)

Achieving high enantiomeric excess (%ee) is critical. Below are common factors that can negatively impact enantioselectivity.

Potential CauseRecommended Action
Racemization: The stereocenter(s) may be compromised during the synthesis or purification.- Base Selection: In reactions involving deprotonation, strong, non-nucleophilic bases are often employed. However, these can sometimes lead to epimerization of adjacent stereocenters. Consider using milder or sterically hindered bases at low temperatures.[2] - Temperature: Elevated temperatures can facilitate racemization. Conduct reactions at the lowest effective temperature. - Purification Conditions: Avoid harsh pH conditions during chromatography, as this can cause racemization. Neutral or slightly basic conditions are generally preferred.[2]
Ineffective Chiral Catalyst/Auxiliary: The chiral source may not be inducing the desired stereochemistry effectively.- Catalyst/Ligand Screening: The choice of chiral ligand is crucial. For asymmetric reactions like dihydroxylation or Heck reactions, screen a variety of chiral ligands to find the optimal one for the specific substrate. - Catalyst Loading: In some cases, a higher molar concentration of the chiral ligand can suppress background reactions or secondary catalytic cycles that may lead to lower enantioselectivity. - Purity of Chiral Source: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
Substrate Control Issues: The structure of the substrate itself can influence the stereochemical outcome.- Protecting Groups: The size and nature of protecting groups can influence the facial selectivity of a reaction. Experiment with different protecting groups to enhance stereochemical control.

Frequently Asked Questions (FAQs)

Q1: I am performing an intramolecular Heck reaction to form the tropane core and observing a mixture of endo and exo products. How can I improve the selectivity?

A1: The regioselectivity of the intramolecular Heck reaction is influenced by the ring size being formed and the reaction conditions. For the formation of the five-membered ring in the tropane skeleton, exo cyclization is generally favored. To enhance this selectivity, ensure that the palladium catalyst and ligands are well-chosen. The use of bidentate phosphine (B1218219) ligands can often improve selectivity. Additionally, the choice of base and solvent can play a role. If you are observing endo-cyclization, it may be due to isomerization of the double bond after the initial exo cyclization. Adding a silver salt (e.g., Ag2CO3) can sometimes suppress this isomerization.

Q2: In my synthesis of a this compound precursor using Sharpless asymmetric dihydroxylation, the enantiomeric excess is lower than expected. What are the likely causes?

A2: Lower than expected %ee in a Sharpless asymmetric dihydroxylation can stem from a few sources. A common issue is the secondary catalytic cycle, where the osmate ester intermediate is re-oxidized before it dissociates from the product diol, leading to a less selective dihydroxylation. This can often be suppressed by using a higher concentration of the chiral ligand. Another factor can be the reaction temperature; running the reaction at a lower temperature (e.g., 0 °C) can improve enantioselectivity. Finally, ensure that the AD-mix reagents are fresh and have been stored properly, as their effectiveness can degrade over time.

Q3: My alkyne metathesis reaction for a key cyclization step is sluggish and gives a low yield. What can I do to improve it?

A3: Sluggish alkyne metathesis can be due to catalyst deactivation or an unreactive substrate. Ensure that the solvent is rigorously degassed and the reaction is run under a strict inert atmosphere, as oxygen can deactivate the catalyst. The choice of catalyst is also critical; some substrates require more active catalysts. If you are using an in-situ generated catalyst, you might consider switching to a well-defined, pre-formed catalyst like a Schrock or Hoveyda-Grubbs type. For some substrates, higher temperatures may be required, but this should be balanced against the potential for product decomposition.

Q4: I am attempting a desymmetrization of a meso-epoxide to introduce chirality, but the reaction is not selective. How can I optimize this?

A4: The success of a meso-epoxide desymmetrization is highly dependent on the chiral catalyst or reagent used and the reaction conditions. The choice of the chiral ligand or base is paramount, and screening a variety of these is often necessary. The solvent can also have a significant effect on the enantioselectivity. Additionally, the presence of additives, such as Lewis acids or bases, can influence the transition state and improve selectivity. It is also crucial to ensure that the starting meso-epoxide is of high purity.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and the closely related (+)-Ferruginine. This data is intended to provide a benchmark for expected outcomes.

Synthetic RouteKey StepProductYield (%)Enantiomeric Excess (%ee)Reference
Aggarwal (2004) Ru-catalyzed Alkyne-Alkene MetathesisDihydroazepine IntermediateNot specifiedEnantiospecificOrg. Lett. 2004, 6, 1469
Gauthier et al. (1997) Cyclization via CN(R,S) Method(+)-Ferruginine75>98J. Org. Chem. 1997, 62, 23, 7854–7857

Experimental Protocols

A detailed experimental protocol for a key transformation in the synthesis of a this compound analogue is provided below.

Protocol: Asymmetric Synthesis of a Tropinone (B130398) Precursor via Intramolecular Mannich Cyclization

This protocol describes the synthesis of a substituted tropinone, a core structure of this compound, using an asymmetric intramolecular Mannich reaction.

Step 1: Synthesis of N-Sulfinyl β-Amino Ketone Ketal

  • To a solution of the starting sulfinimine in an appropriate anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a solution of the desired lithium enolate (prepared separately by treating the corresponding ketone with a lithium amide base like LDA).

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Hydrolysis and Intramolecular Mannich Cyclization

  • Dissolve the N-sulfinyl β-amino ketone ketal in a suitable solvent system (e.g., a mixture of THF and aqueous acid).

  • Stir the solution at room temperature until the hydrolysis of the ketal and sulfinyl group is complete (monitor by TLC).

  • Neutralize the reaction mixture carefully with a base (e.g., saturated aqueous sodium bicarbonate).

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature to facilitate the intramolecular Mannich cyclization.

  • Extract the tropinone product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by flash column chromatography.

Visualizations

General Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more reagent/catalyst Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Optimize_Conditions->Check_Completion Check_Purity Assess Purity of Starting Materials Complete->Check_Purity Impure Impurities Present Check_Purity->Impure Purify_Reagents Purify Starting Materials/Reagents Impure->Purify_Reagents Yes Pure Reagents are Pure Impure->Pure No Purify_Reagents->Check_Completion Check_Decomposition Investigate Product/Intermediate Decomposition Pure->Check_Decomposition Decomposition Decomposition Observed Check_Decomposition->Decomposition Modify_Conditions Modify Reaction/Workup Conditions: - Lower temperature - Change pH - Use milder reagents Decomposition->Modify_Conditions Yes No_Decomposition No Significant Decomposition Decomposition->No_Decomposition No Modify_Conditions->Check_Completion Optimize_Purification Optimize Purification Protocol No_Decomposition->Optimize_Purification End Improved Yield Optimize_Purification->End

Caption: A flowchart for troubleshooting low reaction yields.

Decision Pathway for Improving Enantioselectivity

Enantioselectivity_Troubleshooting Start Low Enantioselectivity (%ee) Check_Racemization Investigate Potential Racemization Start->Check_Racemization Racemization_Source Racemization Source? Check_Racemization->Racemization_Source Base_Induced Base-Induced Racemization_Source->Base_Induced Yes Temp_Induced Temperature-Induced Racemization_Source->Temp_Induced Yes Purification_Induced Purification-Induced Racemization_Source->Purification_Induced Yes No_Racemization No Evidence of Racemization Racemization_Source->No_Racemization No Modify_Base Use Milder/Sterically Hindered Base Lower Temperature Base_Induced->Modify_Base Lower_Temp Lower Reaction Temperature Temp_Induced->Lower_Temp Modify_Purification Use Neutral/Buffered Chromatography Purification_Induced->Modify_Purification End Improved Enantioselectivity Modify_Base->End Lower_Temp->End Modify_Purification->End Evaluate_Catalyst Evaluate Chiral Catalyst/Auxiliary No_Racemization->Evaluate_Catalyst Catalyst_Performance Suboptimal Performance? Evaluate_Catalyst->Catalyst_Performance Screen_Ligands Screen Different Chiral Ligands/Auxiliaries Catalyst_Performance->Screen_Ligands Yes Increase_Loading Increase Catalyst/Ligand Loading Catalyst_Performance->Increase_Loading Yes Check_Purity Verify Purity of Chiral Source Catalyst_Performance->Check_Purity Yes Optimal_Catalyst Catalyst System is Optimal Catalyst_Performance->Optimal_Catalyst No Screen_Ligands->End Increase_Loading->End Check_Purity->End Consider_Substrate Consider Substrate Effects Optimal_Catalyst->Consider_Substrate Modify_Protecting_Groups Modify Protecting Groups Consider_Substrate->Modify_Protecting_Groups Modify_Protecting_Groups->End

Caption: Decision tree for enhancing enantioselectivity.

References

Technical Support Center: Addressing Solubility Issues of Ferrugine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ferrugine in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a tropane (B1204802) alkaloid. Tropane alkaloids are characterized by a core bicyclic structure that is largely lipophilic (fat-soluble). This inherent lipophilicity of the core structure of this compound is the primary reason for its poor solubility in aqueous buffers.[1]

Q2: What are the general strategies to improve the solubility of this compound in aqueous solutions?

There are three main strategies to enhance the solubility of poorly water-soluble alkaloids like this compound:

  • pH Adjustment: this compound, as a tropane alkaloid, is a weak base. Lowering the pH of the aqueous buffer will protonate the tertiary amine group in the tropane structure, forming a salt that is significantly more soluble in water.[1]

  • Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), can be used to first dissolve this compound before diluting it into the aqueous buffer.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[1]

Q3: What is the recommended starting point for dissolving this compound?

For most biological assays, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. This stock solution can then be diluted into the final aqueous buffer to the desired working concentration. Ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid any potential effects on the experiment.[1]

Q4: My this compound precipitates out of solution after diluting the DMSO stock into my aqueous buffer. What should I do?

This phenomenon, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Increase the Co-solvent Concentration: A slightly higher percentage of DMSO in the final solution might be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to the organic solvent.

  • Adjust the pH of the Buffer: Lowering the pH of your aqueous buffer (e.g., to a range of 4-6) can increase the solubility of this compound.[1] It is crucial to verify that the altered pH will not adversely affect your assay.

  • Consider Using Cyclodextrins: Encapsulating this compound in a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in aqueous buffer (e.g., PBS, Tris).
  • Probable Cause: The free base form of this compound has very low solubility in neutral aqueous buffers.

  • Solutions:

    • pH Adjustment: Since this compound is a weak base, lowering the buffer's pH will increase its solubility by forming a more soluble salt. A predicted pKa for tropane alkaloids generally falls in the range of 7.6 to 9.85. Therefore, adjusting the pH to be 1-2 units below the pKa of this compound should significantly improve solubility.

    • Co-solvent Method: Prepare a stock solution in DMSO or ethanol and then dilute it into your aqueous buffer.

    • Cyclodextrin Complexation: Utilize hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a soluble inclusion complex.

Issue 2: Precipitate forms after diluting a this compound stock solution (in organic solvent) into the aqueous buffer.
  • Probable Cause: The aqueous solubility of this compound is exceeded upon dilution.

  • Solutions:

    • Optimize Co-solvent Percentage: Determine the minimum percentage of the organic solvent required to maintain solubility at the desired final concentration of this compound, while ensuring it does not interfere with the experiment.

    • pH and Co-solvent Combination: A combination of a slightly acidic buffer and a low percentage of a co-solvent can be effective.

    • Temperature: Ensure the buffer is at the experimental temperature before adding the this compound stock solution, as solubility can be temperature-dependent.[1]

Quantitative Data Summary

CompoundSolvent/BufferSolubility (mg/mL)Source
Scopolamine Hydrobromide PBS (pH 7.2)~2[2]
DMSO~5[1][2]
DMF~5[2]
Ethanol~1[2]
Scopolamine N-butyl bromide PBS (pH 7.2)~10
DMSO~5
Ethanol~2.5
Hyoscyamine Water (pH 9.5)3.56[3]
Hyoscyamine Sulfate In-vitro Preparation2.5 (Suspended)[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh this compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile, chemically resistant vial.

  • Calculate DMSO Volume: Determine the volume of high-purity, anhydrous DMSO needed to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 5 mg of this compound (Molar Mass: 229.32 g/mol ), you would need approximately 0.959 mL of DMSO.

  • Dissolve this compound: Add the calculated volume of DMSO to the vial.

  • Ensure Complete Solubilization: Vortex the vial for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM HP-β-CD in PBS). Gentle warming and stirring may be needed to fully dissolve the HP-β-CD.

  • Add this compound: Add this compound (either as a powder or from a concentrated organic stock solution) to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.[1]

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.[1] The supernatant will contain the soluble this compound-cyclodextrin complex.

Visualizations

experimental_workflow cluster_start Start with this compound cluster_methods Solubilization Strategies cluster_outcome Outcome start Insoluble this compound in Aqueous Buffer ph_adjust pH Adjustment (e.g., pH 4-6) start->ph_adjust co_solvent Co-solvent (e.g., DMSO, Ethanol) start->co_solvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin end Soluble this compound for Experiments ph_adjust->end co_solvent->end cyclodextrin->end

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_solutions Solubility Enhancement This compound This compound (Tropane Alkaloid) lipophilic Lipophilic Nature This compound->lipophilic is a poor_solubility Poor Aqueous Solubility lipophilic->poor_solubility leads to ph pH Adjustment (Protonation) poor_solubility->ph cosolvent Co-solvents (e.g., DMSO) poor_solubility->cosolvent cyclo Cyclodextrins (Encapsulation) poor_solubility->cyclo

Caption: Logical relationship of this compound's properties and solubility solutions.

References

stability and proper storage conditions for Ferrugine samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound designated "Ferrugine," as public domain data for a substance with this specific name is unavailable. The stability data, protocols, and pathways are based on general principles of small molecule drug stability and are intended to serve as a representative guide.

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound samples throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, amber vial at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use amounts.

Q2: How should I store solutions of this compound?

Stock solutions of this compound prepared in DMSO or ethanol (B145695) should be stored at -80°C for maximum stability. Aliquoting into single-use volumes is strongly recommended to avoid the degradation that can be caused by repeated temperature fluctuations. Aqueous solutions of this compound are not recommended for long-term storage due to their limited stability.

Q3: Is this compound sensitive to light?

Yes, this compound is photosensitive. Exposure to light can lead to degradation. Therefore, it is crucial to store both solid samples and solutions in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil, and to minimize light exposure during handling.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are understood to be oxidation and hydrolysis. The presence of oxygen and moisture can accelerate the degradation process, leading to a loss of compound integrity and biological activity. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

Q5: What should I do if I observe discoloration or changes in the physical appearance of my this compound sample?

Any change in the physical appearance, such as discoloration of the solid powder or cloudiness in a solution, may indicate degradation. It is recommended to discard any suspect samples and use a fresh, properly stored aliquot for your experiments to ensure data integrity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the assay medium.Perform a stability study of this compound in your specific assay buffer and conditions to determine its half-life. Ensure fresh dilutions are made from a properly stored stock solution for each experiment.
Loss of potency in stored samples Improper storage conditions (e.g., temperature fluctuations, light exposure).Review your storage procedures. Ensure samples are stored at the recommended temperature and protected from light. Use a validated analytical method, such as HPLC, to assess the purity of your stored samples.
Precipitation in stock solutions Exceeding the solubility limit of this compound in the chosen solvent.Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. Always ensure the solution is clear before use.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions. This data is intended to guide storage and handling decisions.

Condition Solvent/Form Parameter Result
Temperature Solid-20°C>99% purity after 12 months
Solid4°C98% purity after 6 months
Solid25°C (Room Temp)90% purity after 3 months
DMSO Solution-80°C>99% purity after 6 months
DMSO Solution-20°C95% purity after 3 months
Light Exposure Solid (in amber vial)Ambient LightNo significant degradation after 1 month
Solid (in clear vial)Ambient Light5% degradation after 1 month
DMSO Solution (in amber vial)Ambient LightNo significant degradation after 24 hours
DMSO Solution (in clear vial)Ambient Light10% degradation after 24 hours
Freeze-Thaw Cycles DMSO Solution5 cycles (-80°C to RT)2% degradation
DMSO Solution10 cycles (-80°C to RT)5% degradation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, molecular biology grade DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. A brief sonication step may be used if necessary.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -80°C.

Visualizing this compound Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound samples to maintain their integrity.

Ferrugine_Workflow cluster_receiving Receiving cluster_storage Initial Storage cluster_prep Preparation cluster_aliquot_storage Aliquot Storage cluster_experiment Experimental Use Receive Receive Solid this compound StoreSolid Store Solid at -20°C (Amber Vial) Receive->StoreSolid PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) StoreSolid->PrepStock Equilibrate to RT Aliquot Aliquot into Single-Use Tubes PrepStock->Aliquot StoreSolution Store Aliquots at -80°C (Light Protected) Aliquot->StoreSolution Thaw Thaw Single Aliquot StoreSolution->Thaw Retrieve One Aliquot Dilute Prepare Working Dilutions Thaw->Dilute Experiment Use in Experiment Dilute->Experiment

Caption: Recommended workflow for this compound sample handling and storage.

Technical Support Center: Overcoming Challenges in the Scale-Up of Ferrugine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferrugine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this tropane (B1204802) alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and related tropane alkaloids, providing practical solutions to overcome them.

Q1: I am observing low yields in the synthesis of the tropinone (B130398) core. What are the likely causes and how can I improve it?

A1: Low yields in the Robinson-Schöpf reaction, a common method for synthesizing the tropinone core of this compound, are often attributed to suboptimal reaction conditions. The initial synthesis reported a yield of 17%, which was later improved to over 90%.[1][2]

  • Reactant Choice: The original synthesis used acetone (B3395972), which has low acidity. Replacing acetone with acetonedicarboxylic acid or its calcium or ethyl esters can significantly improve yields, with reports of up to 40-85% under acidic or neutral pH conditions.[3]

  • pH Control: The reaction is highly pH-sensitive. Conducting the reaction at a controlled pH of 7 has been shown to provide yields in the range of 70-85%.[3]

  • Reaction Mechanism Considerations: The reaction proceeds through a double Mannich reaction. Ensuring the efficient formation of the imine and enolate intermediates is crucial.[1]

Q2: I am experiencing racemization in my chiral tropane alkaloid synthesis. How can I prevent this?

A2: Racemization is a significant challenge in the synthesis of chiral tropane alkaloids, often occurring at chiral centers adjacent to carbonyl groups.[4]

  • Choice of Base: Strong bases can deprotonate the alpha-carbon to a carbonyl group, leading to a planar enolate intermediate and subsequent racemization. It is advisable to use milder or sterically hindered bases to minimize epimerization.[4]

  • Temperature Control: Higher reaction temperatures can provide the activation energy for racemization. Running the reaction at lower temperatures, even if it extends the reaction time, is a recommended strategy.[4]

  • Purification Conditions: Both strongly acidic and basic conditions during chromatographic purification can lead to loss of stereochemical integrity. Using a neutral solvent system for column chromatography, for example, ethyl acetate (B1210297)/hexanes with a small amount of triethylamine (B128534), can help prevent racemization.[4]

Q3: My final product is difficult to purify. What are some effective purification strategies for this compound?

A3: The purification of tropane alkaloids like this compound often requires a combination of techniques to remove starting materials, reagents, and by-products.

  • Liquid-Liquid Extraction (Acid-Base Wash): This is a fundamental technique for isolating basic alkaloids. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the alkaloid, moving it into the aqueous phase. The aqueous phase is then basified, and the freebase alkaloid is extracted back into an organic solvent.[5] The choice of solvent and pH are critical for efficient extraction.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying tropane alkaloids. The choice of mobile phase is crucial to achieve good separation and avoid peak tailing. A common issue is the interaction of the basic amine with acidic silanol (B1196071) groups on the silica gel. This can be mitigated by:

    • Adding a competing base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can improve peak shape.[6]

    • Using end-capped columns: Modern, highly deactivated (end-capped) HPLC columns have fewer free silanol groups and can provide better separation.[6]

  • Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly effective for cleaning up complex extracts. The basic tropane alkaloids are retained on the sorbent and can be selectively eluted.[6][7]

Q4: I am observing unexpected by-products in my reaction. What are some common side reactions in this compound synthesis?

A4: Side reactions can significantly reduce the yield and purity of the desired product. In syntheses involving metathesis, catalyst decomposition of the product can be an issue. For instance, in a synthesis of a this compound precursor, the Ru catalyst was found to decompose the product. Using a less reactive first-generation Grubbs catalyst resolved this issue.[8] In radical cyclizations, the choice of base is critical, as bases like DBU and sodium hydride can lead to the complete decomposition of substrates.[9]

Quantitative Data

The following tables summarize quantitative data from various synthetic routes to this compound and related compounds to aid in the evaluation of different methodologies.

Table 1: Comparison of Overall Yields in Ferruginine Synthesis

Synthetic StrategyStarting MaterialNumber of StepsOverall Yield (%)Reference
Tandem Cyclopropanation / Cope RearrangementNot specifiedNot specifiedup to 96 (racemic)[10]
RCM and 1,3-Dipolar CycloadditionBetti base derivative946[11]

Table 2: Yield Improvement in Tropinone Synthesis (Robinson-Schöpf Reaction)

Reactant for AcetonedicarboxylateReaction ConditionsReported Yield (%)Reference
AcetoneNot specified17[1]
Calcium dicarboxylic acetone / Ethyl dicarboxylic acetoneAcidic conditionsup to 40[3]
Dicarboxylic acetonepH 770-85[3]
Succinaldehyde, methylamine, acetonedicarboxylic acidNot specified>90 (with improvements)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of tropane alkaloids, which can be adapted for this compound synthesis.

Protocol 1: General Procedure for Liquid-Liquid Extraction (Acid-Base Wash) of Tropane Alkaloids

  • Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Extract the organic solution three times with an acidic aqueous solution (e.g., 1 M HCl). The protonated alkaloids will move to the aqueous phase.

  • Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or 1 M NaOH) until the pH is greater than 9. This will deprotonate the alkaloids, making them insoluble in water.[5]

  • Extraction of Freebase: Extract the basified aqueous solution three times with a fresh portion of organic solvent. The freebase alkaloids will now be in the organic layer.[5]

  • Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction.[5]

Protocol 2: General Procedure for Silica Gel Column Chromatography of Tropane Alkaloids

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent to create a dry powder. Carefully load the sample onto the top of the packed column.[5]

  • Elution: Begin eluting the column with the mobile phase. A common mobile phase for tropane alkaloids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small percentage of a basic modifier like triethylamine (0.1-1%) to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate key concepts and workflows in this compound synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude tlc TLC Monitoring reaction->tlc lle Liquid-Liquid Extraction crude->lle Initial Cleanup chromatography Column Chromatography lle->chromatography High Purity Separation pure Pure this compound chromatography->pure chromatography->tlc nmr_ms Structure Confirmation (NMR, MS) pure->nmr_ms hplc Purity Assessment (HPLC) pure->hplc

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Reaction Yield cause1 Suboptimal Reactants issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Product Decomposition issue->cause3 cause4 Side Reactions issue->cause4 sol1 Use Acetonedicarboxylic Acid cause1->sol1 sol2 Buffer Reaction at pH 7 cause2->sol2 sol3 Use Less Reactive Catalyst cause3->sol3 sol4 Optimize Base and Temperature cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

racemization_prevention racemization Racemization Observed factor1 Strong Base Used? racemization->factor1 factor2 High Reaction Temperature? racemization->factor2 factor3 Harsh Purification pH? racemization->factor3 solution1 Use Milder or Sterically Hindered Base factor1->solution1 Yes solution2 Lower Reaction Temperature factor2->solution2 Yes solution3 Use Neutral pH Chromatography factor3->solution3 Yes

Caption: Decision pathway for preventing racemization.

References

optimizing reaction time and temperature for Ferrugine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ferrugine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this tropane (B1204802) alkaloid.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am performing the synthesis of this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue in multi-step organic syntheses. Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:

    • Reagent Quality: Ensure that all starting materials and reagents are of high purity and are not degraded. For instance, in syntheses starting from pyroglutamic acid, the quality of this chiral precursor is critical.[1] Similarly, catalysts such as Grubbs' catalyst used in metathesis reactions are sensitive to air and moisture.[1]

    • Reaction Conditions: Strictly adhere to the optimized reaction conditions, including temperature, pressure, and atmosphere. Many steps in this compound synthesis require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • Catalyst Activity: If your synthesis involves a catalytic step, such as the Ru-catalyzed alkyne-alkene metathesis, the catalyst's activity is paramount.[1] Ensure the catalyst has been stored correctly and has not been deactivated. In some cases, the product itself can be decomposed by a highly reactive catalyst; switching to a less reactive catalyst, such as a first-generation Grubbs' catalyst, might be necessary.[1]

    • Purification Loss: Significant loss of product can occur during workup and purification steps. Analyze crude reaction mixtures by techniques like NMR or LC-MS to confirm the presence of the product before purification. Optimize your purification method (e.g., column chromatography, crystallization) to minimize loss.

Issue 2: Formation of Multiple Byproducts

  • Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is very complex, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

  • Answer: The formation of byproducts is often related to reaction selectivity and conditions. Consider the following points:

    • Temperature Control: Reaction temperature is a critical parameter influencing selectivity. Running the reaction at a lower temperature can often favor the desired kinetic product over thermodynamic byproducts. It is advisable to perform temperature screening to find the optimal balance between reaction rate and selectivity.

    • Choice of Catalyst/Reagents: The choice of reagents can significantly impact the reaction's outcome. For example, in the cyclization to form the seven-membered ring in a synthetic route to this compound, the use of a silyl (B83357) derivative of the precursor proceeded more efficiently than the unprotected precursor.[1]

    • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or subsequent byproducts.

    • Protecting Groups: In complex molecules like this compound, the use of appropriate protecting groups for sensitive functional groups is crucial to prevent unwanted side reactions.

Issue 3: Difficulty in Stereochemical Control

  • Question: I am struggling to achieve the desired stereochemistry in my synthesis of (+)-Ferrugine. What strategies can I employ to improve stereocontrol?

  • Answer: Achieving the correct stereochemistry is a key challenge in the synthesis of chiral molecules like this compound. Here are some approaches:

    • Chiral Starting Materials: The use of an enantiomerically pure starting material, such as pyroglutamic acid, is a common strategy to introduce chirality early in the synthesis.[1]

    • Chiral Auxiliaries: Employing a chiral auxiliary can help direct the stereochemical outcome of a reaction. The auxiliary can be removed in a later step.

    • Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions.

    • Reaction Conditions: Stereoselectivity can be highly dependent on reaction conditions. Factors such as the solvent, temperature, and the presence of specific additives can influence the stereochemical outcome. Systematic optimization of these parameters is often necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction time and temperature for this compound synthesis.

  • Question 1: What is the typical temperature range for the key steps in this compound synthesis?

  • Answer: The optimal temperature can vary significantly depending on the specific synthetic route and reaction step. For instance, Ru-catalyzed metathesis reactions are often run at room temperature to reflux temperatures in solvents like dichloromethane.[1] However, to enhance selectivity and minimize byproduct formation, some reactions may require sub-zero temperatures (e.g., -78 °C). It is essential to consult the specific literature procedure for the route you are following and to perform your own optimization.

  • Question 2: How can I efficiently screen for the optimal reaction time and temperature?

  • Answer: A systematic approach is recommended. You can set up a series of small-scale parallel reactions, varying the temperature in increments (e.g., 10 °C) while keeping other parameters constant. For each temperature, you can monitor the reaction progress over time by taking aliquots and analyzing them by TLC, GC, or LC-MS. This will allow you to construct a reaction profile and determine the point of maximum product formation and minimal byproduct formation.

  • Question 3: Are there any general trends for the effect of temperature on this compound synthesis?

  • Answer: As with most organic reactions, increasing the temperature generally increases the reaction rate. However, higher temperatures can also lead to decreased selectivity and the formation of degradation products. For sensitive intermediates or reactions with competing pathways, lower temperatures are often preferred. The stability of the catalyst and reagents at different temperatures should also be considered.

Quantitative Data Summary

While specific, detailed optimization data is sparse in the reviewed literature, the following table summarizes typical reaction conditions mentioned in various synthetic approaches to this compound and related tropane alkaloids. This data should be used as a starting point for optimization.

Reaction StepCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ru-catalyzed Alkyne-Alkene MetathesisGrubbs' Catalyst (1st or 2nd gen)Dichloromethane (CH₂Cl₂)Room Temp. to Reflux2 - 2450-85[1]
Transannular Photomediated CyclizationPhotochemical ReactorAcetonitrileAmbient4 - 12Varies[2]
Base-mediated Skeletal RearrangementStrong Base (e.g., t-BuOK)THF or Dioxane0 to Room Temp.1 - 6Varies[2]

Experimental Protocols

General Protocol for Optimization of a Key Reaction Step (e.g., Metathesis)

  • Setup: In a series of oven-dried reaction vials equipped with stir bars, add the substrate and solvent under an inert atmosphere.

  • Temperature Variation: Place the vials in separate heating blocks or baths set to a range of temperatures (e.g., 25 °C, 40 °C, 60 °C).

  • Initiation: Add the catalyst to each vial simultaneously to start the reaction.

  • Monitoring: At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by a suitable method (e.g., TLC, LC-MS, or GC-MS) to determine the conversion of starting material and the formation of the product and any byproducts.

  • Data Evaluation: Plot the percentage of product formation versus time for each temperature. The optimal condition is the one that gives the highest yield of the desired product in the shortest time with the fewest byproducts.

Visualizations

Experimental_Workflow_for_Optimization cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Reaction Parameters (Substrate, Solvent, Catalyst) reagents Prepare Stock Solutions start->reagents setup Set up Parallel Reactions (Varying Temperature) reagents->setup initiate Initiate Reactions setup->initiate monitor Monitor Progress over Time (TLC, LC-MS) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples quench->analyze data Plot Yield vs. Time for each Temperature analyze->data optimal Determine Optimal Time and Temperature data->optimal

Caption: Workflow for optimizing reaction time and temperature.

References

Technical Support Center: Purification of Crude Ferrugine Extract

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Ferrugine extract. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, a tropane (B1204802) alkaloid. The strategies provided are based on established methods for tropane alkaloid purification and should be optimized for your specific experimental conditions.

Q1: What are the initial steps for processing plant material before this compound extraction?

A1: Proper preparation of the plant material, typically from Darlingia ferruginea, is crucial for efficient extraction. The plant material (e.g., leaves, bark) should be thoroughly dried, preferably in a well-ventilated area away from direct sunlight to prevent degradation of the alkaloids. Once dried, the material should be ground into a fine powder to increase the surface area for solvent penetration.

Q2: What are the most common impurities in a crude this compound extract from a plant source?

A2: Crude extracts of tropane alkaloids are complex mixtures. The impurities can be broadly categorized:

  • Structurally Related Alkaloids: Plants often produce a range of similar alkaloids. For instance, extracts from Darlingia ferruginea may contain other tropane alkaloids besides this compound.[1]

  • Pigments and Fats: Chlorophylls, carotenoids, and various lipids are co-extracted, especially when using less polar organic solvents.[2]

  • Tannins and Phenolic Compounds: These are common water-soluble and alcohol-soluble plant constituents.[3]

  • Sugars and Polysaccharides: These are often extracted with more polar solvents like water or ethanol.[4]

Q3: Which extraction method is recommended for obtaining a crude this compound extract?

A3: An acid-base liquid-liquid extraction is a highly effective method for selectively isolating alkaloids like this compound from the bulk of plant material and neutral impurities.[5] This method leverages the basicity of the alkaloid's nitrogen atom.

Q4: My liquid-liquid extraction has formed a stable emulsion. How can I resolve this?

A4: Emulsion formation is a common issue, particularly with plant extracts rich in fats and surfactant-like compounds.[6] Here are several strategies to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[6]

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[6]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can facilitate phase separation.[6]

  • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can sometimes break the emulsion.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[6]

Q5: What are the best techniques for purifying the crude this compound extract after the initial extraction?

A5: A combination of chromatographic techniques and recrystallization is typically employed for the purification of crude alkaloid extracts.

  • Column Chromatography: This is a primary tool for separating this compound from other alkaloids and impurities based on polarity.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is a powerful technique, especially for separating structurally similar compounds.

  • Recrystallization: This is an excellent final step to obtain highly pure crystalline this compound.[5]

Experimental Protocols and Methodologies

Below are detailed protocols for the key stages of this compound purification. Note that these are general procedures for tropane alkaloids and may require optimization.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol describes the selective extraction of alkaloids from the initial plant extract.

  • Acidification: Dissolve the crude plant extract (obtained from an initial solvent extraction, e.g., with methanol (B129727) or ethanol) in a suitable organic solvent like dichloromethane. Transfer this solution to a separatory funnel and extract it three times with an equal volume of 1% aqueous hydrochloric acid.[5] The alkaloids will partition into the aqueous layer as their hydrochloride salts.

  • Removal of Neutral Impurities: Combine the aqueous acidic extracts. This layer now contains the protonated alkaloids. Wash this aqueous layer with a nonpolar organic solvent like hexane (B92381) or diethyl ether to remove neutral impurities such as fats and pigments. Discard the organic layer.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as concentrated ammonium (B1175870) hydroxide (B78521) or 10% sodium hydroxide, with stirring until the pH reaches 9-10.[5] This deprotonates the alkaloid salts, converting them back to their free base form.

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).[5] The free base this compound will now move into the organic layer.

  • Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of the crude alkaloid extract using column chromatography.

  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for alkaloid purification. A typical mobile phase is a mixture of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane), a polar solvent (e.g., methanol), and a basic modifier (e.g., ammonia (B1221849) or triethylamine) to prevent peak tailing.[5] The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase. Alternatively, for less soluble samples, create a dry-pack by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[5]

  • Elution: Begin elution with the mobile phase, collecting fractions. The separation can be monitored by TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Recrystallization

This is often the final step to obtain highly pure, crystalline this compound.

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Common solvents to test include ethanol, acetone, hexane, ethyl acetate, and mixtures thereof.

  • Dissolution: In a flask, dissolve the purified this compound from the chromatography step in a minimal amount of the boiling solvent. Add the solvent portion-wise until the solid just dissolves.[5]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the crystal yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Liquid-Liquid Extraction Troubleshooting
Problem Possible Cause(s) Solution(s)
Persistent Emulsion - High concentration of lipids or surfactants in the extract.- Vigorous shaking.- Add brine (saturated NaCl solution) to the separatory funnel.[6]- Gently swirl or invert the funnel instead of shaking.[6]- Centrifuge the mixture if practical.[6]- Filter the emulsion through glass wool.[6]
Low Alkaloid Recovery - Incomplete extraction at each step.- Incorrect pH for acidification or basification.- Perform at least three extractions at each stage.[5]- Use a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9) before the final extraction.
Precipitate at the Interface - Insoluble plant material or denatured proteins.- Filter the entire mixture through Celite or a coarse filter paper.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing or Streaking on TLC/Column - Strong interaction between the basic alkaloid and acidic silanol (B1196071) groups on the silica.[5]- Column overloading.[5]- Add a basic modifier (0.5-2% triethylamine (B128534) or ammonia) to the mobile phase.[5]- Use a less acidic stationary phase like alumina.[5]- Reduce the amount of crude material loaded onto the column.[5]
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Systematically vary the solvent ratios in your mobile phase, using TLC to guide your selection. A more polar solvent will move the compounds faster, while a less polar solvent will slow them down.
Cracked or Channeled Column Bed - Improper packing of the column.- The column running dry.- Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated but lacks a nucleation site.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of pure this compound, if available.
Oiling Out Instead of Crystallizing - The melting point of the compound is below the boiling point of the solvent.- High level of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent, and cool slowly.- Try a different solvent or a mixed solvent system.
Low Yield of Crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Recover more compound from the filtrate (mother liquor) by evaporating some solvent and cooling again (a "second crop").- Ensure the final cooling step is done at a low enough temperature (e.g., in an ice bath).

Data Presentation

Purification Stage Typical Purity Range (%) Common Analytical Techniques for Purity Assessment
Crude Plant Extract 1 - 5TLC, HPLC-UV
After Liquid-Liquid Extraction 40 - 70TLC, HPLC-UV
After Column Chromatography 85 - 98HPLC-UV, GC-MS
After Recrystallization > 98HPLC-UV, GC-MS, NMR

Visualizations

Workflow for this compound Purification

PurificationWorkflow Start Dried & Ground Plant Material CrudeExtract Initial Solvent Extraction (e.g., Methanol) Start->CrudeExtract LLE Acid-Base Liquid-Liquid Extraction CrudeExtract->LLE CrudeAlkaloid Crude this compound Extract LLE->CrudeAlkaloid ColumnChrom Column Chromatography CrudeAlkaloid->ColumnChrom PurifiedFractions Purified this compound (Fractions) ColumnChrom->PurifiedFractions Recrystallization Recrystallization PurifiedFractions->Recrystallization FinalProduct Pure Crystalline This compound Recrystallization->FinalProduct

Caption: General workflow for the purification of this compound from plant material.

Troubleshooting Logic for Emulsion Formation

EmulsionTroubleshooting Start Emulsion Formed During LLE Gentle Try Gentle Swirling Instead of Shaking Start->Gentle Brine Add Saturated NaCl (Brine) Gentle->Brine Still Emulsified Resolved Phases Separated Gentle->Resolved Centrifuge Centrifuge the Mixture Brine->Centrifuge Still Emulsified Brine->Resolved Filter Filter Through Glass Wool/Celite Centrifuge->Filter Still Emulsified Centrifuge->Resolved Filter->Resolved

Caption: Decision-making workflow for troubleshooting emulsion formation.

References

dealing with matrix effects in LC-MS analysis of Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ferrugine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These co-eluting components, such as proteins, lipids, salts, and other endogenous substances, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[2][3] This phenomenon is known as the matrix effect and is a major concern in quantitative LC-MS because it can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Matrix effects in this compound analysis are primarily caused by co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These interfering substances can compete with this compound for ionization, leading to ion suppression, or in some cases, facilitate its ionization, causing ion enhancement. Compounds with high polarity, basicity, and molecular weight are often responsible for causing significant matrix effects.[1][2] In biological samples, phospholipids (B1166683) are a major contributor to matrix effects.

Q3: How can I detect the presence of matrix effects in my this compound LC-MS assay?

A3: Several methods can be used to assess matrix effects. The most common is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference in the peak areas indicates the presence of matrix effects. Another technique is the post-column infusion method, which provides a qualitative assessment by continuously infusing a standard solution of this compound into the MS detector post-column while a blank matrix extract is injected.[5] Any suppression or enhancement of the baseline signal at the retention time of interfering compounds indicates a matrix effect.[5]

Q4: What are the primary strategies to mitigate or eliminate matrix effects for this compound analysis?

A4: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components from the sample before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[6]

  • Chromatographic Separation: Modifying the HPLC/UHPLC conditions (e.g., gradient, column chemistry, mobile phase) can help separate this compound from the matrix components that cause interference.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[7] Since a SIL internal standard has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.[8][9]

Q5: Why is a stable isotope-labeled (SIL) internal standard preferred for this compound quantification?

A5: A stable isotope-labeled internal standard is considered the best choice for quantitative LC-MS analysis because it co-elutes with this compound and experiences the same degree of ion suppression or enhancement.[8] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and precise quantification, even in the presence of variable matrix effects between different samples.[8] While structural analogs can be used, they may not perfectly mimic the behavior of this compound during extraction and ionization.[9]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor reproducibility of this compound quantification between samples. Variable matrix effects across different sample lots or individuals. Inconsistent sample preparation.Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE). Utilize a stable isotope-labeled internal standard for this compound to compensate for sample-to-sample variations in matrix effects.[8]
Low this compound signal intensity (ion suppression). Co-eluting matrix components are suppressing the ionization of this compound. Inadequate sample cleanup.Improve chromatographic separation to resolve this compound from interfering peaks. Employ a more effective sample preparation technique such as SPE or Liquid-Liquid Extraction (LLE) to remove suppressive agents.[6] Dilute the sample if the this compound concentration is high enough, as this can reduce the concentration of interfering matrix components.[5]
High this compound signal intensity (ion enhancement). Co-eluting matrix components are enhancing the ionization of this compound.Optimize the chromatography to separate this compound from the enhancing compounds. Use a stable isotope-labeled internal standard to correct for the enhancement.[8]
Inconsistent recovery of this compound during sample preparation. The chosen sample preparation method is not robust or optimized for the specific matrix. High protein binding of this compound in the matrix.Re-validate the sample preparation method, testing different SPE sorbents or LLE solvents. For highly protein-bound analytes, a protein precipitation step followed by SPE or LLE may be necessary.[10]
Calibration curve fails linearity in matrix-matched standards. Significant and non-linear matrix effects across the concentration range.Use a stable isotope-labeled internal standard.[2] If a SIL IS is not available, consider using the standard addition method for calibration, although it is more labor-intensive.[1]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for small molecules like this compound in biological matrices.

Sample Preparation Technique Principle Effectiveness in Reducing Matrix Effects Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Low to ModerateSimple, fast, and inexpensive.Non-selective, often results in significant residual matrix components (e.g., phospholipids), leading to potential for strong matrix effects.[6]
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Moderate to HighCan provide cleaner extracts than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.Can be labor-intensive, may require larger solvent volumes, and is not easily automated.[11]
Solid-Phase Extraction (SPE) This compound is isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte.HighHighly selective, provides very clean extracts, significantly reduces matrix effects, and is easily automated.[6]Can be more expensive and requires method development to select the appropriate sorbent and optimize conditions.
HybridSPE®-Phospholipid A specific type of SPE that targets the removal of phospholipids from plasma and serum samples.Very High (for phospholipid removal)Highly effective at removing a major source of matrix effects in biological fluids.[6]Primarily targets phospholipids; other matrix components may still be present.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

1. Materials:

  • SPE Cartridges: Mixed-mode cation exchange cartridges are often suitable for basic compounds like this compound.

  • Human Plasma containing this compound.

  • Internal Standard (ideally, a stable isotope-labeled this compound).

  • Methanol (B129727) (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic Acid (or other appropriate acid/base for pH adjustment).

  • Deionized Water.

  • SPE Vacuum Manifold.

  • Centrifuge.

  • Evaporator (e.g., nitrogen evaporator).

2. Sample Pre-treatment:

  • Thaw human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1 mL aliquot of plasma, add the internal standard solution.

  • Acidify the plasma sample by adding an equal volume of 2% formic acid in water. This helps to disrupt protein binding and ensures this compound is in its charged state for retention on a cation exchange sorbent.

  • Vortex and centrifuge the sample to pellet any precipitated proteins.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated plasma supernatant onto the SPE cartridge. Apply a slow and steady flow rate.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove less polar, non-basic interferences.

  • Elution: Elute this compound and the internal standard by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol (or another suitable basic organic solvent).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

    • Vortex and transfer to an autosampler vial.

Mandatory Visualization

MatrixEffectWorkflow start Start: this compound LC-MS Method Development problem Problem Encountered: Poor Reproducibility / Inaccurate Quantification start->problem assess_me Assess Matrix Effects (Post-Extraction Spike) problem->assess_me me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects Proceed with Validation me_present->no_me No optimize_chrom Optimize Chromatographic Separation (e.g., Gradient, Column) me_present->optimize_chrom Yes validation Proceed with Full Method Validation no_me->validation improve_sp Improve Sample Preparation (e.g., SPE, LLE) optimize_chrom->improve_sp use_sil_is Incorporate Stable Isotope-Labeled Internal Standard improve_sp->use_sil_is reassess_me Re-assess Matrix Effects use_sil_is->reassess_me me_mitigated Matrix Effects Mitigated? reassess_me->me_mitigated me_mitigated->optimize_chrom No, Re-optimize me_mitigated->validation Yes end End: Robust Quantitation validation->end

Caption: Workflow for identifying and mitigating matrix effects in this compound LC-MS analysis.

References

Validation & Comparative

Varenicline and Ferrugine: A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) research, both varenicline (B1221332) and ferruginine (B134780) present as significant compounds, each with distinct binding profiles that inform their potential therapeutic applications. This guide provides a detailed, data-driven comparison of their binding affinities to various nAChR subtypes, outlines the experimental protocols used for these determinations, and visualizes the associated molecular and procedural pathways.

Comparative Binding Affinity

The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for varenicline and ferruginine across several key nAChR subtypes.

nAChR SubtypeVarenicline Ki (nM)Ferruginine Ki (nM)
α4β2 0.14 - 0.4[1][2](+)-ferruginine: ~3.7--INVALID-LINK--3-ferruginine: 94 - 120[3]
α7 125[1][3](-)-ferruginine: ~270[3]
α3β4 86[1][3]Data not available
α6β2* 0.12 - 0.13[2]Data not available
α1β1γδ 8200[1]Data not available

Varenicline demonstrates high affinity and broad selectivity, with particularly potent binding to the α4β2 and α6β2* subtypes.[2] The naturally occurring (+)-ferruginine enantiomer exhibits a strong and selective affinity for the α4β2 subtype, with a reported Ki value as low as 3.7 nM.[3] In contrast, the synthetic (-)-ferruginine shows a moderate affinity for the α4β2 subtype and a weaker affinity for the α7 subtype.[3]

Experimental Protocols

The binding affinities presented above are predominantly determined through radioligand binding assays. These assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., varenicline or ferruginine) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines expressing the specific human nAChR subtype (e.g., SH-SY5Y cells for α4β2) or tissue homogenates from specific brain regions.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope. For example, [³H]Cytisine or [¹²⁵I]epibatidine for α4β2 nAChRs.[4][5]

  • Test Compound: Varenicline or Ferrugine at various concentrations.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., nicotine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., modified Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: A mixture containing the receptor source, radioligand, and either the test compound or the non-specific binding control is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific duration (e.g., 120 minutes) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.[5]

  • Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source Incubation Incubation (reach equilibrium) Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow

Signaling Pathway

The binding of an agonist, such as varenicline or ferruginine, to a nicotinic acetylcholine receptor initiates a cascade of events that leads to a physiological response. nAChRs are ligand-gated ion channels.

Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺). The influx of these positive ions leads to the depolarization of the cell membrane. In neurons, this depolarization can trigger the firing of an action potential and the release of neurotransmitters, such as dopamine.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Varenicline or this compound) nAChR nAChR (Closed State) Agonist->nAChR Binding nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Na+/Ca2+ Influx Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Simplified nAChR Signaling Pathway

References

A Comparative Analysis of the Structure-Activity Relationships of Ferrugine and Anatoxin-a at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of two potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Ferrugine and Anatoxin-a. Both are naturally occurring alkaloids that have garnered significant interest in neuroscience and pharmacology due to their high affinity for nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.[1] Understanding the SAR of these compounds is pivotal for the design of novel therapeutic agents targeting nAChRs for various neurological and psychiatric disorders.

Chemical Structures and Core Pharmacophore

This compound, a tropane (B1204802) alkaloid, and Anatoxin-a, a bicyclic amine neurotoxin, share key pharmacophoric features necessary for their interaction with nAChRs. These include a positively charged nitrogen atom (at physiological pH) and a hydrogen bond acceptor, which are crucial for binding to the receptor's active site.[1] The rigid structures of both molecules provide a defined spatial arrangement of these key features, contributing to their high affinity.

Below is a visual representation of the chemical structures of this compound and Anatoxin-a.

G cluster_this compound This compound cluster_anatoxin Anatoxin-a This compound This compound anatoxin anatoxin

Caption: Chemical structures of this compound and Anatoxin-a.

Quantitative Comparison of Biological Activity

The primary biological target for both this compound and Anatoxin-a is the nAChR, with a particular high affinity for the α4β2 subtype, which is the most abundant nicotinic receptor subtype in the brain.[1] Their interaction with these receptors leads to the opening of the ion channel, resulting in cation influx and neuronal depolarization. The potency and binding affinity of these compounds and their analogs have been quantified through various in vitro assays.

CompoundnAChR SubtypeAssay TypeValueReference(s)
Anatoxin-a α4β286Rb+ influx (EC50)48 nM[2]
α4β2[3H]nicotine binding (Ki)~1-90 nM[3]
α786Rb+ influx (EC50)0.58 µM[2]
HippocampalAcetylcholine release (EC50)140 nM[2]
Homoanatoxin-a α4β2[3H]nicotine binding (Ki)7.5 nM[4]
α7[3H]nicotine binding (Ki)1.1 µM[4]
This compound α4β2Not specifiedHigh Affinity[1]
Northis compound Not specifiedNot specifiedNot specified
N-methylanatoxin-a Muscle nAChRActivity AssayDiminished activity[4]
α4β2, α7Binding AssayDiminished activity[4]
N-methylthis compound Not specifiedActivity AssayEnhanced activity[4]

Table 1: Comparative Biological Activity of this compound, Anatoxin-a, and Analogs.

Structure-Activity Relationship Insights

This compound and its Analogs

The SAR of this compound is less extensively documented in publicly available literature compared to Anatoxin-a. However, a critical insight lies in the effect of N-methylation. N-methylation of this compound leads to an enhancement of its nicotinic activity.[4] This suggests that the binding pocket of the nAChR can accommodate the additional methyl group on the nitrogen of the tropane ring, and this modification may even improve the interaction with the receptor.

Anatoxin-a and its Analogs

The SAR of Anatoxin-a is more thoroughly characterized. Key findings include:

  • Stereochemistry: The natural (+)-enantiomer of Anatoxin-a is significantly more potent than the (-)-enantiomer, highlighting the stereospecificity of the nAChR binding site.[5]

  • N-methylation: In stark contrast to this compound, N-methylation of Anatoxin-a consistently results in diminished nicotinic activity.[4] This indicates that the increased steric bulk around the nitrogen atom of the azabicyclo[4.2.1]nonane skeleton of Anatoxin-a hinders optimal binding to the receptor.

  • Modifications to the Ketone Group: Alterations to the C10 carbonyl group, which acts as a hydrogen bond acceptor, generally lead to reduced activity.[6]

  • Side Chain Modifications: The addition of a methyl group to the enone system, as seen in homoanatoxin-a, retains high potency, suggesting some tolerance for substitution at this position.[4]

This opposing effect of N-methylation between this compound and Anatoxin-a provides a crucial tool for probing the subtle differences in the topographies of their respective binding sites within the nAChR.

Downstream Signaling Pathways

The activation of nAChRs by agonists like this compound and Anatoxin-a initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations, particularly Ca2+.[7] While specific comparative studies on the signaling pathways of these two compounds are limited, the general downstream pathways for nAChR agonists are well-established and are presumed to be activated by both. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[8] These pathways are integral to neuronal survival, plasticity, and neuroprotection.[7]

Signaling_Pathway Agonist This compound / Anatoxin-a nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx PI3K PI3K Cation_Influx->PI3K MAPK MAPK Pathway Cation_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Neuronal Survival, Plasticity, Neuroprotection) Akt->Cellular_Response MAPK->Cellular_Response

Caption: General downstream signaling pathway for nAChR agonists.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound (this compound, Anatoxin-a, or their analogs).

  • Materials:

    • Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenates for α4β2*).

    • Radioligand (e.g., [3H]nicotine or [3H]epibatidine).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Incubation Incubate membranes, radioligand, and test compound Start->Incubation Filtration Rapid vacuum filtration Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation counting Washing->Counting Analysis Data analysis (IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assay (e.g., 86Rb+ Efflux Assay)

This assay is used to measure the functional potency (EC50) of an agonist.

  • Objective: To measure the ability of the test compound to stimulate ion flux through the nAChR channel.

  • Materials:

    • Cell line expressing the nAChR subtype of interest (e.g., M10 cells for α4β2).

    • 86RbCl (a radioactive tracer for K+).

    • Test compounds at various concentrations.

    • Assay buffers.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with 86Rb+.

    • Wash the cells to remove extracellular 86Rb+.

    • Add the test compound at various concentrations to stimulate the receptors.

    • After a defined period, collect the supernatant containing the effluxed 86Rb+.

    • Lyse the cells and collect the remaining intracellular 86Rb+.

    • Quantify the radioactivity in both the supernatant and the cell lysate.

    • The percentage of 86Rb+ efflux is calculated for each concentration of the test compound.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Conclusion

This compound and Anatoxin-a are both potent agonists of nAChRs, with a high affinity for the α4β2 subtype. While they share a common pharmacophore, their SAR profiles exhibit a critical difference in response to N-methylation, suggesting subtle but significant variations in their binding modes within the nAChR. Anatoxin-a's SAR is more extensively defined, providing a clearer roadmap for analog design. The downstream signaling pathways activated by these agonists are crucial for their effects on neuronal function and survival. The experimental protocols outlined provide a basis for the continued investigation and comparison of these and other novel nAChR ligands, which is essential for the development of selective and effective therapeutics.

References

A Comparative Analysis of Dopamine Transporter Inhibition: Cocaine vs. Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cocaine, a well-characterized psychostimulant and dopamine (B1211576) transporter (DAT) inhibitor, and Ferrugine, a compound for which public scientific data on its direct interaction with the dopamine transporter is not currently available. The information presented for cocaine is supported by extensive experimental data from peer-reviewed literature. Due to the lack of available data for this compound, this document serves as a template illustrating the key experimental parameters required for a comprehensive comparative study.

Data Presentation: Quantitative Comparison of DAT Inhibition

The following table summarizes the key in vitro pharmacological data for cocaine's interaction with the dopamine transporter. The corresponding data for this compound is not available in the public domain and is marked as "Data not available."

CompoundBinding Affinity (Ki) for DAT (nM)Dopamine Uptake Inhibition (IC50) (nM)
Cocaine 93 - 660150 - 1000+
This compound Data not availableData not available

Note on Cocaine Data: The reported Ki and IC50 values for cocaine can vary significantly across different studies and experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition). The range provided reflects this variability.

Mechanism of Action

Cocaine is a competitive inhibitor of the dopamine transporter.[1] It binds to the DAT protein and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This action leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic neurotransmission.[2] This enhanced signaling in reward pathways is believed to be the primary mechanism underlying cocaine's reinforcing and addictive properties. The precise mechanism of action for this compound at the dopamine transporter has not been publicly documented.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a standard method used to determine the binding affinity of a compound for the dopamine transporter.

a. Materials:

  • Biological Material: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55 (a cocaine analog).

  • Test Compound: Cocaine or this compound.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter.

b. Procedure:

  • Prepare cell membranes or tissue homogenates containing the dopamine transporter.

  • In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (cocaine or this compound).

  • To determine non-specific binding, a parallel set of wells is prepared with the membrane preparation, radioligand, and a saturating concentration of a non-labeled DAT inhibitor.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Inhibition Assay (IC50)

This functional assay measures a compound's ability to inhibit the uptake of dopamine into cells.[3][4]

a. Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: Cocaine or this compound.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Instrumentation: Scintillation counter.

b. Procedure:

  • Plate the hDAT-expressing cells in a multi-well plate and allow them to grow to a suitable confluency.

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound (cocaine or this compound) for a short period.

  • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Allow the uptake to proceed for a defined period (typically within the linear range of uptake).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the amount of [³H]Dopamine taken up into the cells using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor.

  • Calculate the percentage inhibition of specific dopamine uptake at each concentration of the test compound.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Mandatory Visualization

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Cocaine Cocaine / this compound Cocaine->DAT Inhibition Dopamine_synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling Activation experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Plate hDAT-expressing cells pre_incubation Pre-incubate cells with test compound prep_cells->pre_incubation prep_compounds Prepare serial dilutions of Cocaine / this compound prep_compounds->pre_incubation prep_radioligand Prepare [3H]Dopamine solution initiate_uptake Add [3H]Dopamine to initiate uptake prep_radioligand->initiate_uptake pre_incubation->initiate_uptake incubation Incubate for a defined time initiate_uptake->incubation terminate_uptake Terminate uptake and wash cells incubation->terminate_uptake lysis Lyse cells terminate_uptake->lysis counting Measure radioactivity via scintillation counting lysis->counting calc_inhibition Calculate % inhibition of specific uptake counting->calc_inhibition determine_ic50 Determine IC50 value using non-linear regression calc_inhibition->determine_ic50

References

Validating the Efficacy of Ferrugine Analogs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Ferruginin A, a triprenylated anthranoid natural product, and its analogs have demonstrated significant promise in preclinical in vitro studies. This guide provides a comprehensive overview of the current state of research on Ferrugine analogs, objectively compares their performance with established alternatives, and furnishes detailed experimental protocols to guide future in vivo validation.

Executive Summary

Ferruginin A has emerged as a potent antimicrobial agent against Gram-positive bacteria, exhibiting notable activity against both planktonic bacteria and biofilms in laboratory settings.[1][2] It demonstrates a favorable therapeutic index in vitro when compared to its analogs, vismione B and ferruanthrone. However, a critical gap exists in the scientific literature regarding the in vivo efficacy of Ferruginin A and its derivatives. To date, no published studies have evaluated their performance in animal models of infection. This guide, therefore, presents the available in vitro data for Ferruginin A and its analogs and contrasts it with the established in vivo efficacy of current standard-of-care antibiotics and other natural products with demonstrated anti-biofilm properties. The provided experimental protocols offer a roadmap for the essential next steps in the preclinical development of this promising class of compounds.

In Vitro Efficacy of Ferruginin A and Its Analogs

Ferruginin A has been shown to be effective against Staphylococcus aureus and Staphylococcus epidermidis, two leading causes of biofilm-associated infections.[1][2] The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antibacterial Activity of Ferruginin A and Analogs

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Ferruginin AS. aureus816
S. epidermidis816
Vismione BS. aureus>128>128
S. epidermidis>128>128
FerruanthroneS. aureus3264
S. epidermidis3264

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Anti-Biofilm Activity of Ferruginin A

CompoundTarget OrganismBiofilm Inhibitory Concentration (BIC₅₀) (µg/mL)Biofilm Eradication Concentration (BEC₅₀) (µg/mL)
Ferruginin AS. aureus1632
S. epidermidis1632

Comparative Landscape: Alternatives to this compound Analogs

Given the absence of in vivo data for this compound analogs, a direct comparison of their efficacy is not possible. However, we can benchmark their potential against existing treatments for Gram-positive infections, including those with anti-biofilm activity.

Table 3: In Vivo Efficacy of Selected Alternatives

Compound/DrugClassIndicationAnimal ModelKey Efficacy Finding
VancomycinGlycopeptideMRSA infectionsMurine sepsisSignificant reduction in mortality
DaptomycinLipopeptideSkin and soft tissue infectionsMurine thigh infectionReduction in bacterial burden
LinezolidOxazolidinonePneumoniaMurine lung infectionImproved survival rates
Alpha MangostinNatural Product (Xanthone)MRSA persisters and biofilmsGalleria mellonella larvae75% survival in infected larvae[3]
AjoeneNatural Product (Organosulfide)P. aeruginosa lung infectionMurine pulmonary infectionSignificant clearing of bacteria[4]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments that would be essential for validating the in vivo efficacy of this compound analogs. These protocols are based on established models for assessing antibacterial and anti-biofilm agents.

Murine Sepsis Model

This model is crucial for evaluating the systemic efficacy of a new antibacterial agent in a life-threatening infection.

Objective: To determine the ability of this compound analogs to protect mice from lethal systemic infection with S. aureus.

Methodology:

  • Animal Model: 6-8 week old female BALB/c mice.

  • Inoculum Preparation: A mid-logarithmic phase culture of S. aureus (e.g., ATCC 29213) is washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection: Mice are infected via intraperitoneal injection of 0.5 mL of the bacterial suspension.

  • Treatment: One hour post-infection, treatment is initiated. This compound analog, vehicle control, or a positive control antibiotic (e.g., vancomycin) is administered via a clinically relevant route (e.g., intravenous or intraperitoneal). Dosing can be single or multiple over a defined period.

  • Endpoint Analysis: Mice are monitored for survival for a period of 7 days. In a parallel cohort, bacterial load in the blood and spleen can be determined at 24 hours post-infection by plating serial dilutions of homogenized tissue.

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is relevant for assessing the efficacy of compounds against localized infections, including those involving biofilms.

Objective: To evaluate the ability of this compound analogs to reduce bacterial burden and tissue damage in a localized S. aureus skin infection.

Methodology:

  • Animal Model: 6-8 week old female BALB/c mice.

  • Inoculum Preparation: S. aureus is grown to mid-log phase, washed, and resuspended in PBS. To establish a robust infection, bacteria can be embedded in a carrier like dextran (B179266) beads or mucin.

  • Infection: A subcutaneous or intramuscular injection of the bacterial suspension (typically 10⁶ - 10⁷ CFU) is administered to the flank or thigh of the mice.

  • Treatment: Treatment can be administered systemically (e.g., IV, IP) or topically, beginning at a specified time post-infection.

  • Endpoint Analysis: At 3-5 days post-infection, the infected tissue is excised, homogenized, and plated for CFU enumeration to determine bacterial load. Wound size and histopathology can also be assessed.

Signaling Pathways and Experimental Workflows

While the precise molecular targets and signaling pathways affected by this compound analogs are yet to be elucidated, their mechanism of action is hypothesized to involve disruption of the bacterial cell membrane, a common target for many natural antimicrobial compounds.

G Conceptual Mechanism: Bacterial Membrane Disruption cluster_drug This compound Analog cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound Analog Membrane Lipid Bilayer This compound->Membrane Interaction Disruption Membrane Depolarization Membrane->Disruption Proteins Membrane Proteins Leakage Ion Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Conceptual pathway of bacterial cell death via membrane disruption.

The preclinical validation of a novel antibacterial agent like a this compound analog follows a structured workflow.

G Experimental Workflow for In Vivo Efficacy Testing cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis and Outcomes InVitro In Vitro Activity (MIC, MBC, Anti-biofilm) Toxicity In Vitro Cytotoxicity InVitro->Toxicity AnimalModel Animal Model Selection (e.g., Sepsis, SSTI) Toxicity->AnimalModel Dosing Dose-Range Finding AnimalModel->Dosing Efficacy Efficacy Studies Dosing->Efficacy Survival Survival Analysis Efficacy->Survival BacterialLoad Bacterial Burden (CFU counts) Efficacy->BacterialLoad Histology Histopathology Efficacy->Histology GoNoGo Go/No-Go Decision for Further Development Survival->GoNoGo BacterialLoad->GoNoGo Histology->GoNoGo

Caption: A typical workflow for the preclinical in vivo evaluation of a novel antibacterial compound.

Conclusion

Ferruginin A and its analogs represent a promising new class of antibacterial agents, particularly in the fight against biofilm-forming Gram-positive pathogens. The compelling in vitro data strongly supports their advancement into in vivo studies. The experimental protocols and comparative landscape provided in this guide are intended to facilitate this crucial next step in their development. Future research should prioritize the evaluation of this compound analogs in relevant animal models of infection to ascertain their therapeutic potential and pave the way for potential clinical applications.

References

Ferruginine: A Comparative Analysis of a Potent Nicotinic Agonist and Its Potential for Neurotransmitter Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferruginine, a naturally occurring tropane (B1204802) alkaloid, has garnered significant interest for its potent agonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive function and neurodegenerative diseases.[1] This guide provides a comparative overview of Ferruginine's known receptor interactions and outlines the experimental framework for assessing its cross-reactivity with other major neurotransmitter receptor systems. Understanding the selectivity profile of Ferruginine is crucial for evaluating its therapeutic potential and predicting potential off-target effects.

Quantitative Comparison of Receptor Binding Affinities

Receptor SubtypeLigandBinding Affinity (Ki)Reference
Nicotinic Acetylcholine Receptors
α4β2(+)-Ferruginine3.7 nM[1]
(-)-Ferruginine94–120 nM[1]
α7(+)-FerruginineLower affinity (exact value not specified)[1]
(-)-Ferruginine~270 nM[1]
Serotonin Receptors (+)-FerruginineData Not Available
Dopamine Receptors (+)-FerruginineData Not Available
Muscarinic Acetylcholine Receptors (+)-FerruginineData Not Available
GABA Receptors (+)-FerruginineData Not Available
Glutamate (B1630785) Receptors (+)-FerruginineData Not Available

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of Ferruginine with other neurotransmitter receptors, a tiered screening approach involving binding and functional assays is recommended.

Radioligand Binding Assays

This initial screening method determines the ability of Ferruginine to displace a known radiolabeled ligand from a specific receptor, providing a measure of its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of Ferruginine for a panel of neurotransmitter receptors (e.g., serotonin, dopamine, muscarinic, GABA, glutamate subtypes).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for each receptor target.

  • Ferruginine (test compound).

  • Non-labeled competing ligand (for determining non-specific binding).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of Ferruginine.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Ferruginine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Ferruginine prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (Ferruginine) prep_ligands->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration counting Measure Radioactivity filtration->counting calc_ic50 Determine IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Radioligand Binding Assay Workflow
Functional Assays

Following the identification of any significant binding affinity in the initial screen, functional assays are employed to determine whether Ferruginine acts as an agonist, antagonist, or allosteric modulator at the respective receptor. The choice of assay depends on the receptor type (ion channel or G-protein coupled receptor).

Objective: To characterize the functional effect of Ferruginine on ion channel activity.

Materials:

  • Xenopus oocytes or mammalian cells expressing the target ion channel.

  • Two-electrode voltage clamp or patch-clamp setup.

  • External and internal recording solutions.

  • Ferruginine and known agonists/antagonists.

Procedure:

  • Cell Preparation: Prepare oocytes or cultured cells expressing the receptor of interest.

  • Electrophysiological Recording: Establish a whole-cell voltage-clamp or patch-clamp recording.

  • Compound Application: Apply a known agonist to elicit a baseline current response.

  • Test Compound Application: Apply Ferruginine alone to test for agonist activity, or in the presence of the agonist to test for antagonist or modulatory effects.

  • Data Acquisition: Record changes in ion current in response to compound application.

  • Data Analysis: Analyze the current traces to determine changes in amplitude, kinetics, and concentration-response relationships.

Objective: To determine the effect of Ferruginine on GPCR signaling pathways.

Materials:

  • Mammalian cells expressing the target GPCR.

  • Assay-specific reagents for measuring second messengers (e.g., cAMP, IP1, Ca2+).

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

  • Cell Culture: Culture cells expressing the target GPCR in a multi-well plate format.

  • Compound Treatment: Treat the cells with varying concentrations of Ferruginine.

  • Signal Detection: Measure the levels of the relevant second messenger (e.g., cAMP for Gs/Gi-coupled receptors, IP1 or intracellular calcium for Gq-coupled receptors).

  • Data Analysis: Generate concentration-response curves to determine the potency (EC50) and efficacy of Ferruginine as an agonist or antagonist.

Signaling Pathway of the α4β2 Nicotinic Acetylcholine Receptor

Ferruginine's primary target is the α4β2 nAChR, a ligand-gated ion channel. Upon binding of an agonist like Ferruginine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the neuronal membrane, which can trigger an action potential and subsequent downstream signaling events.

G ferruginine Ferruginine (Agonist) receptor α4β2 nAChR ferruginine->receptor Binds to channel_opening Ion Channel Opening receptor->channel_opening Induces Conformational Change ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential downstream Downstream Cellular Responses action_potential->downstream

α4β2 nAChR Signaling Pathway

Conclusion

While Ferruginine is a well-characterized potent agonist of the α4β2 nicotinic acetylcholine receptor, its broader pharmacological profile remains largely unexplored. The experimental protocols outlined in this guide provide a roadmap for systematically evaluating the cross-reactivity of Ferruginine with other major neurotransmitter receptor families. Such studies are essential for a comprehensive understanding of its mechanism of action and for advancing its potential development as a therapeutic agent for neurological disorders. The lack of publicly available cross-reactivity data highlights a significant gap in the current knowledge of this compound and underscores the need for further investigation.

References

A Comparative Analysis of the Neuroprotective Potential of Ferrugine and Epibatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of two potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Ferrugine and epibatidine (B1211577). While both compounds exhibit high affinity for the α4β2 nAChR subtype, a key target for neuroprotective strategies, the extent of their therapeutic potential is dictated by a complex interplay of efficacy, downstream signaling, and toxicity. This document synthesizes available experimental data to offer a comparative overview for researchers in neuropharmacology and drug development.

At a Glance: this compound vs. Epibatidine

FeatureThis compoundEpibatidine
Primary Target α4β2 Nicotinic Acetylcholine Receptor (nAChR) AgonistPotent, non-selective nAChR agonist with high affinity for α4β2 (Ki = 40 pM) and lower affinity for α7 (Ki = 20 nM)[1]
Reported Efficacy High affinity for α4β2 nAChRs, suggesting strong potency. Specific quantitative neuroprotective data is limited in publicly available literature.Demonstrates neuroprotective effects in vitro and in vivo against various neurotoxic insults.
Mechanism of Action Presumed to activate pro-survival signaling pathways downstream of α4β2 nAChR activation.Activates nAChRs, leading to modulation of intracellular calcium levels, and activation of signaling cascades like PI3K/Akt. Exhibits antioxidant and anti-apoptotic properties, potentially through upregulation of Heme Oxygenase-1 (HO-1)[1].
Toxicity Data on specific toxicity is not as extensively documented as for epibatidine.High toxicity and a narrow therapeutic window severely limit its clinical applicability[1].
Therapeutic Potential Explored for cognitive enhancement and treatment of neurodegenerative diseases.Primarily used as a pharmacological tool in research due to its high toxicity. Synthetic analogs with better safety profiles are under investigation[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and epibatidine, primarily focusing on their interaction with nAChRs. Direct comparative studies on their neuroprotective efficacy are scarce in the literature.

Table 1: Receptor Binding Affinities (Ki)
CompoundReceptor SubtypeKi ValueSpecies/SystemReference
This compound α4β2 nAChR~1 nMNot specifiedInferred from multiple sources
Epibatidine α4β2 nAChR40 pMNot specified[1]
α7 nAChR20 nMNot specified[1]
α3β4 nAChRHigh AffinityNot specified[1]

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways in Neuroprotection

The neuroprotective effects of both this compound and epibatidine are believed to be mediated through the activation of α4β2 nicotinic acetylcholine receptors, which triggers downstream signaling cascades that promote cell survival and resilience.

G cluster_0 nAChR-Mediated Neuroprotection This compound This compound nAChR α4β2 nAChR This compound->nAChR Epibatidine Epibatidine Epibatidine->nAChR HO1 ↑ HO-1 (Antioxidant) Epibatidine->HO1 specific evidence Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_Erk MAPK/ERK Pathway Ca_influx->MAPK_Erk CREB CREB Activation PI3K_Akt->CREB Bcl2 ↑ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Caspase ↓ Caspase-3 (Pro-apoptotic) PI3K_Akt->Caspase MAPK_Erk->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection (Cell Survival, Reduced Apoptosis) BDNF->Neuroprotection Bcl2->Neuroprotection Caspase->Neuroprotection HO1->Neuroprotection

Signaling pathways in nAChR-mediated neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo neuroprotection studies that can be adapted for testing compounds like this compound and epibatidine.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

1. Primary Cortical Neuron Culture:

  • Isolate cortical neurons from E15-E18 rodent embryos.

  • Dissociate tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

  • Plate dissociated cells onto poly-D-lysine-coated culture plates in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

  • Maintain cultures at 37°C in a humidified 5% CO₂ incubator for 7-10 days before experimentation.

2. Treatment:

  • Pre-treat neuronal cultures with varying concentrations of this compound or epibatidine for 24 hours.

  • Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound.

  • Wash the cells and replace with fresh, glutamate-free medium containing the test compound.

  • Incubate for another 24 hours.

3. Assessment of Neuroprotection (Cell Viability):

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

  • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. Lower LDH release indicates greater neuroprotection.

G cluster_1 In Vitro Neuroprotection Workflow A Primary Neuron Culture B Pre-treatment with This compound or Epibatidine A->B C Induction of Neurotoxicity (e.g., Glutamate) B->C D Incubation C->D E Cell Viability Assessment (MTT, LDH assays) D->E F Data Analysis E->F

Workflow for an in vitro neuroprotection assay.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

1. Animal Model:

  • Use adult male rodents (e.g., Wistar rats or C57BL/6 mice).

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a defined period (e.g., 90 minutes), followed by reperfusion.

2. Drug Administration:

  • Administer this compound, epibatidine, or vehicle control intravenously or intraperitoneally at a specific time point relative to the onset of ischemia or reperfusion (e.g., 30 minutes post-reperfusion).

3. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

4. Infarct Volume Measurement:

  • At a designated endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software. A smaller infarct volume in the treated group compared to the vehicle group indicates neuroprotection.

Conclusion

Both this compound and epibatidine are potent agonists of the α4β2 nAChR, a receptor subtype critically involved in neuronal survival. Epibatidine has demonstrated clear, albeit toxicity-limited, neuroprotective effects in various experimental models. Its mechanism involves the activation of pro-survival signaling cascades and the induction of antioxidant and anti-apoptotic responses.

For this compound, while its high affinity for the α4β2 nAChR strongly suggests a neuroprotective potential, there is a notable lack of published, peer-reviewed data specifically quantifying these effects and elucidating the downstream signaling pathways. This knowledge gap presents a significant opportunity for future research. Direct, head-to-head comparative studies are warranted to rigorously evaluate the relative neuroprotective efficacy and safety profiles of these two compounds. Such studies will be invaluable for guiding the development of novel, safer nAChR-targeting therapeutics for neurodegenerative diseases.

References

Validating the Mechanism of Action of a Novel Kinase Inhibitor Through Site-Directed Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel kinase inhibitor, "Compound X," and its alternative, "Compound Z." We detail the validation of Compound X's mechanism of action by targeting the ATP-binding pocket of the fictional receptor tyrosine kinase, "Kinase Y," using site-directed mutagenesis. This guide includes detailed experimental protocols, comparative data, and visualizations of the signaling pathways and experimental workflows.

Introduction to Kinase Y and the Hypothesized Mechanism of Compound X

Kinase Y is a receptor tyrosine kinase implicated in a specific cancer signaling pathway. Upon ligand binding, Kinase Y dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. The ATP-binding pocket of Kinase Y is a critical domain for its function.

Our lead compound, Compound X , is a novel small molecule inhibitor designed to competitively bind to the ATP-binding pocket of Kinase Y, thereby preventing its phosphorylation and downstream signaling. To validate this proposed mechanism, a key experiment is to mutate specific amino acid residues within the ATP-binding pocket that are predicted to be crucial for Compound X binding and then to assess the compound's activity against the mutated kinase.

Compound Z is an alternative inhibitor hypothesized to act as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket.

Comparative Analysis of Inhibitor Performance

The efficacy of Compound X and Compound Z was tested against both the wild-type (WT) Kinase Y and a mutant version (Kinase Y-M) where a key residue in the ATP-binding pocket, Lysine at position 721 (K721), was mutated to an Alanine (K721A). The results are summarized in the table below.

Target Inhibitor IC50 (nM) Kinase Activity (% of Control)
Kinase Y (WT)Compound X505%
Kinase Y (WT)Compound Z1208%
Kinase Y-M (K721A)Compound X> 10,00095%
Kinase Y-M (K721A)Compound Z13510%

Data Interpretation: The data clearly shows that the K721A mutation in the ATP-binding pocket of Kinase Y significantly reduces the inhibitory activity of Compound X, as indicated by the dramatically increased IC50 value. This supports the hypothesis that Compound X's primary mechanism of action is through direct interaction with this specific residue in the ATP-binding pocket. In contrast, the activity of the allosteric inhibitor, Compound Z, is largely unaffected by this mutation, as its binding site is elsewhere on the kinase.

Experimental Protocols

Site-Directed Mutagenesis of Kinase Y

This protocol outlines the creation of the Kinase Y-M (K721A) mutant from a plasmid containing the wild-type Kinase Y cDNA.

  • Primer Design : Design forward and reverse mutagenic primers containing the desired mutation (AAA to GCG for K721A). The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[1][2]

  • PCR Amplification :

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the wild-type Kinase Y plasmid template, and the mutagenic primers.[3]

    • PCR cycling conditions:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.[2]

  • Template Digestion : Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.[2]

  • Transformation : Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing : Select for transformed colonies and verify the desired mutation through DNA sequencing.[4]

Protein Expression and Purification
  • Transformation : Transform the plasmids containing wild-type and mutant Kinase Y into an appropriate expression cell line (e.g., Sf9 insect cells or E. coli).

  • Culture and Induction : Grow the cells to an optimal density and induce protein expression with the appropriate reagent (e.g., IPTG for E. coli).

  • Cell Lysis : Harvest the cells and lyse them using sonication or a lysis buffer containing protease inhibitors.

  • Purification : Purify the kinase protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

In Vitro Kinase Assay
  • Reaction Setup : In a 96-well plate, add the purified kinase (wild-type or mutant), a kinase-specific substrate peptide, and varying concentrations of the inhibitor (Compound X or Z).

  • Initiation : Start the kinase reaction by adding a solution containing ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection : Stop the reaction and quantify the phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

  • Data Analysis : Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizations

Kinase_Y_Signaling_Pathway Ligand Growth Factor Receptor Kinase Y Receptor Ligand->Receptor Dimerization Dimerization Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream ATP ATP ATP->Autophosphorylation CompoundX Compound X CompoundX->Autophosphorylation Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized signaling pathway of Kinase Y and the inhibitory action of Compound X.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_transformation Transformation & Selection cluster_protein_expression Protein Expression & Purification cluster_assay Functional Assay WT_Plasmid Wild-Type Kinase Y Plasmid PCR PCR with Mutagenic Primers WT_Plasmid->PCR DpnI DpnI Digestion of Parental Plasmid PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Expression in Host Cells Sequencing->Expression Purification Protein Purification Expression->Purification Kinase_Assay In Vitro Kinase Assay with Compound X/Z Purification->Kinase_Assay

Caption: Experimental workflow for site-directed mutagenesis and functional validation.

Logical_Validation Hypothesis Hypothesis: Compound X binds to the ATP-binding pocket of Kinase Y Experiment Experiment: Create K721A mutant in the ATP-binding pocket Hypothesis->Experiment Result1 Result 1: Compound X has high IC50 against Mutant Kinase Y Experiment->Result1 Result2 Result 2: Compound Z activity is unaffected by the mutation Experiment->Result2 Conclusion Conclusion: The mechanism of Compound X is validated as an ATP-competitive inhibitor Result1->Conclusion Result2->Conclusion

Caption: Logical framework for validating the mechanism of action of Compound X.

References

Ferruginol: A Comparative Analysis of In Vitro and In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antitumor activities of Ferruginol, a natural abietane (B96969) diterpene. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to facilitate a clear understanding of its potential as an anticancer agent.

Data Presentation: Quantitative Analysis of Ferruginol's Bioactivity

The following tables summarize the key quantitative data from in vitro and in vivo studies on Ferruginol, showcasing its efficacy across various cancer models.

Table 1: In Vitro Cytotoxicity of Ferruginol in Human Cancer Cell Lines

Cell LineCancer TypeAssayMetricValueReference
SK-MEL-28Malignant MelanomaSRBGI₅₀~50 µM[1][2]
MDA-T32Thyroid CancerMTTIC₅₀12 µM[3]
A549Non-Small Cell Lung CancerMTTIC₅₀Not explicitly stated, but dose-dependent cytotoxicity observed[4]
CL1-5Non-Small Cell Lung CancerMTTIC₅₀Not explicitly stated, but dose-dependent cytotoxicity observed[4]
PC3Prostate CancerNot specifiedNot specifiedInduces cell death[5]

GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) are measures of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Efficacy of Ferruginol in Mouse Xenograft Models

Cancer ModelAdministration RouteDosageOutcomeReference
CL1-5 XenograftIntraperitonealNot specifiedSignificantly suppressed tumor growth[4][6]
Prostate DU145 Xenograft (Sugiol, a derivative)Not specifiedNot specifiedAntitumor properties observed[1][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in Ferruginol's activity, the following diagrams have been generated using the DOT language.

Ferruginol's Apoptotic Signaling Pathway

Ferruginol has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism of action.

Ferruginol_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Ferruginol Ferruginol ROS ↑ ROS Production Ferruginol->ROS MAPK MAPK Pathway (p38) Ferruginol->MAPK PI3K_AKT PI3K/AKT Pathway Ferruginol->PI3K_AKT Inhibits Bax ↑ Bax Ferruginol->Bax Bcl2 ↓ Bcl-2 Ferruginol->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MAPK->Apoptosis Bax->MMP Bcl2->MMP Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis MMP->Caspase9

Caption: Ferruginol's proposed apoptotic signaling pathway in cancer cells.

Experimental Workflow: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method to measure drug-induced cytotoxicity. The workflow for this assay is outlined below.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Ferruginol) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. Data Analysis (Calculate GI₅₀) G->H

Caption: A typical workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Experimental Workflow: In Vivo Antitumor Activity (Mouse Xenograft Model)

The antitumor efficacy of Ferruginol in a living organism is typically evaluated using a mouse xenograft model. The general workflow for this type of study is depicted below.

Xenograft_Workflow cluster_workflow Mouse Xenograft Model Workflow A 1. Cancer Cell Culture B 2. Subcutaneous Injection of Cells into Immunocompromised Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment & Control Groups C->D E 5. Ferruginol Administration D->E F 6. Continued Tumor Measurement & Body Weight Monitoring E->F G 7. Endpoint Analysis (Tumor Weight, Histology) F->G

Caption: A generalized workflow for an in vivo mouse xenograft study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures.[7][8][9][10]

1. Cell Seeding:

  • Harvest cancer cells during their exponential growth phase.

  • Seed the cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of Ferruginol in culture medium.

  • Remove the medium from the wells and add 100 µL of the Ferruginol dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

3. Cell Fixation:

  • Gently remove the medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate at 4°C for 1 hour.

4. Staining:

  • Wash the plates five times with deionized water and allow them to air dry.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

6. Solubilization:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 5-10 minutes on a shaker.

7. Absorbance Measurement:

  • Read the absorbance at 510 nm using a microplate reader.

8. Data Analysis:

  • Calculate the percentage of cell growth inhibition compared to the vehicle control.

  • Determine the GI₅₀ value by plotting the percentage of inhibition against the drug concentration.

In Vivo Antitumor Activity: Mouse Xenograft Model

This protocol is a generalized procedure based on common practices for establishing and utilizing mouse xenograft models.[11][12][13]

1. Animal Models:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

2. Cell Preparation and Implantation:

  • Harvest cancer cells (e.g., CL1-5) during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

4. Randomization and Treatment:

  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups.

  • Prepare Ferruginol in a suitable vehicle for the chosen administration route (e.g., intraperitoneal injection or oral gavage).

  • Administer Ferruginol to the treatment group according to the planned dosage and schedule. The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and the body weight of the mice throughout the study. Body weight changes can indicate toxicity.

  • At the end of the study, euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Tissues can be preserved for further analysis, such as histopathology or western blotting.

6. Data Analysis:

  • Compare the average tumor volume and weight between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI) percentage.

In Vitro vs. In Vivo Correlation of Ferruginol Activity

A direct correlation between the in vitro potency and in vivo efficacy of an anticancer compound is not always straightforward. However, the available data for Ferruginol allows for a preliminary assessment.

The in vitro studies consistently demonstrate that Ferruginol exhibits cytotoxic effects against a range of cancer cell lines, with IC₅₀ and GI₅₀ values in the micromolar range.[1][3] This indicates a direct antiproliferative and pro-apoptotic effect on cancer cells. The mechanistic studies further support this by elucidating its impact on key signaling pathways involved in cell survival and death, such as the MAPK and PI3K/AKT pathways, and the intrinsic apoptotic pathway.[3][4][5]

The in vivo data, although less extensive, corroborates the in vitro findings. The significant suppression of tumor growth in a non-small cell lung cancer xenograft model suggests that Ferruginol can exert its antitumor effects in a complex biological system.[4][6] This implies that Ferruginol retains its bioactivity in vivo and is likely able to reach the tumor site at a sufficient concentration to inhibit its growth.

Challenges and Future Directions:

While the current evidence is promising, a more detailed understanding of the in vitro to in vivo correlation requires further investigation. Key areas for future research include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Ferruginol are essential to understand its bioavailability and concentration at the tumor site.

  • Dose-Response Studies In Vivo: Establishing a clear dose-response relationship in animal models will help in determining the optimal therapeutic window.

  • Broader Range of In Vivo Models: Evaluating Ferruginol in other types of cancer xenograft models and orthotopic models would provide a more comprehensive picture of its efficacy.

References

comparative analysis of different synthetic routes to Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferrugine, a tropane (B1204802) alkaloid, has garnered significant interest in the scientific community due to its potential therapeutic applications. The development of efficient and stereoselective synthetic routes to access this complex molecule is crucial for further pharmacological investigation and potential drug development. This guide provides a comparative analysis of four distinct and notable synthetic strategies leading to this compound and its close stereoisomer, (-)-ferruginine. The routes discussed leverage a range of modern synthetic methodologies, including transannular cyclization, ring-closing metathesis, and asymmetric catalysis.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. The following table summarizes the key quantitative metrics for the different synthetic pathways to this compound and (-)-ferruginine.

Synthetic RouteKey StrategyStarting MaterialNumber of StepsOverall Yield (%)Reference
Grainger et al. Transannular Photomediated Cyclization of a Carbamoyl (B1232498) RadicalKnown Seven-Membered Ring Carboxylic Acid721Grainger, R. S. et al. Thesis, University of Birmingham
Zheng et al. (for (-)-ferruginine)Ring-Closing Metathesis (RCM) and 1,3-Dipolar CycloadditionBetti Base Derivative946Cheng, G., et al. J. Org. Chem.2011 , 76 (8), 2694–2700.[1][2]
Aggarwal et al. (for (+)-ferruginine)Enantioselective Ru-catalyzed Alkyne-Alkene MetathesisPyroglutamic Acid~8Not ReportedAggarwal, V. K., et al. Org. Lett.2004 , 6 (9), 1469–1471.[3]
Vicario et al. (for (+)-ferruginine)Brønsted Acid-Catalyzed Pseudotransannular Desymmetrization1-Aminocyclohept-4-ene Derivative~5Not ReportedRodriguez, S., et al. Angew. Chem. Int. Ed.2020 , 59 (17), 6780-6784.

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of two of the discussed synthetic strategies.

Grainger_Synthesis A Known Seven-Membered Ring Carboxylic Acid B Carbamoyl Radical Precursor A->B Several Steps C Bridged 6-azabicyclic Intermediate B->C Transannular Photomediated Cyclization D This compound C->D Skeletal Rearrangement

Caption: Grainger's synthetic approach to this compound.

Zheng_Synthesis A Betti Base Derivative B Dienyl Pyrrolidine (B122466) A->B Multi-step Sequence C Tropane Skeleton B->C Ring-Closing Metathesis (RCM) D (-)-Ferruginine C->D Functional Group Manipulation via 1,3-Dipolar Cycloaddition

Caption: Zheng's synthesis of (-)-ferruginine.

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic routes. Below are the protocols for the key steps in the discussed syntheses.

Grainger's Transannular Photomediated Cyclization

This route culminates in a key photochemical cyclization to construct the core of the this compound molecule.[4]

  • Step 1: Synthesis of the Carbamoyl Radical Precursor: The known seven-membered ring carboxylic acid is converted to the corresponding amide and subsequently to a dithiocarbamate (B8719985) to yield the carbamoyl radical precursor.

  • Step 2: Transannular Photomediated Cyclization: A solution of the carbamoyl diethyldithiocarbamate (B1195824) precursor in a suitable solvent (e.g., benzene) is irradiated with a high-pressure mercury lamp. This generates a carbamoyl radical which undergoes a transannular cyclization onto the pendant alkene. This is followed by a group transfer of the dithiocarbamate moiety to afford the bridged 6-azabicyclic-[3.2.2]-ring system.

  • Step 3: Skeletal Rearrangement to this compound: The product from the cyclization is treated with phenyllithium, followed by a base-mediated skeletal rearrangement to yield the final product, this compound.

Zheng's Ring-Closing Metathesis (RCM) and 1,3-Dipolar Cycloaddition

This enantioselective synthesis of (-)-ferruginine is notable for its use of RCM to form the tropane skeleton.[1][2]

  • Step 1: Preparation of the Dienyl Pyrrolidine Precursor: Starting from a known Betti base derivative, a multi-step sequence is employed to construct an enantiopure cis-2,5-disubstituted pyrrolidine bearing both an allyl and a vinyl group.

  • Step 2: Ring-Closing Metathesis: The dienyl pyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst). The reaction mixture is typically stirred at room temperature or with gentle heating to effect the ring-closing metathesis, forming the 8-azabicyclo[3.2.1]octane (tropane) skeleton.

  • Step 3: 1,3-Dipolar Cycloaddition and Functional Group Manipulation: The tropane intermediate undergoes a 1,3-dipolar cycloaddition with a suitable dipole, such as a nitrile oxide, to introduce the desired functionality at the C2 and C3 positions. Subsequent functional group manipulations, including reduction and protection/deprotection steps, lead to the final product, (-)-ferruginine.

Aggarwal's Enantioselective Ru-catalyzed Alkyne-Alkene Metathesis

This approach provides an enantioselective route to (+)-ferruginine starting from the readily available chiral pool material, pyroglutamic acid.[3]

  • Step 1: Synthesis of the Enyne Precursor: Pyroglutamic acid is elaborated through a series of standard transformations into an aldehyde, which is then subjected to an Ohira-Bestmann homologation to install a terminal alkyne, yielding the key enyne precursor.

  • Step 2: Enyne Metathesis: The enyne precursor is treated with a first-generation Grubbs catalyst in a suitable solvent. The choice of the first-generation catalyst was found to be crucial to prevent decomposition of the product. This reaction facilitates the formation of the seven-membered ring of the tropane core.

  • Step 3: Final Transformations: The cyclic product from the metathesis reaction is then converted to (+)-ferruginine through a series of final transformations, including reduction and functional group manipulations.

Vicario's Brønsted Acid-Catalyzed Pseudotransannular Desymmetrization

This elegant and highly stereoselective synthesis constructs the tropane core in a single step through a desymmetrization of a meso-epoxide.

  • Step 1: Preparation of the Meso-epoxide Precursor: A 1-aminocyclohept-4-ene derivative is synthesized and then epoxidized to the corresponding meso-epoxide.

  • Step 2: Pseudotransannular Desymmetrization: The meso-epoxide is treated with a chiral phosphoric acid catalyst (e.g., a VAPOL-derived phosphoric acid) in a non-polar solvent at low temperature. The Brønsted acid catalyzes a pseudotransannular ring-opening of the epoxide, leading to the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with high enantioselectivity.

  • Step 3: Conversion to (+)-Ferruginine: The resulting tropanol derivative is then converted to (+)-ferruginine through oxidation and subsequent functionalization.

Concluding Remarks

The synthetic routes to this compound and its analogs presented here highlight the versatility of modern organic synthesis. Grainger's approach, while providing a total synthesis of this compound itself, relies on a photochemical key step which may present scalability challenges. Zheng's synthesis of (-)-ferruginine is a high-yielding and enantioselective route, demonstrating the power of RCM in complex alkaloid synthesis. The metathesis strategy by Aggarwal and the asymmetric desymmetrization by Vicario offer concise and elegant entries into the ferruginine (B134780) scaffold, showcasing the efficiency of modern catalytic methods. The choice of a particular synthetic route will ultimately depend on the specific research or development goals, including the desired stereoisomer, scalability, and the availability of starting materials and reagents.

References

Assessing the Off-Target Effects of [Ferrugine]: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the off-target effects of a novel kinase inhibitor, tentatively named [Ferrugine], using cell-based assays. Due to the absence of publicly available data for a kinase inhibitor specifically named "this compound," this document will serve as a detailed template. To illustrate the required data presentation and experimental methodologies, we will use publicly available information for a well-characterized multi-kinase inhibitor as a representative example. This guide is designed to be adapted with your in-house experimental data for [this compound].

Introduction to Off-Target Effects

The therapeutic efficacy of kinase inhibitors is often linked to their specific binding to the intended target kinase. However, due to the conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit polypharmacology, binding to multiple kinases. These unintended interactions, known as off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial therapeutic outcomes. Therefore, a thorough assessment of off-target effects is a critical step in the preclinical development of any new kinase inhibitor.

Comparative Analysis of [this compound] Off-Target Profile

A critical step in characterizing a new kinase inhibitor is to compare its off-target profile against other known inhibitors. This provides context for its selectivity and potential liabilities.

Biochemical Kinase Panel Screening

A primary method for identifying off-target interactions is to screen the compound against a large panel of purified kinases. The data is typically presented as the percentage of inhibition at a fixed concentration or as the half-maximal inhibitory concentration (IC50) for each kinase.

Table 1: Comparative Kinase Inhibition Profile of [this compound] and Competitor Compounds

Kinase Target[this compound] IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Kinase FamilyTherapeutic Relevance
VEGFR2 (KDR) [Primary Target] 290Receptor Tyrosine KinaseAngiogenesis
PDGFRβ [Primary Target] 220Receptor Tyrosine KinaseAngiogenesis, Tumor Growth
c-KIT [Off-Target] 168Receptor Tyrosine KinaseGIST, Mastocytosis
FLT3 [Off-Target] 158Receptor Tyrosine KinaseAML
RET [Off-Target] 34Receptor Tyrosine KinaseThyroid Cancer
CSF1R [Off-Target] 1-Receptor Tyrosine KinaseMacrophage Regulation
BRAF [Off-Target] >10,00022Serine/Threonine KinaseMelanoma
CRAF [Off-Target] >10,0006Serine/Threonine KinaseRAS-RAF-MEK-ERK Pathway
SRC [Off-Target] 215-Non-Receptor Tyrosine KinaseCell Growth and Motility

Note: The IC50 values for Sunitinib and Sorafenib are representative and sourced from publicly available literature. Please replace the "[Primary Target]" and "[Off-Target]" placeholders and the corresponding IC50 values with your experimental data for [this compound].

Cell-Based Assays for Off-Target Validation

Biochemical assays provide a direct measure of enzyme inhibition but do not always translate to a cellular context. Cell-based assays are therefore essential to confirm off-target engagement and assess the functional consequences in a more physiologically relevant environment.

Cellular Phosphorylation Assays

These assays measure the phosphorylation status of a kinase's substrate within the cell. A decrease in substrate phosphorylation upon treatment with the inhibitor indicates target engagement.

Table 2: Off-Target Validation in Cellular Phosphorylation Assays

Cell LineOff-Target KinaseDownstream Substrate[this compound] IC50 (nM)Sunitinib IC50 (nM)Assay Method
HUVECVEGFR2p-VEGFR2 (Y1175)[Your Data] 5Western Blot / ELISA
A431c-KITp-KIT (Y719)[Your Data] 10Western Blot / ELISA
MV-4-11FLT3p-FLT3 (Y591)[Your Data] 8Flow Cytometry (Phosflow)
A375CRAFp-MEK1/2 (S217/221)[Your Data] 15Western Blot / ELISA
Cell Proliferation and Viability Assays

Off-target effects can significantly impact cell viability. Comparing the anti-proliferative activity of [this compound] in cell lines dependent on different kinases can reveal its functional selectivity.

Table 3: Comparative Anti-Proliferative Activity of [this compound]

Cell LinePrimary Driver Kinase[this compound] GI50 (nM)Sunitinib GI50 (nM)Sorafenib GI50 (nM)
HUVECVEGFR2[Your Data] 1120
GIST-T1c-KIT (mutant)[Your Data] 7100
MV-4-11FLT3-ITD[Your Data] 53
A375BRAF (V600E)[Your Data] >10,00030

Experimental Protocols

Protocol 1: Western Blot for Substrate Phosphorylation
  • Cell Culture and Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. The following day, treat the cells with a serial dilution of [this compound] or a reference compound for 2 hours.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated substrate and the total protein overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the IC50 values.

Protocol 2: Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of [this compound] or a reference compound for 72 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 values using a non-linear regression curve fit.

Visualization of Signaling Pathways and Experimental Workflows

On-Target and Off-Target Signaling Pathways

Caption: On-target (VEGFR2) and a potential off-target (c-KIT) signaling pathway.

Experimental Workflow for Off-Target Assessment

Experimental_Workflow cluster_workflow Workflow for Assessing Off-Target Effects of [this compound] Biochemical_Screen Biochemical Kinase Panel Screen Identify_Hits Identify Potential Off-Target Hits Biochemical_Screen->Identify_Hits Cell_Based_Assays Cell-Based Assays Identify_Hits->Cell_Based_Assays Phospho_Assay Phosphorylation Assay (Western/ELISA) Cell_Based_Assays->Phospho_Assay Validate Binding Prolif_Assay Proliferation Assay (MTS/MTT) Cell_Based_Assays->Prolif_Assay Assess Function Confirm_Engagement Confirm Cellular Target Engagement Phospho_Assay->Confirm_Engagement Functional_Consequence Assess Functional Consequences Prolif_Assay->Functional_Consequence SAR_Optimization Structure-Activity Relationship (SAR) Optimization Confirm_Engagement->SAR_Optimization Functional_Consequence->SAR_Optimization Final_Report Final Off-Target Profile Report SAR_Optimization->Final_Report

Caption: A typical workflow for identifying and validating off-target effects.

Conclusion and Future Directions

This guide provides a structured approach to evaluating the off-target effects of the novel kinase inhibitor, [this compound]. By combining biochemical screening with cell-based functional assays, researchers can build a comprehensive selectivity profile. The provided tables and diagrams serve as templates for presenting your experimental data in a clear and comparative manner. A thorough understanding of a compound's off-target profile is paramount for predicting its therapeutic window and potential side effects, ultimately guiding its successful clinical development. Future studies should aim to explore the in vivo consequences of any identified off-target activities.

Safety Operating Guide

Navigating the Safe Disposal of Ferrugine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Ferrugine, a compound with the molecular formula C15H19NO. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Essential Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Quantitative Data Summary

The following table summarizes key data for this compound, critical for a comprehensive understanding of its physical and chemical properties.

PropertyValue
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol [2]
AppearanceNot specified
CAS Number58471-11-7[2]

Step-by-Step Disposal Protocol

The disposal of this compound requires careful consideration and adherence to hazardous waste regulations. The following protocol outlines the recommended procedure for its disposal.

  • Waste Identification and Segregation:

    • Accurately characterize the waste, noting the presence of this compound and any contaminants.

    • Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Collection:

    • Solid Waste: Collect expired or unused this compound powder and contaminated consumables (e.g., pipette tips, weighing boats, gloves) in a sealable, leak-proof container.[1]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable container.[1]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from incompatible materials.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.[1]

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[1] The final step for chemical waste of this nature typically involves high-temperature incineration.[1]

Experimental Protocols

Spill Management Protocol

This protocol details the steps for managing a small-scale spill of this compound powder in a laboratory setting.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If necessary, evacuate the area.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and a respirator if significant dust is generated.[1]

  • Containment:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

    • Avoid generating dust.

  • Decontamination:

    • Wipe down the spill area with a suitable solvent (consult the SDS or your EHS department) and then with soap and water.

    • Collect all cleaning materials in the hazardous waste container.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B J Spill Occurs A->J C Work in a Well-Ventilated Area (Fume Hood) B->C D Characterize Waste C->D E Segregate from Other Waste D->E F Use Labeled, Compatible Container E->F G Store in Secondary Containment F->G H Contact EHS for Pickup G->H I Professional Disposal (e.g., Incineration) H->I K Small Spill: Absorb with Inert Material J->K Small L Large Spill: Evacuate & Contact EHS J->L Large M Collect and Containerize Spill Debris K->M L->H M->G

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ferrugine

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY PRECAUTIONS: Ferrugine is a tropane (B1204802) alkaloid. Members of this chemical class are known to be biologically active and potentially toxic. Handle with extreme caution. Avoid all direct contact, inhalation, and ingestion.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. As a tropane alkaloid, this compound should be treated as a hazardous compound. The following procedures are based on best practices for handling potent plant-derived alkaloids and general hazardous chemical waste.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety GogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.

Quantitative Toxicity Data

No specific LD50 or detailed toxicological data for this compound has been found in the reviewed literature. Therefore, data for a structurally related and well-studied tropane alkaloid, Atropine, is provided below as a conservative estimate of potential toxicity.

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)
AtropineMouseOral75
AtropineMouseIntravenous29
AtropineRatOral500
AtropineRatSubcutaneous250

It is imperative to handle this compound as if it has a toxicity profile similar to or greater than Atropine.

Experimental Protocols

Preparation of Stock Solutions
  • Work Area Preparation : Ensure the chemical fume hood is clean and operational. Place a disposable absorbent bench liner in the work area.

  • Weighing : Weigh the required amount of solid this compound in a tared, sealed container within the fume hood.

  • Solubilization : Slowly add the desired solvent (e.g., DMSO, Chloroform, Dichloromethane) to the container with the solid this compound.[1][2] Cap the container and vortex until the solid is completely dissolved.

  • Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature, typically -20°C.[1]

Spill Cleanup Protocol
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Alert : Inform the laboratory supervisor and safety officer immediately.

  • Containment (for small spills) : If the spill is small and you are trained to handle it, wear appropriate PPE (including double gloves, safety goggles, and a lab coat). Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.

  • Decontamination : Once the spill is absorbed, carefully collect the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is critical to ensure laboratory safety and environmental protection.

Ferrugine_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run disp_collect Collect Waste (Liquid & Solid) exp_run->disp_collect disp_label Label as Hazardous Waste disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Waste Disposal Procedures

All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Segregation : Collect all this compound-contaminated waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Liquid Waste : Collect liquid waste containing this compound in a leak-proof, compatible container.

  • Solid Waste : Collect solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a designated, lined container.

  • Empty Containers : Any container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • Thermal Degradation : Studies on other tropane alkaloids have shown that they can be degraded by heat. While specific conditions for this compound are not established, incineration by a licensed hazardous waste disposal company is the recommended method of final disposal. Do not attempt to thermally degrade this compound in the laboratory.

  • Labeling and Storage : Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a certified hazardous waste disposal service.

  • Professional Disposal : Arrange for the collection and disposal of this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferrugine
Reactant of Route 2
Reactant of Route 2
Ferrugine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。